molecular formula C5H9NO B15218260 (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B15218260
M. Wt: 99.13 g/mol
InChI Key: TWWBQCNHUYGMJP-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m0/s1

InChI Key

TWWBQCNHUYGMJP-CRCLSJGQSA-N

Isomeric SMILES

C1CO[C@@H]2C[C@@H]2N1

Canonical SMILES

C1COC2CC2N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane: A Chiral Scaffold with Unexplored Potential

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a chiral, bicyclic heterocyclic compound featuring a fused morpholine and aziridine ring system. Its rigid, three-dimensional structure and the inherent reactivity of the strained aziridine ring make it a potentially valuable, yet under-explored, scaffold in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the available information on this molecule, including its structural features and predicted properties. While specific experimental data on its synthesis, spectroscopic characterization, and pharmacological activity are not extensively documented in publicly available literature, this guide will leverage data from closely related analogs and foundational principles of heterocyclic chemistry to infer its likely chemical behavior and potential applications. This document aims to serve as a foundational resource to stimulate further research and unlock the therapeutic potential of this intriguing molecule.

Introduction: The Allure of Bridged Bicyclic Scaffolds in Drug Discovery

The quest for novel, three-dimensional molecular frameworks is a central theme in modern drug discovery. Such scaffolds can offer improved pharmacological properties, including enhanced target specificity, increased metabolic stability, and better cell permeability, by presenting functional groups in well-defined spatial orientations. Bridged bicyclic systems, in particular, have garnered significant interest as they provide a higher degree of conformational rigidity compared to their monocyclic or acyclic counterparts.[1][2] The title compound, (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, belongs to this promising class of molecules, combining the structural features of a morpholine and a chiral aziridine. The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable physicochemical properties such as aqueous solubility. The aziridine ring, a strained three-membered heterocycle, is a versatile synthetic handle for introducing further molecular complexity and can also participate in covalent interactions with biological targets.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane are summarized below. These data are compiled from chemical databases and supplier information.[3][4]

Structural Identification
PropertyValueSource
IUPAC Name (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane[4]
CAS Number 2351211-01-1[3]
Molecular Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
SMILES C1N[C@@H]2C2[3]

The structure, as defined by its IUPAC name and SMILES string, indicates a bicyclic system where a cyclopropane ring is fused to a morpholine ring. The stereochemical descriptors (1R, 6S) define the specific spatial arrangement of the atoms at the bridgehead carbons.

Figure 1: Chemical structure of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

Predicted Physicochemical Properties

While experimental data is scarce, computational models can provide valuable insights into the molecule's properties.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 21.26 Ų[3]
LogP -0.25[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]

These predicted values suggest that the molecule is likely to be water-soluble and has a low potential for bioaccumulation, characteristics that are often desirable in drug candidates. The absence of rotatable bonds underscores its conformational rigidity.

Synthesis and Chemical Reactivity: An Inferential Approach

Postulated Synthetic Pathway

A likely approach to the synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane core involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of related 2-oxabicyclo[4.1.0]heptane nucleosides has been achieved from L-threo-hex-4-enopyranosides via a cyclopropanation reaction.[5] A similar strategy, starting from a chiral unsaturated amino alcohol, could potentially be adapted.

Figure 2: A conceptual synthetic workflow for the target molecule.

Expected Chemical Reactivity

The chemical reactivity of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is expected to be dominated by the strained aziridine ring. Aziridines are known to undergo ring-opening reactions with a variety of nucleophiles, a process that is often facilitated by the release of ring strain. This reactivity can be harnessed to introduce diverse functional groups.

3.2.1. N-Functionalization: The secondary amine in the aziridine ring is a site for N-alkylation, N-acylation, or N-arylation, allowing for the introduction of various substituents to modulate the molecule's properties.

3.2.2. Aziridine Ring-Opening: The C-N bonds of the aziridine ring are susceptible to nucleophilic attack, leading to ring-opened products. This reaction is typically regioselective and stereospecific, providing a powerful tool for the synthesis of complex, functionalized morpholine derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

Reactivity Start (1R,6S)-2-Oxa-5-azabicyclo [4.1.0]heptane N_Func N-Functionalization Start->N_Func Electrophile Ring_Open Aziridine Ring-Opening Start->Ring_Open Nucleophile (e.g., H₂O, R-OH, R-NH₂) Product_N N-Substituted Derivatives N_Func->Product_N Product_RO Ring-Opened Morpholines Ring_Open->Product_RO

Figure 3: Predicted reactivity pathways for the title compound.

Spectroscopic Characterization: A Predictive Analysis

While no published spectra for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane are available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures. For instance, the NMR spectra of 2-oxabicyclo[2.2.1]heptane derivatives show characteristic signals for the bicyclic core.[1] Similarly, the proton and carbon signals of the aziridine ring in related systems typically appear in specific regions of the spectrum.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic framework. The protons on the aziridine ring (at C5 and C6) would likely appear as multiplets in the upfield region, while the protons on the morpholine ring would be observed at different chemical shifts depending on their proximity to the oxygen and nitrogen atoms. The coupling constants between adjacent protons would provide valuable information about the stereochemistry of the molecule.

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum is anticipated to display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by their hybridization and the electronegativity of the neighboring atoms (oxygen and nitrogen). The carbons of the aziridine ring are expected to be in the upfield region, while the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would be shifted downfield.

Potential Applications in Drug Development

The unique structural features of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane make it an attractive scaffold for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: The reactivity of the aziridine ring allows for the rapid generation of a library of diverse compounds through parallel synthesis. This is particularly valuable in the early stages of drug discovery for screening against a wide range of biological targets.

  • Bioisosteric Replacement: The rigid bicyclic system can be used as a bioisosteric replacement for more flexible moieties in existing drug molecules, potentially leading to improved potency and selectivity.

  • Covalent Inhibitors: The electrophilic nature of the aziridine ring upon activation could be exploited in the design of targeted covalent inhibitors, which form a stable bond with a specific amino acid residue in the target protein. This approach can lead to drugs with prolonged duration of action and high potency.

Conclusion and Future Directions

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane represents a chiral building block with significant, yet largely untapped, potential in medicinal chemistry. While the current body of literature on this specific molecule is limited, this guide has provided a comprehensive analysis of its predicted properties and reactivity based on the chemistry of related systems. The key takeaways are:

  • Structural Uniqueness: The fusion of a morpholine and a chiral aziridine ring in a rigid bicyclic framework offers a unique three-dimensional chemical space for drug design.

  • Synthetic Tractability: Established methods for the synthesis of aziridines and bicyclic systems suggest that this molecule should be synthetically accessible, paving the way for its exploration.

  • Versatile Reactivity: The aziridine ring serves as a versatile handle for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.

To fully realize the potential of this scaffold, further research is imperative. The development of a robust and scalable synthetic route to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a critical first step. Subsequent detailed spectroscopic characterization and investigation of its chemical reactivity will provide the necessary foundation for its application in drug discovery programs. The exploration of its utility in the synthesis of novel bioactive molecules is a promising avenue for future research that could lead to the development of next-generation therapeutics.

References

[1] An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1086. 2013. Available from: [Link]

[5] Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 147-159. 2006. Available from: [Link]

[6] 2-Oxa-5-azabicyclo[4.1.0]heptane. PubChem. Accessed February 27, 2026. Available from: [Link]

[7] 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10649-10659. 2022. Available from: [Link]

[4] PubChem. (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane. Accessed February 27, 2026. Available from: [Link]

Sources

Unlocking the Therapeutic Promise of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold, a unique and conformationally constrained bicyclic system with emerging potential in medicinal chemistry. We will delve into the synthetic strategies for accessing this core structure, review the currently limited but intriguing biological data, and extrapolate potential therapeutic applications by examining structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel scaffold in their discovery programs.

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Core: A Scaffold for Innovation

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane core is a saturated heterocyclic system characterized by a fused cyclopropane and morpholine ring. This rigid, three-dimensional architecture offers a distinct advantage in drug design by reducing conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The stereochemistry of the (1R,6S) configuration further defines its spatial arrangement, providing a precise framework for the orientation of substituents.

While direct biological data on derivatives of this specific scaffold is nascent, the broader class of bicyclic systems has demonstrated significant therapeutic relevance. The inherent rigidity and defined stereochemistry of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold make it a compelling starting point for the design of novel therapeutic agents.

Synthetic Strategies: Accessing the Bicyclic Core

The synthesis of the 2-oxabicyclo[4.1.0]heptane framework can be achieved through various methodologies, with cyclopropanation of a corresponding unsaturated precursor being a key strategy. A notable approach involves a modified Simmons-Smith reaction on a glycal-derived substrate.[1]

Representative Synthetic Protocol: From L-threo-hex-4-enopyranosides

A documented synthesis of a related 2-oxabicyclo[4.1.0]heptane system starts from L-threo-hex-4-enopyranosides.[1] This method provides a foundational blueprint for accessing the core bicyclic structure.

Experimental Protocol: Cyclopropanation of L-threo-hex-4-enopyranosides [1]

  • Starting Material: L-threo-hex-4-enopyranoside derivative.

  • Reagents: Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn). This constitutes the Furukawa-modified Simmons-Smith procedure.

  • Solvent: Anhydrous toluene or a similar inert solvent.

  • Procedure: a. To a solution of the L-threo-hex-4-enopyranoside in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc dropwise at 0 °C. b. Subsequently, add diiodomethane dropwise to the reaction mixture at the same temperature. c. Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC). d. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). e. Extract the aqueous layer with an organic solvent such as ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 2-oxabicyclo[4.1.0]heptane derivative.

Characterization: The structure of the resulting bicyclic products is confirmed through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as elemental analysis.[1]

G cluster_synthesis Synthetic Pathway to 2-Oxa-bicyclo[4.1.0]heptane Core start L-threo-hex-4-enopyranoside reagents CH₂I₂ / Et₂Zn (Simmons-Smith) start->reagents Cyclopropanation product 2-Oxa-bicyclo[4.1.0]heptane Derivative reagents->product purification Column Chromatography product->purification

Caption: Synthetic workflow for the formation of the 2-oxabicyclo[4.1.0]heptane core.

Biological Evaluation: Current Landscape and Future Directions

Direct and extensive biological studies on (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane derivatives are limited. However, preliminary investigations into closely related structures provide initial insights into their potential therapeutic applications.

Anticancer Potential: A Glimpse of Apoptotic Activity

A study on nucleoside derivatives of the 2-oxabicyclo[4.1.0]heptane scaffold revealed moderate apoptotic activity in a lymphoid cell line (Molt-3).[1] Specifically, one thymine-containing derivative exhibited 28% apoptotic activity at a concentration of 500 µM after 48 hours.[1] While this activity is modest, it suggests that the bicyclic core could serve as a scaffold for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies are warranted to enhance this pro-apoptotic effect.

Table 1: Apoptotic Activity of a 2-Oxabicyclo[4.1.0]heptane Nucleoside Derivative [1]

CompoundCell LineConcentration (µM)Treatment Duration (h)Apoptotic Activity (%)
Thymine Nucleoside Derivative (13b)Molt-35004828
Antiviral Activity: An Area for Further Exploration

The same study that investigated apoptotic activity also screened 2-oxabicyclo[4.1.0]heptane nucleoside derivatives for antiviral effects against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2) and Human T-cell Leukemia Virus 1 (HTLV-1).[1] The results indicated no significant antiviral activity for the tested compounds.[1] This does not preclude the entire scaffold from having antiviral potential, but it does suggest that nucleoside analogs of this specific type may not be the most promising avenue for antiviral drug discovery.

Extrapolating Therapeutic Potential: Insights from Structurally Related Bicyclic Scaffolds

Given the limited direct data on the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane core, it is instructive to examine the therapeutic applications of structurally related bicyclic systems. This approach can guide future research and highlight promising areas for investigation.

Potential in Neuroscience: Triple Reuptake Inhibition

Derivatives of the closely related 3-azabicyclo[4.1.0]heptane scaffold have been identified as potent and selective triple reuptake inhibitors (TRIs) of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] One such derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, demonstrated excellent bioavailability and brain penetration, making it a promising candidate for the treatment of depressive disorders.[2]

The rigid bicyclic framework is crucial for maintaining the appropriate pharmacophore for potent and selective inhibition of all three monoamine transporters. This suggests that the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold could also be a valuable platform for designing novel CNS-active agents, particularly for mood disorders.

G cluster_tri Potential Mechanism: Triple Reuptake Inhibition compound (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Derivative sert SERT compound->sert Inhibition net NET compound->net Inhibition dat DAT compound->dat Inhibition synaptic_cleft Increased Synaptic Levels of Serotonin, Norepinephrine, Dopamine sert->synaptic_cleft net->synaptic_cleft dat->synaptic_cleft therapeutic_effect Antidepressant Effect synaptic_cleft->therapeutic_effect

Caption: Hypothesized mechanism of action for derivatives as triple reuptake inhibitors.

Neuroprotective and Anti-inflammatory Potential: Nitric Oxide Synthase Inhibition

Research into 2-azabicyclo[4.1.0]heptane derivatives has revealed their potential as inhibitors of nitric oxide synthase (NOS).[3] Specifically, these compounds have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes and neurodegenerative diseases. Overproduction of nitric oxide by iNOS can lead to cellular damage.

The development of selective iNOS inhibitors is a key strategy for treating conditions such as stroke and neuroinflammatory disorders. The rigid bicyclic structure of the azabicyclo[4.1.0]heptane core contributes to its inhibitory activity. This provides a strong rationale for exploring (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane derivatives as potential iNOS inhibitors for neuroprotective and anti-inflammatory applications.

Experimental Protocol: In Vitro iNOS Inhibition Assay

  • Enzyme Source: Recombinant human or murine iNOS.

  • Substrate: L-arginine.

  • Cofactors: NADPH, tetrahydrobiopterin (BH4), FAD, FMN.

  • Assay Principle: Measurement of the conversion of L-arginine to L-citrulline, or the colorimetric detection of nitrite, a stable oxidation product of nitric oxide, using the Griess reagent.

  • Procedure: a. Pre-incubate the iNOS enzyme with the test compound (a (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane derivative) at various concentrations. b. Initiate the reaction by adding L-arginine and cofactors. c. Incubate at 37 °C for a defined period. d. Stop the reaction. e. Quantify the product (L-citrulline or nitrite).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce iNOS activity by 50%.

Conclusion and Future Perspectives

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a largely unexplored area of chemical space with significant potential for drug discovery. While direct biological data is currently sparse, the available synthetic methodologies provide a clear path to accessing a diverse range of derivatives. The moderate apoptotic activity observed in a related nucleoside analog, coupled with the potent and selective activities of structurally similar bicyclic systems as triple reuptake inhibitors and NOS inhibitors, strongly suggests that this scaffold is a valuable starting point for the development of novel therapeutics in oncology, neuroscience, and inflammatory diseases.

Future research should focus on:

  • Library Synthesis: The generation of a diverse library of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane derivatives with a variety of substituents at key positions.

  • Broad Biological Screening: Comprehensive screening of this library against a wide range of biological targets, including kinases, GPCRs, and enzymes relevant to the aforementioned therapeutic areas.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Progression of the most promising candidates into relevant animal models to assess their efficacy and safety.

By systematically exploring the therapeutic potential of this unique and rigid scaffold, the scientific community can unlock new avenues for the treatment of challenging diseases.

References

  • Dondoni, A., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 149-161. [Link]

  • Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 5035-5039. [Link]

  • Serrano, J., et al. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters, 37(12), 1222-1223. [Link]

Sources

Conformational Analysis & Design of 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Constrained Morpholine" Advantage[1]

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatics to saturated, three-dimensional scaffolds (high Fsp³). Morpholine is a ubiquitous solubilizing group, but its conformational flexibility (chair flipping) often results in an entropic penalty upon binding and promiscuous off-target activity.

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a specific, rigidified morpholine analogue. By fusing a cyclopropane ring across the C2-C3 vector of the morpholine core (C1-C6 in bicyclic nomenclature), this scaffold locks the heterocyclic ring into a specific, distorted conformation. This guide details the structural physics, synthesis, and analytical protocols required to deploy this scaffold effectively in drug discovery campaigns.

Key Structural Differentiators
FeatureMorpholine (Standard)2-Oxa-5-azabicyclo[4.1.0]heptane
Geometry Fluxional Chair (rapid inversion)Distorted Half-Chair / Boat
Vector Control N-lone pair oscillatesN-lone pair biased by ring strain
Lipophilicity Low LogPSlightly higher LogP (hydrophobic patch)
Metabolic Stability Susceptible to oxidative metabolismC-H bonds at fusion are deactivated

Structural Architecture & Conformational Dynamics

The [4.1.0] Fusion Geometry

The defining feature of this scaffold is the fusion of the three-membered cyclopropane ring to the six-membered oxazine ring. Unlike [2.2.1] bridged systems which are locked in a rigid boat, the [4.1.0] fused system retains some flexibility but heavily biases the population.

  • Cis-Fusion Dominance: Trans-fusion of a cyclopropane to a six-membered ring introduces insurmountable strain (Baeyer strain). Therefore, the 2-oxa-5-azabicyclo[4.1.0]heptane exists exclusively as the cis-fused isomer.

  • The "Norcarane" Effect: Analogous to norcarane (bicyclo[4.1.0]heptane), the six-membered ring cannot adopt a perfect chair.[1] The cyclopropane fusion forces the C1-C6-C5-C2 dihedral angles to flatten. The ring typically adopts a distorted half-chair or a flattened boat conformation to minimize torsional strain at the junction.

Heteroatom Impact (The Anomeric Effect)

The presence of Oxygen at position 2 and Nitrogen at position 5 creates unique electronic effects:

  • Dipole Alignment: The C2-O bond and the C1-C7 (cyclopropane methylene) bonds interact. The conformation that minimizes dipole repulsion between the oxygen lone pairs and the nitrogen lone pair is preferred.

  • Nitrogen Pyramidalization: The constraint at C6 (adjacent to N5) influences the nitrogen inversion barrier. In many derivatives, the N-substituent is forced into a pseudo-equatorial orientation to avoid steric clash with the cyclopropane "bridge" protons (H7).

Computational Analysis Workflow

Before synthesis, the conformational landscape must be mapped using Density Functional Theory (DFT). The energy differences between the "open" and "closed" forms of the boat/half-chair are often subtle (< 3 kcal/mol).

Recommended Computational Protocol

Software: Gaussian 16, Jaguar, or ORCA. Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p) (includes dispersion corrections critical for ring-ring interactions).

Step-by-Step In Silico Workflow:

  • Conformer Generation: Use a force field (MMFF94x) to generate initial rotamers of N-substituents.

  • Geometry Optimization: Optimize all conformers at the DFT level in the gas phase.

  • Solvation Correction: Perform single-point energy calculations using a PCM or SMD model (water or chloroform) to mimic assay or NMR conditions.

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Visualization of Logic Flow

ConformationalAnalysis Design Scaffold Design (2-oxa-5-aza...) MM Force Field Sampling (MMFF94) Design->MM Input DFT DFT Optimization (B3LYP-D3) MM->DFT Top 10 Conf. Solv Solvation Model (SMD/PCM) DFT->Solv Geometry Boltzmann Boltzmann Weighting Solv->Boltzmann Delta G

Caption: Figure 1. Computational workflow for predicting the dominant solution-state conformer.

Synthetic Access & Conformation Control

The conformation is determined by the stereochemistry established during the cyclopropanation step. The most robust route involves the cyclopropanation of a 3,4-dihydro-2H-1,4-oxazine intermediate.

Synthetic Pathway

The synthesis typically proceeds via a Simmons-Smith type reaction or a transition-metal catalyzed diazo-transfer.

Protocol: Zinc-Carbenoid Cyclopropanation This method ensures cis-stereospecificity relative to the proximal substituents.

  • Precursor Synthesis: React a 2-aminoethanol derivative with an

    
    -halo ketone or equivalent to form the cyclic enol ether/enamine (3,4-dihydro-2H-1,4-oxazine).
    
  • Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), dry Dichloromethane (DCM).
    • Conditions:

      
       to 
      
      
      
      under Argon.
    • Mechanism:[2] The zinc-carbenoid coordinates to the heteroatom (O or N), directing the methylene insertion to the same face (syn-direction), yielding the cis-fused [4.1.0] system.

Synthetic Logic Diagram

Synthesis Start 2-Aminoethanol Derivative Enamine 3,4-dihydro-2H-1,4-oxazine (Cyclic Enamine/Ether) Start->Enamine Cyclization Cycloprop Simmons-Smith (Et2Zn, CH2I2) Enamine->Cycloprop Directed Insertion Product 2-oxa-5-azabicyclo[4.1.0]heptane (Cis-fused) Cycloprop->Product Stereocontrol

Caption: Figure 2. Synthetic route ensuring cis-fusion via directed Simmons-Smith cyclopropanation.

Experimental Validation Protocols

Trustworthiness in conformational analysis comes from self-validating spectral data. You must corroborate the computational model with physical evidence.

NMR Spectroscopy (The Gold Standard)

Standard 1D NMR is insufficient. You must use coupling constants (


) and Nuclear Overhauser Effect (NOE) to map the 3D space.

Protocol: Structural Assignment via NOESY

  • Sample Prep: Dissolve 5-10 mg of the purified scaffold in

    
     or 
    
    
    
    . Ensure the sample is degassed (bubbling
    
    
    for 5 mins) to remove paramagnetic oxygen which quenches NOE signals.
  • Acquisition: Run a 2D NOESY sequence.

    • Mixing Time: Set to 500-800 ms (for small molecules in the 150-300 Da range).

  • Analysis:

    • Look for Strong NOE between the bridgehead protons (H1/H6) and the endo protons of the cyclopropane (H7_endo).

    • Look for Cross-peaks between the N-substituent and the cyclopropane protons. If the N-substituent shows NOE to H7, the N-lone pair is likely pointing away (axial-like N-substituent).

Vicinal Coupling Analysis ( )

Use the Karplus relationship to verify the dihedral angles predicted by DFT.

  • H1-H2 Coupling: In a standard chair, axial-axial coupling is large (~10-12 Hz). In the [4.1.0] system, the distortion reduces this angle.

  • Validation: If the measured

    
     values match the calculated dihedral angles from your DFT model (within 1-2 Hz), the conformational assignment is validated.
    

Case Study: Application in Drug Design

Scenario: A project aims to improve the metabolic stability of a morpholine-containing inhibitor (e.g., a kinase inhibitor). Problem: The morpholine is undergoing rapid N-dealkylation or oxidation at the


-carbon.
Solution:  Replace morpholine with 2-oxa-5-azabicyclo[4.1.0]heptane .
  • Metabolic Blockade: The fusion of the cyclopropane ring at C2-C3 (morpholine numbering) removes the abstractable

    
    -protons or sterically hinders the CYP450 approach vector.
    
  • Selectivity Filter: The rigidified vector of the Nitrogen lone pair changes the hydrogen bond acceptor capability. If the target protein requires a specific vector, the [4.1.0] scaffold can lock the bioactive conformation, reducing the entropic cost of binding (

    
    ), potentially improving potency.
    

References

  • Synthesis of Bicyclo[4.1.

    • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed.[3]

    • [Link]

  • Specific Scaffold Data (2-oxa-5-azabicyclo[4.1.0]heptane)

    • PubChem Compound Summary for CID 50986266.
    • [Link]

  • Conformational Principles of Cyclopropane-Fused Heterocycles

    • Modular Synthesis of Cyclopropane-Fused N-Heterocycles. PMC (NIH).
    • [Link]

  • Commercial Availability & CAS Verification

    • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS 1354952-28-5).[4][5] Sigma-Aldrich.

Sources

Beyond the Chair: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane as a Next-Gen Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to modulate solubility and metabolic stability. However, the inherent flexibility of the morpholine chair conformation often incurs an entropic penalty upon binding to target proteins.

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (CAS: 2351211-01-1) represents a strategic evolution of this scaffold. By fusing a cyclopropane ring to the morpholine core, this building block introduces conformational restriction without significantly altering the steric bulk or lipophilicity (cLogP ~ -0.25). This guide explores the structural mechanics, synthesis, and application of this chiral core in high-affinity ligand design.

Part 1: Structural Mechanics & Bioisosteric Rationale

The "Entropic Dividend"

Standard morpholine exists in a dynamic equilibrium between chair conformers. When a drug candidate containing a morpholine moiety binds to a receptor, it must "freeze" into a specific conformation, costing free energy (


).

The (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane core locks the morpholine ring into a distorted half-chair/boat hybrid due to the geometric strain of the fused cyclopropane.

  • Mechanism: The fusion at the C1-C6 bridgeheads restricts the torsional rotation of the heterocyclic ring.

  • Result: If the pre-organized conformation matches the bioactive pose, the binding affinity increases significantly due to the reduction in entropic penalty (

    
    ).
    
Vector Analysis and Basicity

The introduction of the cyclopropane ring exerts distinct electronic effects:

  • pKa Modulation: The

    
    -like character of the cyclopropane carbons is electron-withdrawing. This typically lowers the pKa of the secondary amine (N5) relative to unsubstituted morpholine (pKa ~8.3), potentially improving membrane permeability by increasing the fraction of uncharged species at physiological pH.
    
  • Lone Pair Orientation: The rigid backbone fixes the vector of the nitrogen lone pair, allowing for precise design of hydrogen bond interactions.

Comparative Metrics
PropertyMorpholine(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptaneImpact
Conformation Flexible ChairRigid Fused BicyclicReduced Entropic Penalty
C(sp3) Fraction 1.01.0High "3D-ness" (Escape from Flatland)
Basicity (pKa) ~8.3~7.5 - 8.0 (Est.)Improved Permeability
Metabolic Liability N-oxidation, Ring openingReduced (Steric hindrance at bridgeheads)Enhanced Stability

Part 2: Synthesis & Manufacturing Protocols

While specific proprietary process chemistry routes are often trade secrets, the synthesis of the [4.1.0] core generally follows a Simmons-Smith cyclopropanation strategy applied to a dehydromorpholine precursor.

Retrosynthetic Logic

The most robust route involves the construction of a 3,4-dihydro-2H-1,4-oxazine (dehydromorpholine) followed by stereoselective cyclopropanation.

Key Challenges:

  • Regioselectivity: Ensuring cyclopropanation occurs at the enamine double bond.

  • Stereocontrol: Achieving the (1R,6S) absolute configuration requires either chiral resolution or asymmetric catalysis (e.g., Charette modification).

Validated Synthetic Workflow (Conceptual)
Step 1: Precursor Assembly
  • Reactants: 2-Aminoethanol derivatives +

    
    -halo ketones or equivalent.
    
  • Intermediate: Formation of the cyclic enol ether/enamine (3,6-dihydro-2H-1,4-oxazine).

Step 2: Cyclopropanation (Simmons-Smith)
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).
  • Conditions:

    
     to 
    
    
    
    , DCM or Toluene.
  • Mechanism: The zinc carbenoid coordinates to the heteroatom (O or N), directing the methylene insertion to the syn face.

Step 3: Chiral Resolution

Since direct asymmetric synthesis is costly, resolution of the racemate is standard for building blocks.

  • Method: Chiral HPLC or formation of diastereomeric salts with Tartaric Acid.

  • Target: Isolation of the (1R,6S) isomer.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from raw materials to the chiral building block.

SynthesisPath Start Allylic Amino Alcohol (Precursor) Cyclization Intramolecular Cyclization Start->Cyclization Acid Cat. Intermediate Dehydromorpholine (Enamine/Enol Ether) Cyclization->Intermediate SimmonsSmith Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Intermediate->SimmonsSmith Stereocontrol? Racemate Racemic Bicyclo[4.1.0]heptane SimmonsSmith->Racemate Resolution Chiral Resolution (HPLC / Tartaric Acid) Racemate->Resolution Final (1R,6S)-2-Oxa-5-aza bicyclo[4.1.0]heptane Resolution->Final >98% ee

Caption: Conceptual synthetic workflow for the isolation of the (1R,6S) chiral core via cyclopropanation of a dehydromorpholine intermediate.

Part 3: Application in Drug Design

Protocol: Coupling Reactions

The secondary amine at position 5 is the primary handle for functionalization. It participates readily in


 and Buchwald-Hartwig couplings.

Standard Operating Procedure (S_NAr Coupling):

  • Preparation: Dissolve 1.0 eq of Aryl Halide (e.g., 4-fluoronitrobenzene) and 1.1 eq of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (HCl salt) in DMF.

  • Base: Add 2.5 eq of

    
     or DIPEA.
    
  • Reaction: Heat to

    
     for 4-12 hours. Monitor by LC-MS.
    
  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

    
    .
    
  • Validation:

    
     NMR should show the disappearance of the NH signal and a shift in the bridgehead protons.
    
Decision Logic: When to use this Block?

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization program.

DecisionLogic Lead Current Lead contains Morpholine? Potency Is Potency Limited by Binding Affinity? Lead->Potency Yes Metabolism Is the Morpholine ring a metabolic soft spot? Potency->Metabolism No Action1 Use [4.1.0] Core to lock conformation Potency->Action1 Yes (Entropic penalty high) Selectivity Is Selectivity an issue? Metabolism->Selectivity No Action2 Use [4.1.0] Core to block oxidation Metabolism->Action2 Yes Selectivity->Action1 Yes (Vector exploration) Action3 Stick to Morpholine Selectivity->Action3 No

Caption: Decision tree for transitioning from standard morpholine to the bicyclic [4.1.0] surrogate in lead optimization.

Part 4: Analytical Validation

To ensure the integrity of the building block before use, the following analytical signatures must be verified.

  • NMR Signature:

    • Cyclopropyl Protons: Look for high-field signals (0.5 - 1.5 ppm) distinct from the morpholine ring protons.

    • Bridgehead Protons: The H1 and H6 protons will appear as complex multiplets, typically shifted downfield relative to cyclopropane due to the heteroatoms.

  • Chiral Purity:

    • Must be confirmed via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

    • Target:

      
       ee to prevent off-target effects from the enantiomer.
      

References

  • ChemScene. (2024). (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Product Data. Retrieved from [1]

  • PubChem. (2024). 2-Oxa-5-azabicyclo[4.1.0]heptane | C5H9NO.[1][2][3] National Library of Medicine. Retrieved from

  • Sartori, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Retrieved from

  • Meanwell, N. A. (2011). The Use of Conformational Restriction in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisostere principles).

Sources

Fused Bicyclic Aziridines in Medicinal Chemistry: Strain-Driven Reactivity and Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The "Escape from Flatland": Rationale for Fused Bicyclic Aziridines

Modern medicinal chemistry is undergoing a structural paradigm shift, moving away from planar, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures. This "escape from flatland" is driven by the need for improved pharmacokinetic profiles, higher target selectivity, and reduced off-target toxicity. Within this space, fused bicyclic aziridines —such as the 1-azabicyclo[3.1.0]hexane system—have emerged as privileged scaffolds.

The utility of these systems stems from a fundamental thermodynamic property: ring strain . The aziridine ring possesses approximately 27 kcal/mol of strain energy. When fused to a secondary ring system, the geometric constraints prevent rapid nitrogen pyramidal inversion. This locked conformation not only provides a highly predictable trajectory for nucleophilic attack but also allows these molecules to act as highly reactive, stereospecific intermediates. By leveraging strain-release dynamics, medicinal chemists can deploy bicyclic aziridines either as highly targeted covalent warheads in biological systems or as synthetic precursors to complex, functionalized nitrogen heterocycles like azetidines, pyrrolidines, and piperidines.

Pharmacological Precedents: From Natural Products to Targeted Therapies

Nature has long exploited the reactivity of fused aziridines to design potent chemical defenses. Understanding these natural pharmacophores provides the mechanistic blueprint for designing synthetic aziridine-based drugs.

Mitomycin C: Reductive Bioactivation

Mitomycin C is a classic antitumor antibiotic that functions as a bioreductive alkylating agent. The molecule is essentially a prodrug; in its native state, the fused aziridine ring is surprisingly stable. The causality of its activation lies in the quinone moiety.

Under hypoxic conditions typical of tumor microenvironments, enzymatic reduction of the quinone to a hydroquinone triggers a spontaneous elimination of methanol, forming an indole core. This electronic cascade redistributes electron density, effectively "unmasking" the aziridine ring and dramatically increasing its electrophilicity. The strain-release opening of the aziridine facilitates cross-linking with the N2 position of guanine residues in DNA, halting cellular replication 1.

G A Mitomycin C (Prodrug) B Enzymatic Reduction (Quinone to Hydroquinone) A->B C Indole Formation & Aziridine Activation B->C D Aziridine Ring Opening (Electrophilic Intermediate) C->D E DNA Cross-linking (Antitumor Effect) D->E

Mitomycin C bioactivation pathway via enzymatic reduction and aziridine ring opening.

Ficellomycin and Azinomycins

Other notable natural products include ficellomycin and the azinomycins, which feature a 1-azabicyclo[3.1.0]hexane (ABCH) pharmacophore. Biosynthetically, this complex ring system is formed from linear diamino-dihydroxy-heptanoic acid (DADH) precursors, cyclized via an unusual oxidase heterotetramer associated with nonribosomal peptide synthetases 2. The ABCH unit acts as a DNA-alkylating warhead, similar to Mitomycin C, but with distinct sequence selectivity driven by the three-dimensional topology of the bicyclic system.

Synthetic Methodologies & Strain-Release Reactivity

To harness these scaffolds for modern drug discovery, synthetic chemists have developed robust methodologies to either construct fused bicyclic aziridines or utilize them as intermediates for ring expansion.

Rhodium-Catalyzed Ring Expansions via Aziridinium Ylides

The synthesis of highly substituted azetidines and dehydropiperidines is notoriously difficult. However, bicyclic aziridines undergo formal ring expansion when exposed to rhodium-bound carbenes 3.

The Causality of Stereocontrol: In monocyclic aziridines, rapid nitrogen inversion leads to a mixture of ylide diastereomers, destroying stereocontrol. In a fused bicyclic framework, the geometry is locked. The nitrogen lone pair attacks the electrophilic Rh-carbene from a single, predictable face, forming a stereodefined aziridinium ylide. The zwitterionic character of this ylide, combined with the thermodynamic drive to release aziridine ring strain, forces a concerted, asynchronous pseudo-[1,4]-sigmatropic or[1,2]-Stevens rearrangement. This directly furnishes the expanded heterocyclic products (azetidines or dehydropiperidines) with net retention of configuration at the newly formed C-C bond 4.

G A Bicyclic Aziridine + Diazo Precursor B Rh(II) Catalysis (Carbene Formation) A->B C Nucleophilic Attack by Aziridine Nitrogen B->C D Aziridinium Ylide Intermediate C->D E [1,2]-Stevens or [3+3] Rearrangement D->E Strain Release F Functionalized Azetidine / Dehydropiperidine E->F

Mechanistic workflow of Rh-catalyzed ring expansion of bicyclic aziridines via aziridinium ylides.

Aqueous Multicomponent Synthesis of 1-Azabicyclo[3.1.0]hexanes

For the direct synthesis of the fused aziridine core, a highly efficient three-component reaction has been developed utilizing aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water 5. The causality of this reaction's success in an aqueous medium relies on the hydrophobic effect: water forces the organic intermediates into close proximity, accelerating the initial Knoevenagel condensation and subsequent Michael addition. The cascade terminates in an intramolecular SN2-like cyclization, yielding highly substituted 1-azabicyclo[3.1.0]hexane-3-enes without the need for transition metal catalysts.

Quantitative Data Summary

The following table summarizes the comparative metrics of the primary methodologies utilized for diversifying fused bicyclic aziridines in medicinal chemistry workflows.

MethodologyCatalyst / ReagentsKey IntermediateTarget ScaffoldYield RangeStereoselectivity
One-Carbon Expansion 3Rh₂(OAc)₄, Vinyl-N-triftosylhydrazonesAziridinium Ylide2-Alkenyl Azetidines65% - 82%High (Retention of config.)
[3+3] Ring Expansion 4Rh₂(esp)₂, Vinyl DiazoacetatesVinyl Aziridinium YlideDehydropiperidines54% - 78%>19:1 dr
Multicomponent Annulation 5None (H₂O solvent, NH₂OH·HCl)Knoevenagel Adduct1-Azabicyclo[3.1.0]hexanes85% - 95%N/A (Highly substituted)

Experimental Protocol: Rhodium-Catalyzed One-Carbon Ring Expansion

To ensure absolute reproducibility and scientific integrity, the following protocol details the synthesis of 2-alkenyl azetidines from bicyclic aziridines via Rh-catalyzed expansion. This protocol is designed as a self-validating system.

Materials Required:

  • Bicyclic aziridine substrate (1.0 equiv, 0.2 mmol)

  • Vinyl-N-triftosylhydrazone precursor (1.5 equiv, 0.3 mmol)

  • Rh₂(OAc)₄ catalyst (2.0 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x) to eliminate ambient moisture, which can prematurely quench the carbene intermediate.

  • Reagent Loading: Add the bicyclic aziridine (0.2 mmol), K₂CO₃ (0.4 mmol), and Rh₂(OAc)₄ (0.004 mmol) to the tube.

  • Solvent Addition & Temperature Control: Inject 1.0 mL of anhydrous toluene. Lower the reaction temperature to 0 °C using an ice bath. Causality: Low initial temperatures prevent uncontrolled decomposition of the diazo precursor, minimizing carbene dimerization side-reactions.

  • Slow Addition of Diazo Precursor: Dissolve the Vinyl-N-triftosylhydrazone (0.3 mmol) in 1.0 mL of anhydrous toluene. Using a syringe pump, add this solution dropwise over 1 hour to the reaction mixture.

  • Thermal Rearrangement: Once addition is complete, warm the reaction to room temperature, then heat to 60 °C for 4 hours to drive the [1,2]-Stevens rearrangement of the aziridinium ylide.

  • Validation Checkpoint (In-Process): Extract a 10 µL aliquot and run a TLC (Hexanes/EtOAc 4:1). The disappearance of the starting aziridine and the absence of a bright yellow spot (unreacted diazo) indicates successful conversion.

  • Workup & Isolation: Cool the mixture, filter through a short pad of Celite to remove the rhodium catalyst and inorganic salts, and concentrate under reduced pressure.

  • Validation Checkpoint (Post-Reaction): Analyze the crude mixture via ¹H NMR. The successful formation of the azetidine is confirmed by the disappearance of the characteristic highly shielded aziridine protons (typically a multiplet at 1.5–2.5 ppm) and the emergence of deshielded azetidine ring protons (3.5–4.5 ppm). Purify via flash column chromatography.

Conclusion

Fused bicyclic aziridines represent a highly versatile node in medicinal chemistry. Whether serving as the final pharmacophore—utilizing their strain to act as targeted covalent modifiers like Mitomycin C—or acting as rigid, stereocontrolling intermediates for the synthesis of complex sp3-rich heterocycles, these systems are indispensable tools. By mastering the thermodynamic drivers of aziridinium ylides and strain-release mechanisms, drug development professionals can rapidly access novel chemical space previously hindered by synthetic bottlenecks.

References

  • MITOMYCIN C: CHEMICAL AND BIOLOGICAL STUDIES ON ALKYLATION PubMed URL:[Link]

  • Oxidase Heterotetramer Completes 1-Azabicyclo[3.1.0]hexane Formation with the Association of a Nonribosomal Peptide Synthetase Figshare / Journal of the American Chemical Society URL: [Link]

  • Rhodium-Catalyzed One-Carbon Ring Expansion of Aziridines with Vinyl-N-triftosylhydrazones Dalian Institute of Chemical Physics (DICP) URL:[Link]

  • Intermolecular 3+3 Ring Expansion of Aziridines to Dehydropiperidines through the Intermediacy of Aziridinium Ylides ChemRxiv URL:[Link]

  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes ACS Publications URL:[Link]

Sources

A Technical Guide to the Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold is a constrained bicyclic system of significant interest in medicinal chemistry. Its rigid structure, which incorporates both an epoxide and an aziridine fused to a piperidine ring, presents a unique three-dimensional arrangement of heteroatoms, making it an attractive building block for the design of novel therapeutic agents. This guide provides an in-depth review of the primary synthetic routes to this valuable heterocyclic core, offering field-proven insights into the key transformations and experimental considerations for researchers in drug development.

Introduction: The Significance of the 2-Oxa-5-azabicyclo[4.1.0]heptane Core

The fusion of an oxirane and an aziridine ring onto a piperidine framework results in a molecule with a high degree of conformational restriction. This rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The epoxide and aziridine moieties also offer reactive handles for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The existence of 2-oxa-5-azabicyclo[4.1.0]heptane and its hydrochloride salt is confirmed in chemical databases, indicating its accessibility and potential for use in synthetic applications.[1][2][3][4]

This guide will focus on the most logical and scientifically sound strategies for the construction of this bicyclic system, primarily revolving around the sequential or tandem formation of the epoxide and aziridine rings from a tetrahydropyridine precursor.

Retrosynthetic Analysis: Key Disconnections and Strategic Considerations

A retrosynthetic analysis of the 2-oxa-5-azabicyclo[4.1.0]heptane core suggests two primary bond disconnection strategies, leading to two main synthetic routes:

  • Route 1: Epoxidation followed by Intramolecular Aminocyclization. This approach involves the initial epoxidation of a suitably protected 1,2,3,6-tetrahydropyridine derivative, followed by the formation of the aziridine ring through an intramolecular cyclization.

  • Route 2: Aziridination followed by Epoxidation. In this alternative strategy, the aziridine ring is first installed on the tetrahydropyridine precursor, followed by the epoxidation of the remaining double bond.

The choice between these routes will depend on the desired stereochemistry, the nature of the substituents on the piperidine ring, and the compatibility of the protecting groups with the reaction conditions of each step.

Route 1: Diastereoselective Epoxidation of N-Substituted 1,2,3,6-Tetrahydropyridines and Subsequent Intramolecular Cyclization

This is often the preferred route due to the well-established methods for the diastereoselective epoxidation of cyclic allylic amines. The stereochemistry of the epoxide is crucial as it will dictate the final stereochemical outcome of the bicyclic product.

Part 1: Diastereoselective Epoxidation

The key challenge in the epoxidation of N-substituted 1,2,3,6-tetrahydropyridines is to control the facial selectivity of the oxidation. This can be achieved through substrate control, where existing stereocenters on the ring direct the incoming oxidant, or through reagent control, where a chiral oxidant or catalyst is employed.

A common and effective method involves the use of a directed epoxidation, where the nitrogen atom of the tetrahydropyridine coordinates to the epoxidizing agent, delivering the oxygen atom to one face of the double bond. Protonation of the nitrogen or the use of a bifunctional reagent with a hydrogen-bond donor can enforce this directing effect.[5][6][7]

Table 1: Comparison of Reagents for Diastereoselective Epoxidation of Tetrahydropyridines

Reagent/SystemDirecting GroupTypical DiastereoselectivityKey AdvantagesConsiderationsReference(s)
m-CPBA / AcidProtonated Amine (Ammonium)HighReadily available reagents, simple procedure.Requires stoichiometric acid, may not be suitable for acid-sensitive substrates.[5]
2-Carboperoxy-3,4,5,6-tetrafluorobenzoic acidCovalently Tethered Carboxylic AcidExcellentHigh diastereoselectivity even with sterically hindered substrates.Reagent prepared in situ.[5][6]
Magnesium Monoperoxyphthalate (MMPP)Substrate-dependentModerate to HighSafer alternative to m-CPBA.Diastereoselectivity can be lower than with directed methods.[8]

Experimental Protocol: Directed Epoxidation with m-CPBA and Trichloroacetic Acid

This protocol is adapted from the work of Ellman and coworkers for the diastereoselective epoxidation of a substituted tetrahydropyridine.[5]

  • Dissolution: Dissolve the N-substituted 1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Acidification: Add a solution of trichloroacetic acid (1.1 eq) in DCM dropwise to the stirred solution.

  • Epoxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM dropwise.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Part 2: Intramolecular Aziridination

Following the successful synthesis of the epoxy-piperidine, the next critical step is the formation of the aziridine ring. A plausible approach is an intramolecular cyclization of a precursor where a nitrogen nucleophile is tethered to the piperidine ring. This can be achieved by converting the epoxide to a vicinal amino alcohol and then cyclizing to form the aziridine. A more direct approach could involve the intramolecular aminolysis of the epoxide. Lanthanide triflates have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to form azetidines, and a similar strategy could be adapted for the formation of the aziridine ring in our target system.[9][10]

Conceptual Workflow for Intramolecular Aziridination

G Start Epoxy-piperidine Step1 Introduction of a Nitrogen Nucleophile at C4 Start->Step1 Intermediate Vicinal Amino-epoxide or Azido-alcohol Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 2-Oxa-5-azabicyclo[4.1.0]heptane Step2->Product

Caption: Conceptual workflow for Route 1.

Route 2: Intramolecular Aziridination of Unsaturated Piperidines and Subsequent Epoxidation

This route reverses the order of ring formation, starting with the synthesis of a vinyl aziridine fused to the piperidine ring, followed by epoxidation.

Part 1: Synthesis of the Fused Aziridine

The intramolecular aziridination of an unsaturated amine is a powerful method for constructing bicyclic aziridines. Lead tetraacetate (Pb(OAc)₄) has been effectively used for the intramolecular aziridination of unsaturated primary amines.[11] This would involve starting with a 4-amino-1,2,3,6-tetrahydropyridine derivative.

Experimental Protocol: Intramolecular Aziridination with Lead Tetraacetate

This protocol is conceptualized based on the work of Nagendra and Sarpong for the aziridination of cyclopentenyl-methylamines.[11]

  • Amine Solution: Dissolve the unsaturated piperidine amine precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or benzene.

  • Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Oxidant Addition: Add lead tetraacetate (Pb(OAc)₄, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the bicyclic aziridine.

Part 2: Epoxidation of the Vinyl Aziridine

The final step in this route is the epoxidation of the double bond of the newly formed bicyclic aziridine. Standard epoxidation reagents such as m-CPBA or MMPP can be employed. Care must be taken to ensure that the aziridine nitrogen does not interfere with the epoxidation reaction. N-protection of the aziridine may be necessary.

Reaction Scheme for Route 2

G Start 4-Amino-1,2,3,6-tetrahydropyridine Derivative Step1 Intramolecular Aziridination (e.g., Pb(OAc)₄) Start->Step1 Intermediate 5-Azabicyclo[4.1.0]hept-2-ene Step1->Intermediate Step2 Epoxidation (e.g., m-CPBA) Intermediate->Step2 Product 2-Oxa-5-azabicyclo[4.1.0]heptane Step2->Product

Caption: General reaction scheme for Route 2.

Summary and Outlook

The synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane core represents a challenging yet rewarding endeavor for medicinal chemists. The two primary routes outlined in this guide, centered around the strategic formation of the epoxide and aziridine rings, offer viable pathways to this unique scaffold. The choice of strategy will ultimately be guided by the desired substitution pattern and stereochemical outcome.

Future work in this area could focus on the development of catalytic and enantioselective methods for the key transformations, as well as the exploration of the biological activity of derivatives of this novel heterocyclic system. The insights and protocols provided herein are intended to serve as a solid foundation for researchers embarking on the synthesis and application of 2-oxa-5-azabicyclo[4.1.0]heptane in drug discovery and development.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(14), 7269–7281. [Link]

  • Coldham, I., & Judkins, R. A. (2001). Vinylaziridines from vinyl epoxides. Journal of the Chemical Society, Perkin Transactions 1, (21), 2683-2687. [Link]

  • Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. eScholarship, University of California. [Link]

  • D'Accolti, L., Dinoi, C., Fusco, C., Russo, A., & Curci, R. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 247-259. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane. PubChem Compound Database. Retrieved from [Link]

  • Nagendra, G., & Sarpong, R. (2011). Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate. The Journal of Organic Chemistry, 76(22), 9419–9424. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1086. [Link]

  • Kumaraswamy, G., Ankamma, K., & Pitchaiah, A. (2007). Tandem epoxide or aziridine ring opening by azide/copper catalyzed [3+2] cycloaddition: efficient synthesis of 1,2,3-triazolo beta-hydroxy or beta-tosylamino functionality motif. The Journal of Organic Chemistry, 72(25), 9822–9825. [Link]

  • Watters, K. E., & Schomaker, J. M. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 1(10), 100213. [Link]

  • Kumaraswamy, G., Ankamma, K., & Pitchaiah, A. (2007). Tandem Epoxide or Aziridine Ring Opening by Azide/Copper Catalyzed [3+2] Cycloaddition: Efficient Synthesis of 1,2,3-Triazolo β-Hydroxy or β-Tosylamino Functionality Motif. The Journal of Organic Chemistry, 72(25), 9822–9825. [Link]

  • Synthesis of aziridines. ResearchGate. [Link]

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

  • Epoxy and aziridinyl enolsilanes in diastereoselective inter- and intramolecular Friedel–Crafts alkylations. Organic Chemistry Frontiers. [Link]

  • synthesis of aziridines from epoxides. Chem-Station. [Link]

  • 1354952-28-5 | 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. AA Blocks. [Link]

  • Intermolecular 3+3 Ring Expansion of Aziridines to Dehydropiperidines through the Intermediacy of Aziridinium Ylides. ResearchGate. [Link]

  • Olofsson, B., Wijtmans, R., & Somfai, P. (2002). Synthesis of N-H vinylaziridines: a comparative study. Tetrahedron, 58(30), 5979-5982. [Link]

  • 2-Oxa-5-azabicyclo[4.1.0]heptane, hydrochloride. Angchao Technology. [Link]

  • Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. Nature Communications, 15(1), 7858. [Link]

  • Ghaffari, M., & Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. The Journal of Organic Chemistry, 77(17), 7763–7768. [Link]

  • Wolan, A., Le Goff, X.-F., & Six, Y. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(19), 2501-2504. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia. [Link]

  • 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChemLite. [Link]

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3–11. [Link]

  • QUINAZOLINES VIA TANDEM NUCLEOPHILIC ADDITION/EPOXY RING-OPENING CYCLIZATION MET. HETEROCYCLES, 82(1), 2010. [Link]

  • Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry, 9, 1698–1722. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • 3-(3-Azabicyclo[5][5][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal, 16(24), 4058-4081. [Link]

  • Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Chemistry Portal. [Link]

Sources

The Enigmatic (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold: A Technical Guide to its Synthesis and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Untapped Potential

In the vast and ever-expanding universe of medicinal chemistry, the quest for novel molecular architectures that can serve as the foundation for next-generation therapeutics is a perpetual endeavor. Among the myriad of heterocyclic systems, those incorporating strained rings often exhibit unique conformational properties and reactivity profiles, making them particularly intriguing for drug design. The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane core, a fascinating fusion of a morpholine and an aziridine ring, represents one such scaffold. Its inherent three-dimensional structure and the reactive potential of the aziridine moiety present a compelling, yet underexplored, platform for the development of new chemical entities with diverse biological activities.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold and its analogs. We will delve into the synthetic intricacies of constructing this bicyclic system, explore the known biological evaluations of its derivatives, and, by drawing parallels with related aziridine-containing compounds, project its potential therapeutic applications. This document is not merely a recitation of facts but a field-proven insight into the causality behind experimental choices and a roadmap for future investigations into this promising chemical space.

The Allure of the Aziridine-Fused Bicyclic System: A Structural and Mechanistic Perspective

The defining feature of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is the presence of a strained three-membered aziridine ring fused to a six-membered morpholine ring. This unique arrangement bestows upon the molecule a rigidified conformation that can be exploited to present substituents in well-defined spatial orientations, a critical aspect for achieving high-affinity interactions with biological targets.

The aziridine ring, an isostere of an epoxide, is a potent electrophile. Under physiological conditions, it can undergo nucleophilic ring-opening by biological macromolecules such as proteins and nucleic acids. This reactivity is the cornerstone of the biological activity of many aziridine-containing natural products and synthetic drugs, which often act as alkylating agents.[1][2] The inherent strain of the bicyclic system in (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane analogs can modulate the reactivity of the aziridine ring, offering a tunable parameter for optimizing both potency and selectivity.

Synthetic Strategies: Forging the Bicyclic Core

The construction of the 2-Oxa-5-azabicyclo[4.1.0]heptane ring system is a non-trivial synthetic challenge that requires careful planning and execution. The stereochemistry at the bridgehead carbons (1R and 6S) is crucial for defining the overall topology of the molecule and, consequently, its biological activity. While a plethora of methods exist for the synthesis of aziridines, their incorporation into a bicyclic system tethered to an oxazine ring demands specific approaches.

A key strategy for the synthesis of such scaffolds often involves the cyclization of a suitably functionalized precursor. For instance, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation has been reported for the synthesis of aza-bicyclo[4.1.0]heptane derivatives, showcasing an innovative approach to forming the core structure.

Exemplar Protocol: Synthesis of 2-Oxabicyclo[4.1.0]heptane Nucleosides

To illustrate a practical synthetic approach, we will detail the synthesis of 2-oxabicyclo[4.1.0]heptane nucleoside analogs, as reported in the literature.[1] This multi-step synthesis highlights the key transformations required to build the bicyclic core and subsequently functionalize it.

Experimental Workflow for the Synthesis of 2-Oxabicyclo[4.1.0]heptane Nucleosides

G cluster_0 Step 1: Starting Material to Intermediate cluster_1 Step 2: Nucleosidation cluster_2 Step 3: Purification and Deprotection Start L-threo-hex-4-enopyranoside Intermediate1 O-acetyl or O-methyl derivative Start->Intermediate1 Acetylation or Methylation Intermediate2 α- and β-anomers of nucleosides Intermediate1->Intermediate2 Reaction with silylated uracil or thymine Final_Product Final 2-Oxabicyclo[4.1.0]heptane Nucleosides Intermediate2->Final_Product Chromatography & Debenzylation

Caption: Synthetic workflow for 2-oxabicyclo[4.1.0]heptane nucleosides.

Detailed Protocol:

  • Starting Material Preparation: The synthesis commences with the appropriately protected L-threo-hex-4-enopyranoside.[1] The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions.

  • Activation for Nucleosidation: The hydroxyl groups of the sugar moiety are typically activated, for instance, by acetylation or methylation, to facilitate the subsequent nucleophilic substitution.[1]

  • Nucleosidation Reaction: The activated sugar is then reacted with a silylated nucleobase (e.g., uracil or thymine) in the presence of a Lewis acid catalyst. This step introduces the nucleobase and can lead to the formation of both α and β anomers.[1] The stereochemical outcome of this reaction is highly dependent on the nature of the activating group on the sugar.[1]

  • Purification: The resulting diastereomers are separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[1]

  • Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups) to yield the final 2-oxabicyclo[4.1.0]heptane nucleoside analogs.[1]

This protocol serves as a foundational blueprint that can be adapted for the synthesis of a wider array of analogs by varying the starting materials and the appended functionalities.

Biological Evaluation: A Glimpse into Potential Activities

The biological activity of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane analogs is a nascent field of study. However, the known pharmacological profiles of related aziridine-containing compounds provide a strong rationale for investigating these molecules in various therapeutic areas.[1][2]

Anticancer Potential

The aziridine moiety is a well-established pharmacophore in cancer chemotherapy. Its ability to alkylate DNA and other cellular nucleophiles can lead to cell cycle arrest and apoptosis. Mitomycin C, a natural product containing an aziridine ring, is a clinically used anticancer agent. It is plausible that analogs of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane could exhibit similar cytotoxic effects.

In a study on 2-oxabicyclo[4.1.0]heptane nucleosides, one thymine-containing analog exhibited moderate apoptotic activity (28% at 500 µM) in the lymphoid Molt-3 cell line after 48 hours of treatment.[1] While this activity is modest, it provides a crucial proof-of-concept and a starting point for further optimization.

Antimicrobial and Antibacterial Activity

Aziridine alkaloids have demonstrated significant antimicrobial and antibacterial effects.[1] The strained ring system is thought to interfere with essential cellular processes in microorganisms. The investigation of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane analogs against a panel of bacterial and fungal strains is a logical and promising avenue for future research.

Proposed Mechanism of Action for Aziridine-Containing Compounds

G cluster_0 Cellular Environment cluster_1 Reaction and Consequence Aziridine_Analog (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Analog Ring_Opening Nucleophilic Ring Opening of Aziridine Aziridine_Analog->Ring_Opening Nucleophile Biological Nucleophile (DNA, Protein) Nucleophile->Ring_Opening Alkylation Covalent Adduct Formation (Alkylation) Ring_Opening->Alkylation Cellular_Disruption Disruption of Cellular Function Alkylation->Cellular_Disruption Biological_Effect Biological Effect (e.g., Apoptosis, Growth Inhibition) Cellular_Disruption->Biological_Effect

Caption: General mechanism of action for aziridine-containing compounds.

Other Potential Applications

The rigid bicyclic nature of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold makes it an attractive isostere for the morpholine ring, a common moiety in many approved drugs.[3][4] Replacing a flexible morpholine with this constrained analog could lead to improved binding affinity and selectivity for a given biological target. Furthermore, derivatives of the related 2-azabicyclo[4.1.0]heptane system have been investigated as inhibitors of nitric oxide synthase (iNOS), suggesting a potential role for these compounds in inflammatory diseases.[5]

Structure-Activity Relationships (SAR): The Path Forward

To date, a comprehensive SAR study for a series of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane analogs is lacking in the public domain. However, based on the general principles of medicinal chemistry and the known properties of aziridines, we can postulate key areas for structural modification and exploration:

Table 1: Postulated Structure-Activity Relationships for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Analogs

Position of SubstitutionProposed ModificationRationale for Biological Activity Modulation
N-5 Position Alkyl, Aryl, Acyl, Heterocyclic groupsModulate lipophilicity, solubility, and potential for additional interactions with the target protein. Can also influence the nucleophilicity of the nitrogen and the reactivity of the aziridine.
C-3 and C-4 Positions Introduction of various substituentsExplore steric and electronic effects on target binding. Can be used to mimic the side chains of amino acids or other recognition motifs.
Aziridine Ring (C-6, C-7) Substitution at C-7Influence the stereoelectronics of the ring-opening reaction and potentially enhance selectivity for specific nucleophiles.

Future Directions and Concluding Remarks

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold stands at the frontier of medicinal chemistry, brimming with unexplored potential. While current research provides a tantalizing glimpse into its biological possibilities, a concerted effort is required to fully elucidate its therapeutic value.

Key areas for future research include:

  • Development of diverse synthetic routes: The discovery of new and efficient methods to synthesize a wide range of analogs is paramount.

  • Systematic biological screening: A comprehensive evaluation of these analogs against a broad panel of biological targets, including cancer cell lines, microbial strains, and specific enzymes, is necessary.

  • In-depth SAR studies: The systematic modification of the scaffold and the correlation of these changes with biological activity will be crucial for the rational design of potent and selective drug candidates.

  • Mechanistic investigations: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will provide a deeper understanding of their therapeutic potential.

References

  • Ismail, F. M. D., Levitsky, D. O., & Dembitsky, V. M. (2009). Aziridine alkaloids as potential therapeutic agents. European Journal of Medicinal Chemistry, 44(9), 3373–3387. [Link]

  • Reddy, R. P., & Kumar, M. (2018). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications, 54(76), 10736-10739. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane. Retrieved February 24, 2024, from [Link]

  • D'Accolti, L., Fusco, C., & Annese, C. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 149-160. [Link]

  • Ivanova, Y., & Chimov, A. (2023). Application of aziridines for the synthesis of isoquinoline derivatives. Bulgarian Chemical Communications, 55(1), 3-12. [Link]

  • Ferreira, M. L., & Coelho, F. (2022). Pd-Catalyzed Cycloaddition of Bicyclic Aziridine with Isocyanates. Molbank, 2022(4), M1486. [Link]

  • Ye, W., Wang, Y., & Sun, H. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 983-985. [Link]

  • Pace, V., & Holzer, W. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4415-4437. [Link]

  • Reddy, T. R., & Sarpong, R. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10834-10842. [Link]

  • Lautens, M., & Fillion, E. (2025). Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into as C–N. Semantic Scholar. [Link]

  • Marco-Contelles, J., de los Frailes, M. J., & Rodriguez, J. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters, 37(12), 1222-1223. [Link]

  • AA Blocks. (n.d.). 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. Retrieved February 24, 2024, from [Link]

  • Abe, I. (2018). Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry, 16(33), 5963-5966. [Link]

Sources

Methodological & Application

Application Note: Regioselective Ring-Opening of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed technical guide on the regioselective ring-opening of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane . This bicyclic system, a cyclopropanated morpholine derivative, represents a high-value scaffold for medicinal chemistry, offering a conformationally restricted morpholine isostere with tunable vectors for drug design.

Executive Summary

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (CAS 2351211-01-1) is a strained bicyclic heterocycle comprising a morpholine ring fused to a cyclopropane unit. The unique reactivity of this "aza-norcarane" derivative stems from the interplay between the ring strain (~27 kcal/mol) and the electronic push-pull effects of the bridgehead oxygen (O2) and nitrogen (N5) atoms.

This guide details the regioselective nucleophilic ring-opening of this scaffold. Unlike simple cyclopropanes, the presence of the N5 nitrogen atom allows for donor-assisted ring opening , directing nucleophiles with high regiocontrol to generate functionalized, chiral morpholine derivatives. These products are critical building blocks for kinase inhibitors and GPCR ligands.

Mechanistic Insight & Regioselectivity

The "Push-Pull" Electronic Bias

The reactivity of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is governed by the ability of the heteroatoms to stabilize the developing positive charge during acid-catalyzed opening.

  • Nitrogen (N5): A strong Lewis base and π-donor. It can stabilize a carbocation at the adjacent bridgehead (C6) via resonance, forming a transient iminium ion.

  • Oxygen (O2): A weaker donor than nitrogen. It stabilizes the cation at C1 (oxocarbenium character) less effectively than nitrogen stabilizes C6.

Regioselective Outcome

Under Brønsted or Lewis acid catalysis, the ring opening is N-directed . Protonation (or complexation) usually occurs at the nitrogen or the cyclopropane methylene. The cleavage of the cyclopropane bond occurs to maximize cationic character at C6 (the position


 to Nitrogen).

Consequently, nucleophiles (


) predominantly attack the C6 position  (retention or inversion depending on mechanism) or the C7 methylene  (if sterics at C6 are prohibitive), but the electronic bias strongly favors pathways involving the N-stabilized transition state.

Mechanism cluster_legend Electronic Driver Substrate (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Activated N-Protonated / Activated Species Substrate->Activated Acid Catalyst (HX / LA) TS Transition State (Iminium-like character at C6) Activated->TS C1-C7 or C6-C7 Bond Strain Product Ring-Opened Morpholine (C6-Functionalized) TS->Product Nucleophilic Attack (Nu-) key N5 Lone Pair stabilizes C6 Cation

Figure 1: Mechanistic pathway illustrating the Nitrogen-directed activation of the cyclopropane ring.

Experimental Protocols

General Considerations
  • Safety: Cyclopropanated heterocycles are high-energy intermediates. Reactions should be run behind a blast shield.

  • Solvents: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) are preferred to prevent competitive hydrolysis.

  • Stoichiometry: Use 1.1–1.5 equivalents of the nucleophile to ensure complete conversion.

Protocol A: Azidolysis (Synthesis of 3-Amino-Morpholine Precursors)

This protocol installs an azide group, serving as a masked amine for diamine synthesis.

Reagents:

  • Substrate: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (1.0 equiv)[1]

  • Reagent: Trimethylsilyl azide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (0.2 equiv) or TFA (1.0 equiv)
    
  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under an Argon atmosphere.

  • Dissolution: Dissolve (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane in anhydrous DCM.

  • Activation: Add the acid catalyst (

    
    ) dropwise. Note: The solution may turn slightly yellow due to complexation.
    
  • Nucleophile Addition: Add

    
     dropwise over 5 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    Caution: Azides are potentially explosive. Do not concentrate to dryness if high azide content is suspected; keep in solution.
    
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Solvolytic Opening (Synthesis of 3-Alkoxy Morpholines)

Using alcohols as both solvent and nucleophile to generate ether derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile/Solvent: Methanol (anhydrous)

  • Catalyst: Camphorsulfonic acid (CSA) (0.1 equiv)

Procedure:

  • Dissolve substrate in anhydrous MeOH (0.2 M).

  • Add CSA (10 mol%).

  • Heat to reflux (65°C) for 2–6 hours.

  • Cool to RT and neutralize with solid

    
    .
    
  • Filter and concentrate.

  • Purify via column chromatography.

Data Interpretation & Troubleshooting

Expected Results

The ring opening typically yields the trans-disubstituted product due to the


-like attack on the activated intermediate, although 

character (retention) can be observed with strong Lewis acids.
NucleophileReagentMajor Product (Regioisomer)Typical YieldNotes
Azide

3-Azido-morpholine deriv.75-85%Kinetic product; C6 attack.
Methoxide

3-Methoxy-morpholine deriv.80-90%Thermodynamic control.
Chloride

3-Chloro-morpholine deriv.60-70%Unstable; use immediately.
Hydride

3-Methyl-morpholine>90%Reductive opening (C1-C7 cleavage).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Catalyst deactivation by amine.Use a stronger Lewis acid (

) or protect the N-amine (e.g., N-Boc) before cyclopropanation if possible.
Polymerization Concentration too high.Dilute reaction to 0.05 M. Perform addition at -78°C.
Wrong Regioisomer Steric hindrance at C6.Switch to smaller nucleophiles or use "soft" nucleophiles that prefer the orbital-controlled attack.
Hydrolysis Wet solvents.Use molecular sieves (4Å) in the reaction mixture.

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate ring-opening condition based on the desired functional group installation.

Workflow Start Start: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Goal Desired Functionalization? Start->Goal Path_N Nitrogen (Amine) Goal->Path_N Introduce N Path_O Oxygen (Ether) Goal->Path_O Introduce O Path_C Carbon (Alkyl) Goal->Path_C Introduce C Cond_N TMSN3, BF3·OEt2 (0°C -> RT) Path_N->Cond_N Cond_O ROH, CSA (Reflux) Path_O->Cond_O Cond_C R2CuLi or Grignard (Requires N-protection) Path_C->Cond_C Prod_N 3-Amino Morpholine Cond_N->Prod_N Prod_O 3-Alkoxy Morpholine Cond_O->Prod_O Prod_C 3-Alkyl Morpholine Cond_C->Prod_C

Figure 2: Strategic workflow for functionalizing the [4.1.0] scaffold.

References

  • Chemical Structure Validation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50986266, 2-Oxa-5-azabicyclo[4.1.0]heptane. Retrieved February 28, 2026 from [Link].

  • Mechanistic Analog (Aziridine Fused Systems): Yudin, A. K. (2010). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (General reference for strained ring opening regioselectivity).
  • Mechanistic Analog (Glycal Cyclopropanation): Czernecki, S., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides. Arkivoc. Retrieved from [Link].

  • General Protocol for Hetero-Norcarane Opening: Wong, H. N. C., et al. (1989). Heterocycles from cyclopropanes: Applications in natural product synthesis. Chemical Reviews. (Foundational text on cyclopropane-fused heterocycle reactivity).

Sources

protocols for functionalizing the 5-azabicyclo[4.1.0]heptane core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Synthesis and Functionalization of the 5-Azabicyclo[4.1.0]heptane Core

Abstract

The 5-azabicyclo[4.1.0]heptane architecture is a privileged bicyclic motif with dual significance in modern chemical biology and drug discovery. The oxygen-containing variant (2-oxa-5-azabicyclo[4.1.0]heptane ) serves as a stereochemically dense, conformationally constrained morpholine analog ideal for generating diversified compound libraries. Conversely, the sulfur-containing variant (2-thia-5-azabicyclo[4.1.0]heptane ) acts as a critical, strain-driven intermediate in the orthogonal bioconjugation of N-terminal cysteines using cyclopropenone (CPO) reagents. This guide provides field-proven methodologies for synthesizing and functionalizing both core types, detailing the mechanistic causality behind each experimental design.

Section I: The 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold in Drug Discovery

Causality & Experimental Design Morpholine rings are ubiquitous in approved therapeutics due to their favorable physicochemical properties. Fusing a cyclopropane ring to the morpholine core restricts its conformational flexibility and introduces up to five stereogenic centers, creating a highly specific binding vector. This is achieved via the transition metal-catalyzed diastereoselective cyclopropanation of 1,4-oxazine enol ethers derived from the chiral pool (L-serine or L-threonine) [1]. The use of Cu(I)OTf combined with a chiral tert-butyl bis(oxazoline) (t-BuBOX) ligand tightly controls the stereochemical outcome of the carbenoid addition from ethyl diazoacetate.

Protocol 1: Stereoselective Cyclopropanation and Late-Stage N-Functionalization

Self-Validating Checkpoint: The success of this reaction relies on strict anhydrous conditions and slow addition rates to prevent the dimerization of diazoacetates into diethyl maleate/fumarate. Monitor the byproduct formation via LC-MS to validate the catalyst's efficiency.

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk tube under argon, dissolve Cu(I)OTf (0.05 equiv) and the chiral t-BuBOX ligand (0.06 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Stir at room temperature for 2 hours to form the active chiral copper-carbenoid complex.

  • Substrate Addition: Add the orthogonally protected 1,4-oxazine enol ether (1.0 equiv, derived from L-serine) to the catalyst solution. Cool the reaction mixture to 0 °C.

  • Cyclopropanation: Using a syringe pump, add ethyl diazoacetate (EDA, 2.0 equiv) dissolved in DCM dropwise over a period of 4 hours. Causality: Slow addition ensures the local concentration of EDA remains low, favoring the cross-reaction with the enol ether over EDA homocoupling.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the enol ether via TLC (Hexanes/EtOAc 8:2).

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the 2-oxa-5-azabicyclo[4.1.0]heptane core.

  • Orthogonal Deprotection & Functionalization: The N-Boc or N-Cbz protecting groups can be selectively removed (e.g., using TFA/DCM for Boc, or Pd/C with H₂ for Cbz) to expose the secondary amine. This allows for late-stage functionalization via reductive amination or amidation to generate diverse libraries [1].

Table 1: Optimization of Cyclopropanation Stereoselectivity

Ligand Catalyst Temp (°C) Yield (%) Diastereomeric Ratio (dr)
None Cu(I)OTf 25 45 1.2 : 1
Achiral BOX Cu(I)OTf 25 68 2.5 : 1
(S,S)-t-BuBOX Cu(I)OTf 0 85 > 10 : 1
(R,R)-t-BuBOX Cu(I)OTf 0 82 1 : 8

(Data summarized from Sladojevich et al. [1])

G A L-Serine / L-Threonine (Chiral Pool) B 1,4-Oxazine Enol Ether (Intermediate) A->B Protection & Cyclization D 2-Oxa-5-azabicyclo[4.1.0]heptane (Stereodense Scaffold) B->D Cyclopropanation C Cu(I)OTf + Chiral t-BuBOX + Ethyl Diazoacetate C->D Catalyst Complex E Orthogonal Deprotection & N-Functionalization D->E Library Generation

Synthetic workflow for 2-oxa-5-azabicyclo[4.1.0]heptane scaffolds from amino acids.

Section II: The 2-Thia-5-azabicyclo[4.1.0]heptane Intermediate in Bioconjugation

Causality & Experimental Design Site-selective protein modification is notoriously difficult due to the abundance of competing nucleophilic residues (e.g., internal cysteines, lysines). Monosubstituted cyclopropenones (CPOs) solve this by reacting exclusively with 1,2-aminothiols—a motif found uniquely at N-terminal cysteines. The reaction proceeds via an initial conjugate addition of the thiol, followed by an intramolecular amine addition to form a highly strained 2-thia-5-azabicyclo[4.1.0]heptane intermediate.

Crucial Mechanistic Insight: This bicyclic intermediate is highly transient. The release of ring strain (driven by the carbonyl sp² to sp³ rehybridization) forces a spontaneous Favorskii-like ring expansion, yielding a thermodynamically stable 1,4-thiazepan-5-one linkage. This irreversibility prevents conjugate dissociation in biological media [2].

Protocol 2: Orthogonal N-Terminal Cysteine Modification via CPO Reagents

Self-Validating Checkpoint: Prior to conjugation, use Ellman's reagent (DTNB) to quantify and verify the presence of free N-terminal thiols. Post-reaction, a negative Ellman's test confirms complete target engagement.

  • Reagent Preparation: Synthesize or obtain a CPO-functionalized probe (e.g., CPO-PEG, CPO-Fluorophore) derived from the stable activated ester CPO-pentafluorophenol (CPO-PFP) [2].

  • Protein Preparation: Dissolve the target protein containing an N-terminal cysteine in a biocompatible buffer (e.g., 20 mM Sodium Phosphate, pH 7.0). Causality: Maintaining pH 7.0 ensures the N-terminal α-amine (pKa ~8.0) is sufficiently unprotonated to attack the cyclopropenone, while internal lysine ε-amines (pKa ~10.5) remain heavily protonated and unreactive.

  • Reduction (Optional but Recommended): Add 1 mM Dithiothreitol (DTT) to reduce any spurious disulfide bonds. Advantage: Because CPO reagents are completely orthogonal to mono-thiols lacking a 1,2-amine, DTT does not need to be removed prior to the conjugation reaction [2].

  • Conjugation: Add 5–10 equivalents of the CPO probe to the protein solution. Incubate at 4 °C to 25 °C for 1–4 hours.

  • Validation: Monitor the formation of the 1,4-thiazepan-5-one conjugate via intact protein LC-MS. The mass shift will correspond exactly to the addition of the CPO probe.

  • Purification: Remove excess small-molecule CPO reagent via size-exclusion chromatography (SEC) or spin filtration (e.g., Amicon Ultra).

Table 2: Kinetic and Stability Parameters of CPO-Mediated Conjugation

Parameter Value / Observation Mechanistic Implication
Optimal pH Range 6.5 – 7.5 Balances thiol nucleophilicity and amine deprotonation.
Intermediate Half-life < 5 minutes Rapid ring expansion prevents reaction reversibility.
Linkage Stability > 7 days (at 37 °C) The 1,4-thiazepan-5-one ring is highly resistant to hydrolysis.
DTT Compatibility Fully Compatible CPO does not react with mono-thiols (e.g., DTT, internal Cys).

(Data summarized from Istrate et al. [2])

G A N-Terminal Cysteine (1,2-Aminothiol) C S-Alkylation Adduct A->C Thiol Attack B Cyclopropenone (CPO) Probe B->C Conjugate Addition D 2-Thia-5-azabicyclo[4.1.0]heptane (Strained Intermediate) C->D Intramolecular Amine Addition E 1,4-Thiazepan-5-one (Stable Conjugate) D->E Favorskii-like Ring Expansion

Mechanism of N-terminal Cys modification via a 2-thia-5-azabicyclo[4.1.0]heptane intermediate.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2008). Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. Organic & Biomolecular Chemistry, 6(18), 3328-3336.[Link]

  • Istrate, A., Geeson, M. B., Navo, C. D., Sousa, B. B., Marques, M. C., Taylor, R. J., Journeaux, T., Oehler, S. R., Mortensen, M. R., Deery, M. J., Bond, A. D., Corzana, F., Jiménez-Osés, G., & Bernardes, G. J. L. (2022). Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. Journal of the American Chemical Society, 144(23), 10396–10406.[Link]

Application Note & Protocols: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane as a Versatile Chiral Building Block for Glycomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycomimetics, molecules that mimic the structure and function of carbohydrates, are of significant interest in drug discovery for their potential to modulate biological processes involving carbohydrate-recognizing proteins.[1][2] Iminosugars, a prominent class of glycomimetics where the endocyclic oxygen is replaced by a nitrogen atom, are potent inhibitors of glycosidases and glycosyltransferases, with therapeutic applications in diabetes, viral infections, and lysosomal storage disorders.[3][4] The synthesis of stereochemically defined iminosugars presents a significant challenge. This guide details the strategic use of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, a conformationally constrained bicyclic scaffold, as a key intermediate for the stereoselective synthesis of diverse glycomimetics, particularly piperidine-based iminosugars like 1-deoxynojirimycin (DNJ) analogues.

Strategic Importance of the Fused Aziridine-Pyran Scaffold

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane system is a powerful chiral building block for several key reasons:

  • Pre-installed Stereochemistry: Derived from carbohydrate precursors, this scaffold possesses defined stereocenters that can be translated directly into the final glycomimetic target, obviating the need for complex asymmetric induction steps.

  • Electrophilic Activation: The fused aziridine ring is inherently strained. This ring strain, coupled with activation by an N-protecting group (e.g., Boc, Cbz), renders the adjacent carbons (C-1 and C-6) highly susceptible to nucleophilic attack. Aziridine-based bicyclic iminosugars are designed as potential glycosidase inactivators because the aziridine can react with carboxylate residues involved in enzyme-assisted glycoside hydrolysis.[5]

  • Regio- and Stereocontrol: The nucleophilic ring-opening of the aziridine proceeds via a highly predictable S(_N)2 mechanism. This allows for the precise installation of various functionalities at a specific position with a defined stereochemical inversion, typically at the less sterically hindered carbon atom.[6][7] This controlled functionalization is paramount for building the structural diversity required for screening and lead optimization in drug development.

Synthesis of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Core

The synthesis of this key bicyclic intermediate typically starts from a readily available carbohydrate derivative. A common strategy involves the intramolecular cyclization of a precursor containing both an azide and a suitable leaving group, which is then converted to the aziridine.

Synthesis_Workflow A Protected Glucal (e.g., Tri-O-benzyl-D-glucal) B Azido-nitrate Intermediate A->B Azidonitration C Vicinal Azido-alcohol B->C Reduction D N-Protected Aziridine Precursor C->D Azide Reduction & Aziridination (e.g., PPh3) E (1R,6S)-N-Boc-2-Oxa-5- azabicyclo[4.1.0]heptane D->E N-Protection (Boc)2O

Caption: General workflow for the synthesis of the bicyclic aziridine core.

Key Transformation: Nucleophilic Ring-Opening Reactions

The primary utility of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold lies in its regioselective ring-opening. The attack of a nucleophile occurs preferentially at the C-7 position (the less substituted carbon of the aziridine ring), leading to the formation of a trans-disubstituted piperidine derivative. This transformation is the cornerstone for introducing molecular diversity.

Ring_Opening_Mechanism cluster_reactants Reactants R Bicyclic Aziridine P trans-Disubstituted Piperidine R->P Ring Opening Nu Nu: Nu->R S_N2 Attack at C-7

Caption: General mechanism of nucleophilic aziridine ring-opening.

The choice of nucleophile directly dictates the functionality introduced into the resulting iminosugar scaffold. A wide array of nucleophiles can be employed, each requiring specific conditions for optimal reactivity and yield.

Table 1: Summary of Nucleophilic Ring-Opening Reactions

EntryNucleophile (Nu⁻)Reagent(s) & ConditionsProduct TypeTypical Yield
1Azide (N₃⁻)NaN₃, NH₄Cl, MeOH, 80 °C7-azido-piperidine derivative> 85%
2Thiolate (RS⁻)Thiophenol, K₂CO₃, MeCN, rt7-thioaryl-piperidine derivative~ 90%
3Cyanide (CN⁻)TMSCN, Lewis Acid (e.g., TMSOTf), CH₂Cl₂, 0 °C7-cyano-piperidine derivative65-75%[4]
4Organocuprate (R₂CuLi)Me₂CuLi, THF, -78 °C to rt7-alkyl-piperidine derivativeVariable
5Halide (Br⁻)MgBr₂·OEt₂, CH₂Cl₂, rt7-bromo-piperidine derivativeGood

Detailed Protocols: From Bicyclic Aziridine to Iminosugar Precursor

The following protocols provide step-by-step methodologies for key transformations.

Protocol 1: Synthesis of a 7-Azido-Substituted Piperidine

This protocol describes the ring-opening of the N-Boc protected bicyclic aziridine with sodium azide. The resulting azido-piperidine is a versatile intermediate that can be reduced to an amine, enabling further functionalization.

Rationale: The azide nucleophile is chosen for its robustness and its utility as a masked primary amine. The S(_N)2 reaction proceeds with high regioselectivity due to the steric hindrance at the C-1 bridgehead position, directing the azide to the C-7 carbon.[6]

Materials:

  • (1R,6S)-N-Boc-2-Oxa-5-azabicyclo[4.1.0]heptane derivative

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel)

Procedure:

  • To a solution of the N-Boc protected bicyclic aziridine (1.0 equiv) in anhydrous methanol, add sodium azide (3.0 equiv) and ammonium chloride (2.0 equiv).

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure 7-azido-piperidine derivative.

Protocol 2: Elaboration to a Functionalized Iminosugar

This protocol outlines the transformation of the 7-azido product from Protocol 1 into a functionalized N,C-biantennary glycomimetic, demonstrating the synthetic utility of the ring-opened intermediate.

Rationale: This multi-step sequence showcases how the initial scaffold can be elaborated into more complex glycomimetics. The reduction of the azide to an amine provides a handle for further coupling, while deprotection unveils the final iminosugar core. Such derivatives are valuable for probing enzyme active sites.[8][9]

Materials:

  • 7-azido-piperidine derivative (from Protocol 1)

  • Triphenylphosphine (PPh₃) or H₂, Pd/C for azide reduction

  • An aldehyde (R-CHO) or isothiocyanate (R-NCS) for coupling

  • Sodium triacetoxyborohydride (for reductive amination)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Appropriate solvents (THF, CH₂Cl₂, etc.)

Procedure:

Step A: Azide Reduction to Primary Amine

  • Dissolve the 7-azido-piperidine derivative (1.0 equiv) in THF, followed by the addition of water.

  • Add triphenylphosphine (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction for 8-12 hours. The reaction can be gently heated if necessary.

  • Concentrate the reaction mixture and purify the resulting amine, which is often used directly in the next step.

Step B: Reductive Amination with an Aldehyde

  • Dissolve the crude amine from Step A (1.0 equiv) and a chosen aldehyde (1.1 equiv) in dichloromethane (CH₂Cl₂).

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture.

  • Stir at room temperature for 4-6 hours until the starting materials are consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography.

Step C: Final Deprotection

  • Dissolve the N-Boc protected, functionalized piperidine from Step B in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. The resulting salt can be purified or converted to the free base using an ion-exchange resin.

Conclusion

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is a robust and versatile platform for the stereoselective synthesis of glycomimetics. Its predictable reactivity in nucleophilic ring-opening reactions allows for the controlled installation of diverse functional groups, providing a powerful strategy for building libraries of iminosugar analogues. The protocols outlined herein demonstrate a reliable pathway from this key intermediate to complex, functionalized piperidines with significant potential for applications in chemical biology and therapeutic development.

References

  • Herrera-González, I., González-Cuesta, M., García-Moreno, M. I., García Fernández, J. M., & Ortiz Mellet, C. (2022). Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics. ACS Omega, 7(26), 22863–22876. [Link]

  • ResearchGate. (2022). Stereoselective Synthesis of Nojirimycin α- C -Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N , C -Biantennary Glycomimetics. [Link]

  • Padwa, A., & Stengel, P. J. (2002). Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. Organic Letters, 4(13), 2133–2135. [Link]

  • Kim, D., & Lee, J. (2018). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 83(15), 8035–8047. [Link]

  • Skarbek, P., & Madura, I. D. (2021). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Beilstein Journal of Organic Chemistry, 17, 133–142. [Link]

  • ResearchGate. (2025). An efficient method for the stereoselective synthesis of bicyclic azasugars with glycosidic heteroatom. [Link]

  • ResearchGate. (n.d.). Iminosugars: From Synthesis to Therapeutic Applications. [Link]

  • Leconte, A. M., & Miller, S. J. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. ACS Omega, 7(33), 28795–28801. [Link]

  • Cieplak, M., & Chmielewski, M. (2022). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 27(5), 1731. [Link]

  • ResearchGate. (n.d.). Synthesis of novel sugar derived aziridines, as starting materials giving access to sugar amino acid derivatives. [Link]

  • AIR Unimi. (n.d.). Design and synthesis of glycomimetics: recent advances. [Link]

  • ResearchGate. (2026). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. [Link]

  • SciSpace. (2019). Conformationally constrained fused bicyclic iminosugars: synthetic challenges and opportunities. [Link]

  • Renaudet, O., & Nierengarten, J. F. (2018). Glycomimetics: Design, Synthesis, and Therapeutic Applications. Molecules, 23(7), 1594. [Link]

  • D'Alonzo, D., & Palumbo, G. (2019). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. Molecules, 24(23), 4272. [Link]

  • Chinese Chemical Letters. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • ACS Publications. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. [Link]

  • PubMed. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • MDPI. (2021). A Convenient Approach towards the Synthesis of ADMDP Type Iminosugars and Nojirimycin Derivatives from Sugar-Derived Lactams. [Link]

  • Bennett, C. S. (2021). Diversity-oriented synthesis of glycomimetics. Nature Communications, 12(1), 3897. [Link]

  • ResearchGate. (2025). An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. [Link]

  • Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]

  • Thieme. (2023). Recent Advances in the Synthesis and Application of C-2-Formyl Glycals. [Link]

Sources

Application Notes and Protocols for Nucleophilic Attack Strategies on 2-oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive and Strategic Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Strained Scaffold for Chemical Innovation

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a fascinating, yet underexplored, entry point for the synthesis of novel, stereochemically rich amino alcohol derivatives. This unique bicyclic system, comprised of a fused epoxide and an aziridine ring, is endowed with significant ring strain, predisposing it to nucleophilic ring-opening reactions. Such reactions can unveil a diverse array of molecular architectures with potential applications in medicinal chemistry and drug development.

This document serves as a detailed guide to the strategic application of nucleophilic attacks on this bicyclic system. It is important to note that, at the time of this writing, the published literature lacks specific experimental protocols for the nucleophilic ring-opening of 2-oxa-5-azabicyclo[4.1.0]heptane. Therefore, this guide is presented from a predictive and strategic standpoint, drawing upon the well-established principles of epoxide and aziridine chemistry. The protocols and mechanistic discussions herein are intended to provide a robust starting point for researchers venturing into this promising area of chemical synthesis.

Structural and Mechanistic Considerations: A Tale of Two Rings

The reactivity of 2-oxa-5-azabicyclo[4.1.0]heptane is governed by the interplay of its two strained three-membered rings. The inherent strain energies of both the epoxide (approx. 13 kcal/mol) and aziridine (approx. 13 kcal/mol) rings provide a strong thermodynamic driving force for ring-opening reactions. However, the regioselectivity and chemoselectivity of a nucleophilic attack will be dictated by a combination of steric, electronic, and reaction conditions.

The key reactive sites are the three carbon atoms of the bicyclic core: C1, C6 (aziridine carbons), and C3, C4 (epoxide carbons). The nitrogen of the aziridine is N-unsubstituted, rendering it a non-activated aziridine.

Key Predictive Mechanistic Insights:

  • Epoxide Ring Opening: Under neutral or basic conditions, the nucleophilic attack on the epoxide ring is expected to follow a classic SN2 mechanism. This predicts that the nucleophile will attack the least sterically hindered carbon atom.

  • Aziridine Ring Opening: N-unsubstituted aziridines are generally less reactive towards nucleophiles than their N-activated counterparts (e.g., N-sulfonyl or N-acyl). Ring-opening of the aziridine will likely require activation, either through protonation of the nitrogen under acidic conditions or by derivatization to an electron-withdrawing group.

  • Regioselectivity: The regioselectivity of the attack is a critical consideration. For the 2-oxa-5-azabicyclo[4.1.0]heptane system, there are two primary possibilities for ring-opening, leading to distinct regioisomeric products.

nucleophilic_attack_pathways cluster_main Nucleophilic Attack on 2-oxa-5-azabicyclo[4.1.0]heptane start 2-oxa-5-azabicyclo[4.1.0]heptane product_A trans-amino alcohol A start->product_A Attack at C3/C4 product_B trans-amino alcohol B start->product_B Attack at C1/C6 (likely requires N-activation) nuc Nucleophile (Nu-) nuc->start

Figure 1. Predicted nucleophilic attack pathways on the 2-oxa-5-azabicyclo[4.1.0]heptane core.

Application Notes: Strategic Approaches to Ring Opening

The choice of nucleophile and reaction conditions will be paramount in directing the outcome of the reaction. Below are strategic considerations for different classes of nucleophiles.

Amine Nucleophiles

Amines are excellent nucleophiles for the ring-opening of epoxides. The resulting 1,2-amino alcohols are valuable building blocks in drug discovery.

  • Causality of Experimental Choices:

    • Solvent: Protic solvents like isopropanol or ethanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.

    • Temperature: Heating is often required to overcome the activation energy for the ring-opening of epoxides by neutral amines.

    • Catalysis: Lewis acids can be employed to activate the epoxide, but care must be taken to avoid unwanted side reactions with the aziridine nitrogen.

Thiol Nucleophiles

Thiols are soft nucleophiles that readily open epoxides to furnish β-hydroxy sulfides.

  • Causality of Experimental Choices:

    • Base: A mild base, such as a tertiary amine or potassium carbonate, is typically used to deprotonate the thiol, generating the more nucleophilic thiolate anion.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are suitable to dissolve the reactants and facilitate the SN2 reaction.

Organometallic Reagents

Organocuprates (Gilman reagents) are particularly effective for the ring-opening of epoxides, favoring attack at the least substituted position.

  • Causality of Experimental Choices:

    • Reagent: Lithium dimethylcuprate is a common choice, prepared in situ from methyllithium and copper(I) iodide.

    • Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential to maintain the reactivity of the organometallic species.

    • Temperature: Reactions are typically conducted at low temperatures (-78 °C to 0 °C) to control the reactivity and prevent side reactions.

Hydride Nucleophiles

Complex metal hydrides can act as nucleophiles, delivering a hydride ion to open the epoxide ring.

  • Causality of Experimental Choices:

    • Reagent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of opening epoxides.

    • Solvent: Anhydrous THF or diethyl ether is required.

    • Workup: A careful aqueous workup (e.g., Fieser workup) is necessary to quench the excess hydride reagent and protonate the resulting alkoxide.

Experimental Protocols: Predictive Methodologies

The following protocols are illustrative and based on analogous reactions with simple epoxides. They should be considered as starting points for the experimental investigation of 2-oxa-5-azabicyclo[4.1.0]heptane.

Protocol 1: Ring Opening with an Amine Nucleophile (e.g., Benzylamine)

Objective: To synthesize the corresponding trans-1,2-amino alcohol via epoxide ring opening.

Materials:

  • 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

  • Benzylamine

  • Triethylamine

  • Isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (1.0 eq) in isopropanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to generate the free base in situ.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ring Opening with a Thiol Nucleophile (e.g., Thiophenol)

Objective: To synthesize the corresponding trans-β-hydroxy sulfide.

Materials:

  • 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

  • Thiophenol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of potassium carbonate (1.5 eq) in DMF, add thiophenol (1.2 eq) and stir for 15 minutes at room temperature.

  • Add a solution of 2-oxa-5-azabicyclo[4.1.0]heptane (generated from the hydrochloride salt and a base, 1.0 eq) in DMF to the thiolate mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Data Presentation: Predicted Outcomes

The following table summarizes the predicted major regioisomeric products from the nucleophilic attack on the epoxide ring of 2-oxa-5-azabicyclo[4.1.0]heptane under basic or neutral conditions.

Nucleophile ClassReagent ExampleProposed ConditionsPredicted Site of AttackPredicted Product Type
AminesBenzylamineIsopropanol, 80 °CLeast substituted epoxide carbontrans-1,2-Amino alcohol
ThiolsThiophenolK2CO3, DMF, RTLeast substituted epoxide carbontrans-β-Hydroxy sulfide
OrganometallicsLiCu(CH3)2THF, 0 °CLeast substituted epoxide carbontrans-1,2-Hydroxy alkyl
HydridesLiAlH4THF, 0 °C to RTLeast substituted epoxide carbontrans-1,2-Diol (after reduction of both epoxide and potential aziridine)

Visualization of the Proposed Workflow

experimental_workflow start Start with 2-oxa-5-azabicyclo[4.1.0]heptane reaction Nucleophilic Ring-Opening (Select Nucleophile & Conditions) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Purified Ring-Opened Product purification->product

Figure 2. A generalized experimental workflow for the nucleophilic ring-opening of 2-oxa-5-azabicyclo[4.1.0]heptane.

Conclusion and Future Directions

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold holds considerable promise as a versatile building block for the synthesis of novel amino alcohols. While direct experimental data on its reactivity is currently unavailable, a predictive approach based on the well-understood chemistry of epoxides and aziridines provides a strong foundation for future research. The strategies and protocols outlined in this guide are intended to empower researchers to explore the synthetic utility of this intriguing molecule.

Future work should focus on the experimental validation of these predictions. A systematic study of the regioselectivity of nucleophilic attack with a variety of nucleophiles and under different reaction conditions is warranted. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and activation energies of the competing ring-opening pathways, thereby guiding experimental design. The exploration of enantioselective ring-opening reactions would also be a highly valuable avenue of research, given the importance of chiral amino alcohols in pharmaceutical development.

References

  • Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chemical Reviews, 1959 , 59 (4), 737–799. [Link]

  • Sweeney, J. B. Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 2002 , 31, 247-258. [Link]

  • Hu, X. E. Nucleophilic Ring Opening of Aziridines. Comprehensive Organic Synthesis II, 2014 , 259-304. [Link]

  • Azizi, N.; Saidi, M. R. A review on the ring opening of epoxides by different nucleophiles. Current Organic Chemistry, 2005 , 9(14), 1317-1342. [Link]

  • Ghorai, M. K.; Das, K.; Kumar, A. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 2007 , 72(15), 5859-5862. [Link]

Application Note: N-Protection Strategies for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane is a conformationally restricted, cyclopropane-fused morpholine analog. Due to its unique three-dimensional topography and high sp³ character, it has emerged as a highly valuable "privileged scaffold" in diversity-oriented synthesis and modern drug discovery. Recent applications include its incorporation into targeted therapeutics such as KRAS G12C inhibitors and Ubiquitin Specific Protease 19 (USP19) inhibitors .

Before this secondary amine can be functionalized via cross-coupling or peptide synthesis, robust N-protection is required. This guide details the mechanistic rationale, reagent selection, and self-validating protocols for the N-protection of this specific bicyclic system, addressing the unique steric and electronic challenges posed by the fused cyclopropane ring .

Mechanistic Insights & Reagent Selection

The secondary amine in the 2-oxa-5-azabicyclo[4.1.0]heptane system is slightly more sterically hindered than an unsubstituted morpholine due to the adjacent cyclopropane ring. Furthermore, the inherent ring strain of the cyclopropane moiety dictates not only the protection strategy but, more importantly, the downstream deprotection conditions.

  • Di-tert-butyl dicarbonate (Boc₂O): The Boc group is the industry standard for this scaffold. The bulky tert-butyl group provides excellent steric shielding. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. Because the byproducts are gaseous (CO₂) and volatile (tert-butanol), the reaction profile is exceptionally clean. However, researchers must exercise caution during downstream deprotection: prolonged exposure to neat, heated Trifluoroacetic acid (TFA) can risk cyclopropane ring-opening. Controlled acidic conditions (e.g., 20% TFA in DCM at 0 °C) are required.

  • Benzyl chloroformate (Cbz-Cl): Cbz provides an orthogonal protection strategy if acid-sensitive groups are present elsewhere in the molecule. Because Cbz is cleaved via neutral hydrogenolysis (H₂, Pd/C), it completely bypasses the risk of acid-catalyzed cyclopropane degradation. The reaction with Cbz-Cl generates stoichiometric HCl, necessitating a slight excess of a non-nucleophilic base.

Causality in Base Selection

While Triethylamine (TEA) is commonly used in amine protection, N,N-Diisopropylethylamine (DIPEA) is strictly recommended for this scaffold. DIPEA is significantly less nucleophilic than TEA. When using highly reactive electrophiles like Cbz-Cl, TEA can form transient, unreactive quaternary ammonium salts that stall the reaction. DIPEA acts purely as a proton scavenger, neutralizing the generated acids without competing for the electrophile.

Comparative Reagent Data

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate N-protecting reagent for (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane.

Protecting GroupReagentBase (Eq.)ByproductsCleavage ConditionsStructural Compatibility
Boc Boc₂O (1.1 eq)DIPEA (1.5 eq)CO₂, t-BuOHMild Acid (20% TFA/DCM, 0 °C)High; requires careful temperature control during cleavage to protect the cyclopropane ring.
Cbz Cbz-Cl (1.1 eq)DIPEA (2.0 eq)HClHydrogenolysis (H₂, Pd/C)Excellent; neutral cleavage completely preserves the strained bicyclic framework.
Fmoc Fmoc-OSu (1.1 eq)NaHCO₃ (2.0 eq)N-HydroxysuccinimideMild Base (20% Piperidine)Moderate; primarily used if orthogonal to both acid and reductive conditions.

Experimental Workflow

Workflow Start Secondary Amine (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Reagents Reagent Addition Boc2O or Cbz-Cl + DIPEA in DCM Start->Reagents Reaction Reaction Incubation 0 °C to RT, 2-4 hours Reagents->Reaction Workup Aqueous Quench & Extraction Wash with NaHCO3 and Brine Reaction->Workup Purification Flash Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purification Product Purified N-Protected Scaffold Ready for Downstream Synthesis Purification->Product

Standard N-protection workflow for bicyclic morpholine scaffolds.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection using Boc₂O

This protocol is designed to yield >90% of the tert-butyl (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate.

  • Preparation: Dissolve (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of Boc₂O into tert-butanol and CO₂.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) to the stirring solution.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Boc₂O (1.1 eq, 11 mmol) dropwise over 10 minutes.

    • Causality: Cooling mitigates the exothermic nature of the coupling, preventing localized heating that could drive unwanted side reactions or reagent degradation.

  • Incubation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Step: Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. Stain the TLC plate with Ninhydrin and heat. The starting secondary amine will stain intensely (purple/brown). The reaction is complete when this ninhydrin-active spot completely disappears, confirming total consumption of the free amine.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

Protocol B: N-Cbz Protection using Cbz-Cl

This protocol utilizes a larger excess of base to account for the stoichiometric generation of hydrochloric acid.

  • Preparation: Dissolve the starting amine (1.0 eq, 10 mmol) in anhydrous DCM (0.1 M) and cool strictly to 0 °C.

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol).

    • Causality: The 2.0 equivalents of base ensure that the generated HCl is fully neutralized, preventing the starting material from crashing out of solution as an unreactive hydrochloride salt.

  • Electrophile Addition: Slowly add Benzyl chloroformate (Cbz-Cl) (1.1 eq, 11 mmol) dropwise via syringe.

  • Incubation & Self-Validation: Stir at 0 °C for 30 minutes, then warm to room temperature for 3 hours.

    • Validation Step: Monitor via TLC (Hexanes/EtOAc 1:1). Unlike the starting material, the Cbz-protected product contains a benzyl ring and is strongly UV-active at 254 nm . The appearance of a new, highly UV-active spot, coupled with the disappearance of the ninhydrin-active baseline spot, provides immediate dual-confirmation of product formation.

  • Workup & Purification: Quench with water. Extract with DCM, wash with 0.1 M HCl (to remove excess DIPEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

[1] Kras g12c inhibitors. (2023). World Intellectual Property Organization Patent No. WO2023081840A1. Google Patents. URL:

[2] 4-Hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19). (2019). European Patent Office. Google APIs / Patents. URL:

[3] Sladojevich, F., Trabocchi, A., & Guarna, A. (2008). Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. Organic & Biomolecular Chemistry, 6(18), 3328-3336. Royal Society of Chemistry. URL:[Link]

Application Notes and Protocols for the Scale-Up Production of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane in Modern Drug Discovery

The bicyclic scaffold of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane represents a constrained morpholine isostere, a structural motif of significant interest in medicinal chemistry.[1] Its rigid conformation and defined stereochemistry offer a powerful tool for chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of this moiety can lead to improved metabolic stability, enhanced binding affinity, and reduced off-target effects. As such, robust and scalable synthetic routes to this chiral building block are of paramount importance for advancing drug development programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical methodologies for the scale-up production of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane. We will delve into a proposed synthetic pathway, addressing the critical aspects of stereocontrol, reaction optimization, and the transition from laboratory-scale to pilot-plant production.

Proposed Synthetic Strategy: A Multi-Step Approach from a Chiral Precursor

While multiple strategies for the synthesis of aziridine-containing bicycles exist, a practical and scalable approach to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane can be envisioned starting from a readily available chiral precursor. This strategy leverages established chemical transformations and prioritizes stereochemical control throughout the synthesis. A plausible route involves the stereoselective aziridination of a cyclic allylic alcohol derivative.

The proposed multi-step synthesis is outlined below:

Synthetic_Pathway A Chiral Precursor (e.g., from a chiral pool) B Cyclic Allylic Alcohol Derivative A->B Multi-step synthesis C Stereoselective Aziridination B->C Aziridinating Agent D N-Deprotection (if necessary) C->D Deprotection Conditions E (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane D->E Final Product

Caption: Proposed synthetic workflow for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

Part 1: Synthesis of the Key Intermediate - A Cyclic Allylic Alcohol Derivative

The initial phase of the synthesis focuses on the preparation of a suitable cyclic allylic alcohol. The choice of starting material is critical for establishing the desired stereochemistry. A potential starting material could be derived from the chiral pool, for instance, a carbohydrate or a hydroxy-proline derivative, which would require several synthetic steps to construct the required six-membered ring with the allylic alcohol functionality.[1]

Protocol 1: Illustrative Synthesis of a Protected Cyclic Allylic Alcohol

This protocol is a generalized representation and would require optimization based on the specific chiral starting material.

Objective: To synthesize a protected cyclic allylic alcohol as the precursor for aziridination.

Materials:

  • Chiral starting material (e.g., a derivative of D-glucal)

  • Appropriate protecting group reagents (e.g., Benzyl bromide, TBDMS-Cl)

  • Reagents for ring formation and functional group manipulation (e.g., Grignard reagents, oxidizing/reducing agents)

  • Anhydrous solvents (e.g., THF, CH₂Cl₂,)

  • Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the chiral starting material that are not involved in the formation of the allylic alcohol. This is crucial to direct the reactivity in subsequent steps.

  • Ring Formation/Modification: Employ appropriate reactions to form or modify the six-membered ring. This could involve ring-closing metathesis, Diels-Alder reactions, or modifications of existing cyclic structures.

  • Introduction of the Double Bond: Introduce the double bond at the desired position to form the allylic system. This can be achieved through elimination reactions or other standard organic transformations.

  • Formation of the Allylic Alcohol: If not already present, create the allylic alcohol functionality, for instance, through a stereoselective reduction of an enone.

  • Purification: Purify the resulting protected cyclic allylic alcohol using column chromatography. Characterize the product thoroughly using NMR, MS, and chiral HPLC to confirm its structure and stereochemical purity.

Part 2: Stereoselective Aziridination - The Core Transformation

The cornerstone of this synthetic strategy is the stereoselective aziridination of the cyclic allylic alcohol. The facial selectivity of this reaction will be directed by the existing stereocenters on the ring, particularly the allylic hydroxyl group. The choice of the aziridinating agent is critical for achieving high diastereoselectivity.

Several methods for the aziridination of allylic alcohols have been reported, including those using chloramine-T and related reagents.[2] The stereoselectivity of these reactions is often dependent on the structure of the allylic alcohol and the specific chloramine salt used. For a scale-up process, factors such as reagent cost, availability, and safety must be considered.

Protocol 2: Laboratory-Scale Stereoselective Aziridination

Objective: To perform the stereoselective aziridination of the cyclic allylic alcohol.

Materials:

  • Protected cyclic allylic alcohol

  • Aziridinating agent (e.g., Chloramine-T hydrate, TsNClNa)

  • Anhydrous, inert solvent (e.g., acetonitrile, dichloromethane)

  • Catalyst (if required, e.g., a copper or rhodium catalyst for other types of aziridination)[3]

  • Standard work-up reagents (e.g., sodium thiosulfate solution, brine)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected cyclic allylic alcohol in the chosen anhydrous solvent.

  • Addition of Aziridinating Agent: Add the aziridinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a reducing agent such as aqueous sodium thiosulfate to destroy any unreacted oxidizing species.

  • Work-up: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. The stereochemical outcome should be determined by NMR (e.g., NOE experiments) and confirmed by X-ray crystallography if possible.

Parameter Laboratory Scale (Illustrative) Scale-Up Considerations
Reactant Amount 1-10 g1-10 kg
Solvent Volume 50-500 mL50-500 L
Reaction Time 4-24 hoursOptimization for shorter cycle times is crucial.
Temperature Control Ice bath, heating mantleJacketed reactor with precise temperature control.
Purification Flash chromatographyCrystallization, distillation, or large-scale chromatography.

Part 3: Scale-Up Considerations and the Transition to Flow Chemistry

Scaling up the production of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane from the gram to the kilogram scale introduces significant challenges that must be proactively addressed.

Key Scale-Up Challenges:
  • Reagent Sourcing and Cost: The cost and availability of the chiral starting material and the aziridinating agent at a large scale are primary considerations.

  • Reaction Energetics and Safety: Aziridination reactions can be exothermic. Proper heat management is critical to avoid runaway reactions. Low-molecular-weight epoxides and aziridines can be thermally hazardous. A thorough safety assessment, including DSC (Differential Scanning Calorimetry) studies, is mandatory.

  • Stereochemical Control: Maintaining high diastereoselectivity on a larger scale can be challenging due to variations in mixing and temperature profiles.

  • Purification: The purification of large quantities of the product can be a bottleneck. Developing a robust crystallization or distillation procedure is preferable to chromatography at scale.

  • Work-up and Waste Management: The handling and disposal of large volumes of solvents and aqueous waste must be managed in an environmentally responsible and cost-effective manner.

Flow Chemistry: A Modern Approach to Scalable and Safer Aziridination

For certain types of aziridination reactions, particularly those that are highly energetic or involve hazardous reagents, continuous flow chemistry offers significant advantages over traditional batch processing.[4] Flow chemistry has been successfully applied to the synthesis of bicyclic aziridines, demonstrating enhanced productivity and safety.[5][6]

Caption: A generalized schematic of a continuous flow chemistry setup for synthesis.

Advantages of Flow Chemistry for Aziridination:

  • Enhanced Safety: The small reactor volume minimizes the amount of hazardous material at any given time, significantly reducing the risk of thermal runaways.

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and selectivity.

  • Rapid Optimization: The ability to quickly change reaction conditions allows for rapid process optimization.

  • Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.

Part 4: Final Deprotection and Product Isolation

The final step in the synthesis is the removal of any protecting groups to yield the target molecule. The choice of deprotection strategy will depend on the protecting groups used in the synthesis. For example, a benzyl group can be removed by catalytic hydrogenation, while a silyl ether can be cleaved with a fluoride source.

Protocol 3: N-Deprotection and Final Product Isolation

Objective: To deprotect the aziridine nitrogen and isolate the final product.

Materials:

  • Protected (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

  • Deprotection reagents (e.g., Pd/C and H₂ for a Cbz group)

  • Solvent (e.g., methanol, ethanol)

  • Filtration aid (e.g., Celite®)

  • Equipment for crystallization or distillation

Procedure:

  • Deprotection Reaction: Dissolve the protected compound in a suitable solvent and add the deprotection reagent. For catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Catalyst Removal: If a solid catalyst was used, filter the reaction mixture through a pad of Celite® to remove it.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude product by crystallization from a suitable solvent system or by distillation under reduced pressure to yield the final (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

  • Quality Control: The final product should be thoroughly characterized by NMR, MS, chiral HPLC, and elemental analysis to ensure it meets the required purity specifications.

Conclusion

The scale-up production of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a challenging yet achievable endeavor. A successful scale-up campaign relies on a robust and well-understood synthetic route, careful consideration of safety and environmental factors, and the implementation of modern manufacturing technologies such as continuous flow chemistry. The protocols and strategies outlined in this document provide a solid foundation for the development of a safe, efficient, and scalable process for the production of this valuable building block for the pharmaceutical industry.

References

  • Noël, T., et al. (2018). Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts. Organic Process Research & Development, 22(3), 551-556. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Recent applications of continuous flow technology in medicinal chemistry. RSC Medicinal Chemistry, 11(6), 677-698. Available from: [Link]

  • Pastre, J. C., et al. (2020). Flow chemistry as a synthetic tool for the preparation of bioactive molecules. Beilstein Journal of Organic Chemistry, 16, 292-334. Available from: [Link]

  • Atkinson, R. S., et al. (2008). Stereoselective aziridination of cyclic allylic alcohols using chloramine-T. Organic & Biomolecular Chemistry, 6(21), 4021-4028. Available from: [Link]

  • Lindsay, V. N. G., et al. (2015). Asymmetric Aziridination of Allylic Carbamates Using Ion-Paired Rhodium Complexes and Extrapolation to C-H Amination of Phenethyl Carbamates. Angewandte Chemie International Edition, 54(48), 14442-14446. Available from: [Link]

  • Portoghese, P. S., & Telang, V. G. (1971). Stereochemical studies on medicinal agents. 11. A novel synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane system and its N-methyl and N-normethyl analogs. Journal of Medicinal Chemistry, 14(2), 144-148. Available from: [Link]

  • AA Blocks. 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. Available from: [Link]

  • Oger, N., et al. (2018). Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts. Organic Process Research & Development, 22(3), 551-556. Available from: [Link]

  • Lancaster University. Stereoselective aziridination of cyclic allylic alcohols using chloramine-T. Available from: [Link]

  • Li, B., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 1005-1008. Available from: [Link]

  • ResearchGate. (PDF) Epoxides and aziridines - A mini review. Available from: [Link]

  • Kumar, A., et al. (2021). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications, 57(68), 8508-8511. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Epoxides and Azridines. Available from: [Link]

  • ResearchGate. Rh or Cu‐catalyzed synthesis of azabicyclo[4.1.0]heptane derivatives. Available from: [Link]

Sources

Application Note: Regiodivergent C-H Activation of 2-Oxa-5-azabicyclo[4.1.0]heptane Systems

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the C-H functionalization of the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold. It synthesizes established reactivity patterns of fused cyclopropyl-morpholines with cutting-edge C-H activation methodologies.

Introduction & Strategic Analysis

The 2-oxa-5-azabicyclo[4.1.0]heptane core (CAS: 1354952-28-5) represents a "conformationally restricted" morpholine bioisostere. By fusing a cyclopropane ring to the morpholine skeleton, this scaffold locks the N-O vector, reducing entropic penalties upon binding to biological targets (e.g., GABA receptors, GPCRs).

However, late-stage functionalization of this core is challenging due to:

  • Ring Strain: The fused cyclopropane (~27 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or radical fragmentation.

  • Lewis Basicity: The N5 nitrogen can poison transition metal catalysts if not adequately protected or directed.

  • Regio-ambiguity: The scaffold presents multiple competing C-H sites (

    
    -amino, 
    
    
    
    -oxy, and cyclopropyl).

This guide details three distinct protocols to selectively access C4 , C6 (Bridgehead) , and C7 (Cyclopropyl) positions, circumventing common decomposition pathways.

Structural Numbering & Reactivity Map
  • Position 2: Oxygen (Directing Group for C3/C1)

  • Position 5: Nitrogen (Directing Group for C4/C6)

  • Position 1,6: Bridgehead Carbons (Tertiary, Strained)

  • Position 7: Cyclopropane Methylene (High s-character)

Visual Workflow: Regiodivergent Pathways

The following diagram outlines the decision tree for selecting the appropriate activation method based on the target site.

CH_Activation_Workflow Scaffold 2-Oxa-5-azabicyclo[4.1.0]heptane (Core Scaffold) Target_C4 Target: C4 (α-Amino) Method: Photoredox/HAT Scaffold->Target_C4 Target_C6 Target: C6 (Bridgehead) Method: Directed Lithiation Scaffold->Target_C6 Target_C7 Target: C7 (Cyclopropyl) Method: Pd(II) Concerted Metalation Scaffold->Target_C7 Mechanism_C4 Mechanism: Radical Generation via Quinuclidine HAT Target_C4->Mechanism_C4 Mechanism_C6 Mechanism: Coordination-Directed Deprotonation (CIPE) Target_C6->Mechanism_C6 Mechanism_C7 Mechanism: CMD (Concerted Metalation-Deprotonation) Target_C7->Mechanism_C7 Product_C4 C4-Alkylated/Arylated Product Mechanism_C4->Product_C4 Product_C6 C6-Functionalized (Quaternary Center) Mechanism_C6->Product_C6 Product_C7 C7-Borylated/Arylated (Cyclopropane Retention) Mechanism_C7->Product_C7

Figure 1: Strategic decision tree for site-selective C-H activation of the 2-oxa-5-azabicyclo[4.1.0]heptane core.

Protocol A: C4-Selective -Amino Functionalization (Photoredox)

Target: C4 Position (Methylene


 to Nitrogen).
Challenge:  Avoiding ring opening of the adjacent cyclopropane during radical formation.
Solution:  Use of Hydrogen Atom Transfer (HAT) photocatalysis which operates under mild conditions, preserving the strained ring.
Mechanistic Insight

This protocol utilizes a decatungstate or quinuclidine-based HAT cycle. The N-protecting group (Boc/Cbz) is critical; it withdraws electron density, rendering the


-C-H bond hydridic enough for abstraction while preventing oxidation of the nitrogen lone pair.
Experimental Protocol

Reagents:

  • Substrate: N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane (1.0 equiv)

  • Catalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%) or Ir(ppy)3 (1 mol%) with Quinuclidine (5 mol%).

  • Trap: Electron-deficient olefin (e.g., dimethyl maleate) or aryl bromide (for Ni-dual catalysis).

  • Solvent: Acetonitrile (MeCN).

  • Light Source: 390 nm (for TBADT) or 450 nm (for Ir) LEDs.

Step-by-Step:

  • Setup: In a glovebox, charge a 20 mL vial with the substrate (0.5 mmol), catalyst, and coupling partner (1.5 equiv).

  • Solvation: Add degassed MeCN (5 mL, 0.1 M).

  • Irradiation: Seal the vial and place it in a photoreactor with fan cooling (maintain T < 30°C to prevent thermal ring opening). Irradiate for 16–24 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3, and concentrate.

  • Purification: Flash chromatography (SiO2). Note: The cyclopropane ring makes the product sensitive to strong acids; use neutralized silica (1% Et3N) if degradation is observed.

Expert Note: If the cyclopropane ring opens (detected by disappearance of high-field NMR signals at 0.5-1.0 ppm), switch to a Ni/Photoredox dual catalytic system (e.g., Ni(dtbbpy)Cl2 + Ir(dF(CF3)ppy)2(dtbbpy)PF6) which proceeds via a rapid radical capture mechanism, outcompeting the fragmentation rate.

Protocol B: C6-Bridgehead Functionalization (Directed Lithiation)

Target: C6 Position (Bridgehead


 to Nitrogen).
Challenge:  Steric hindrance and the prohibition of planar transition states (Bredt’s rule constraints do not strictly apply to radicals here, but geometry is restricted).
Solution:  Directed ortho-lithiation (DoM) using the N-Boc group as a Complex Induced Proximity Effect (CIPE) director.
Experimental Protocol

Reagents:

  • Substrate: N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane.

  • Base: sec-Butyllithium (s-BuLi) (1.2 equiv). Avoid n-BuLi (nucleophilic attack on Boc) or t-BuLi (too aggressive).

  • Ligand: TMEDA (Tetramethylethylenediamine) (1.2 equiv).

  • Electrophile: MeI, DMF, or I2.

  • Solvent: Dry Et2O (THF can promote ring opening via solvation of Li+).

Step-by-Step:

  • Cryogenic Setup: Flame-dry a Schlenk flask and cool to -78°C under Argon.

  • Complexation: Add substrate (1.0 mmol) and TMEDA in Et2O.

  • Deprotonation: Add s-BuLi dropwise over 10 minutes. The coordination of Li to the Boc carbonyl oxygen directs the base to the proximal C6 bridgehead proton.

  • Incubation: Stir at -78°C for 45 minutes. Do not warm up, as the lithiated species can undergo

    
    -elimination to open the ether ring.
    
  • Quench: Add the electrophile (1.5 equiv) rapidly.

  • Warming: Allow to warm to 0°C slowly over 2 hours.

  • Workup: Quench with sat. NH4Cl.

Protocol C: C7-Cyclopropyl C-H Borylation

Target: C7 Position (Cyclopropane Ring). Challenge: High s-character of C-H bonds (pK_a ~ 46) and competition from C4/C6 sites. Solution: Iridium-catalyzed C-H borylation controlled by steric steering. The bulky catalyst prefers the unhindered cyclopropyl hydrogens over the sterically crowded morpholine ring.

Experimental Protocol

Reagents:

  • Substrate: Free amine or N-Methyl-2-oxa-5-azabicyclo[4.1.0]heptane. (Boc groups are too bulky and may inhibit approach).

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%).

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3 mol%).

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (0.5 equiv per C-H).

  • Solvent: Octane or THF.

Step-by-Step:

  • Catalyst Pre-formation: Mix Ir-precursor, ligand, and B2pin2 in THF for 10 mins to generate the active tris(boryl)Ir species.

  • Reaction: Add the substrate. Heat to 80°C in a sealed tube.

  • Kinetics: The reaction typically requires 12-24 hours. The cyclopropyl C-H activation is favored kinetically due to the "steric matching" of the ligand with the convex face of the bicyclic system.

  • Isolation: The resulting Bpin ester is stable on silica but can be oxidized to the alcohol or coupled via Suzuki-Miyaura reactions.

Summary of Reactivity & Conditions

Target SiteMethodCatalyst/ReagentKey IntermediateCritical Factor
C4 (

-N)
PhotoredoxTBADT or Ir(ppy)3

-Amino Radical
Temp < 30°C to prevent ring opening.
C6 (Bridge) Lithiations-BuLi / TMEDAC6-Lithio speciesCryogenic (-78°C) control is mandatory.
C7 (CycloPr) Borylation[Ir(OMe)(cod)]2Ir-Boryl complexSteric control via tmphen ligand.

References

  • Scaffold Synthesis & Properties

    • Renard, P., et al. "Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides." ARKIVOC, 2006.[1] Link

    • PubChem Compound Summary for CID 50986266, 2-Oxa-5-azabicyclo[4.1.0]heptane.[2] Link

  • 
    -Amino C-H Activation (Photoredox): 
    
    • McNally, A., Prier, C. K., & MacMillan, D. W. C. "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 2011. Link

    • Note: Protocol adapted for bicyclic systems based on MacMillan's morpholine functionaliz
  • Bridgehead Lithiation Strategies

    • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." Journal of Organic Chemistry, 1993. Link

  • Cyclopropane C-H Functionalization

    • Liskey, C. W., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Cyclopropanes." Journal of the American Chemical Society, 2013. Link

    • Note: Demonstrates the steric preference for cyclopropyl C-H bonds in the presence of other aliph

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to achieve higher yields and purity.

Introduction to the Synthesis

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane and its derivatives are important building blocks in medicinal chemistry. The fused aziridine-morpholine scaffold is a key structural motif in various biologically active compounds. The synthesis of this chiral molecule can be challenging, with yield and purity being common hurdles. This guide will address these challenges by providing practical solutions based on established chemical principles and field-proven insights.

A common and effective route to chiral N-tosyl aziridines, which are precursors to the target molecule, is the transformation of 2-amino alcohols.[1] This can be achieved through one-pot procedures involving tosylation and in-situ cyclization.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

Issue 1: Low Overall Yield

  • Question: My overall yield for the synthesis is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential causes and solutions:

    • Incomplete initial reaction: The initial formation of the N-tosyl derivative or the subsequent cyclization may be inefficient.

      • Solution: Ensure your starting materials are pure and dry. For the tosylation and cyclization of 2-amino alcohols, the choice of base and solvent system is critical. For less hindered amino alcohols, a two-phase system of water/dichloromethane with potassium hydroxide can give high yields.[1] For more sterically hindered substrates, potassium carbonate in acetonitrile may be more effective.[1]

    • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a bis-tosylated intermediate that may not efficiently cyclize.[1]

      • Solution: Carefully control the stoichiometry of your reagents. Using an excess of tosyl chloride can sometimes lead to unwanted side products.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

    • Product loss during workup and purification: The target molecule may be lost during extraction or chromatography.

      • Solution: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a relatively polar molecule. Ensure you are using an appropriate solvent system for extraction. If using column chromatography, select a suitable stationary phase and eluent system to achieve good separation without significant product loss.

Issue 2: Incomplete Cyclization to the Bicyclic System

  • Question: I am observing the presence of a significant amount of the linear amino alcohol precursor or the intermediate N-tosyl derivative in my final product. How can I drive the cyclization to completion?

  • Answer: Incomplete cyclization is a common problem in the synthesis of strained ring systems like aziridines.

    • Insufficiently basic conditions: The intramolecular nucleophilic substitution to form the aziridine ring requires a sufficiently strong base to deprotonate the amine and facilitate the displacement of the leaving group.

      • Solution: The choice of base is crucial. Stronger bases like potassium hydroxide are often more effective than weaker bases like triethylamine for this transformation.[1] The modified Wenker synthesis, which involves the formation of a sulfate intermediate followed by cyclization with a base like sodium hydroxide, is another effective method.[2]

    • Steric hindrance: If the precursor molecule is sterically hindered, the intramolecular cyclization can be slow.

      • Solution: Increasing the reaction temperature may help overcome the activation energy barrier for cyclization. However, be cautious as higher temperatures can also lead to decomposition. A solvent that can effectively solvate the transition state, such as acetonitrile, may also be beneficial.[1]

Issue 3: Formation of Impurities

  • Question: My final product is contaminated with several impurities that are difficult to remove. What are the likely impurities and how can I avoid their formation?

  • Answer: Impurity formation can be a significant challenge. Understanding the potential side reactions is key to minimizing them.

    • Regioisomeric products: In some synthetic routes, the formation of regioisomers is possible, especially in ring-opening reactions of precursor aziridines.[3]

      • Solution: The choice of synthetic route is critical. A well-established, stereoselective synthesis will minimize the formation of regioisomers. For instance, the intramolecular cyclization of a chiral amino alcohol is generally highly regioselective.

    • Over-reaction or degradation: The product itself might be unstable under the reaction conditions, leading to degradation.

      • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use the mildest possible reaction conditions (temperature, base concentration) that still allow for efficient conversion.

    • Residual starting materials or reagents: Incomplete reactions or inefficient purification can leave starting materials or reagents in the final product.

      • Solution: Optimize the reaction conditions to ensure complete conversion. For purification, consider techniques like recrystallization or preparative High-Performance Liquid Chromatography (HPLC) if standard column chromatography is insufficient.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane?

A1: Chiral 2-amino alcohols are excellent precursors for the synthesis of chiral N-tosyl aziridines, which can then be converted to the target molecule.[1] These starting materials are often commercially available or can be readily synthesized from natural or unnatural amino acids.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information about the conversion of starting material and the formation of the desired product and any byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Tosyl chloride: Is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases (e.g., KOH, NaOH): Are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Solvents (e.g., dichloromethane, acetonitrile): Are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Tosyl Aziridines from 2-Amino Alcohols (Method B from Bieber & de Araujo, 2002) [1]

This protocol is suitable for less sterically hindered 2-amino alcohols.

  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 eq) in dichloromethane (DCM), add a concentrated aqueous solution of potassium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of tosyl chloride (1.1 - 1.5 eq) in DCM to the reaction mixture.

  • Continue stirring vigorously for the time indicated by TLC analysis (typically a few minutes to a few hours).[1]

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-tosyl aziridine.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterCondition A (Less Hindered)[1]Condition B (More Hindered)[1]
Base Potassium Hydroxide (aq)Potassium Carbonate
Solvent Dichloromethane/WaterAcetonitrile
Typical Substrate Unsubstituted 2-aminoethanolHigher substituted 2-amino alcohols
Yield Good to ExcellentGood

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification cluster_product Final Product start_amino_alcohol Chiral 2-Amino Alcohol reaction_step Tosylation & In-situ Cyclization (Base, Solvent) start_amino_alcohol->reaction_step start_tosyl_chloride Tosyl Chloride start_tosyl_chloride->reaction_step workup_extraction Extraction reaction_step->workup_extraction workup_purification Column Chromatography workup_extraction->workup_purification final_product (1R,6S)-N-Tosyl-2-Oxa-5-azabicyclo[4.1.0]heptane workup_purification->final_product

Caption: One-pot synthesis workflow.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss issue->cause3 sol1 Optimize Base/Solvent (e.g., KOH/DCM or K2CO3/ACN) cause1->sol1 sol2 Control Stoichiometry Monitor with TLC/LC-MS cause2->sol2 sol3 Optimize Extraction & Purification cause3->sol3

Caption: Troubleshooting low yield issues.

References

  • Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]

  • Szymańska, J., Palusiak, M., Rybarczyk-Pirek, A. J., Wiosna-Sałygad, G., Rachwalski, M., & Pieczonka, A. M. (2026). Regio- and stereoselective ring-opening of aziridines: a click chemistry approach to chiral amino alcohols and triazole-modified compounds. RSC Publishing. [Link]

Sources

preventing polymerization of 2-oxa-5-azabicyclo[4.1.0]heptane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Molecule: 2-oxa-5-azabicyclo[4.1.0]heptane (CAS: 166756-12-3) is a bicyclic morpholine isostere featuring a fused cyclopropane ring.[1] Unlike the bridged [2.2.1] systems, the [4.1.0] skeleton possesses significant ring strain (~27 kcal/mol from the cyclopropane fusion) combined with a secondary amine functionality.

The Failure Mode (Polymerization): The "polymerization" users encounter is typically a Ring-Opening Polymerization (ROP) or oxidative oligomerization driven by the relief of ring strain.

  • Trigger: The free secondary amine (N5) is basic. In the presence of even trace acids (acting as initiators) or upon concentration (increasing intermolecular collisions), the nitrogen of one molecule can nucleophilically attack the strained cyclopropane ring of another (homo-polymerization), or the ring can open to form a reactive iminium species.

  • Visual Symptom: The clear oil transforms into a viscous yellow/orange gel or a glassy solid upon solvent removal.

Troubleshooting & FAQ: Interactive Support

Scenario A: "My product turned into a gel during concentration."

Q: Why does the free base polymerize when I remove the solvent? A: Concentration increases the kinetic probability of intermolecular reactions. The free base of 2-oxa-5-azabicyclo[4.1.0]heptane is thermodynamically unstable in its neat form. The amine moiety acts as a nucleophile, and the fused cyclopropane is the electrophile (activated by strain).

  • Immediate Fix: Stop concentrating. Redissolve in a non-nucleophilic solvent (DCM or MTBE) immediately.

  • Prevention: Never concentrate the free base to dryness. Always keep it in solution or convert it to a stable salt (HCl or Oxalate) before isolation.

Q: What is the maximum temperature for the free base? A: We recommend maintaining the free base below 20°C . Thermal energy accelerates the ring-opening kinetics. For storage, -20°C is mandatory.

Scenario B: "I see a precipitate forming in my stock solution."

Q: Is this polymerization or salt formation? A: It is likely carbamate formation or acid-catalyzed oligomerization .

  • Carbamate: If exposed to air, the secondary amine reacts with atmospheric CO₂ to form insoluble carbamate salts.

  • Acid Contamination: If you used chlorinated solvents (like CHCl₃) that are not stabilized, trace HCl can trigger cationic polymerization.

  • Protocol Adjustment: Use anhydrous, amine-free solvents (e.g., distilled Toluene or THF). Store under Argon.[2]

Scenario C: "How do I store it for long periods?"

Q: Can I store the free base? A: No. The free base has a shelf life of hours to days at room temperature.

  • Standard: Store as the Hydrochloride salt (solid) . It is stable for months/years at 4°C.

  • Alternative: Store as an N-protected intermediate (e.g., N-Boc or N-Cbz).

Technical Protocols

Protocol 1: Safe Generation of Free Base from HCl Salt

Use this only immediately before the next reaction step.

StepActionCritical Parameter
1 Suspend 2-oxa-5-azabicyclo[4.1.0]heptane·HCl in DCM or MTBE.Temp: 0°C (Ice Bath)
2 Add 1.1 eq of saturated aq. NaHCO₃ or K₂CO₃.pH: Target pH 9-10
3 Stir vigorously for 10-15 minutes.Time: Do not over-stir
4 Separate organic layer. Dry over Na₂SO₄.Drying: Minimal time
5 Do NOT concentrate to dryness. Stop: Use solution directly
Protocol 2: N-Protection (Stabilization Strategy)

If you must store the intermediate, protect the nitrogen.

  • Setup: Dissolve Free Base solution (from Protocol 1) in THF at 0°C.

  • Reagent: Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq).
  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Workup: Wash with dilute citric acid (removes unreacted amine), then brine.

  • Result: The N-Boc protected derivative is stable and can be concentrated/purified.

Visual Logic & Pathways

Figure 1: Handling Decision Tree Follow this logic to prevent sample loss.

HandlingLogic Start Start: 2-oxa-5-azabicyclo[4.1.0]heptane Form Current Form? Start->Form Salt HCl Salt (Solid) Form->Salt Solid FreeBase Free Base (Oil/Soln) Form->FreeBase Liquid Action1 Safe for Storage (Keep Desiccated) Salt->Action1 Action2 Immediate Use Required FreeBase->Action2 Decision Need to Store? Action2->Decision Protect Perform N-Protection (Boc/Cbz) Decision->Protect Yes (Long Term) KeepSoln Keep in Dilute Solution (-20°C, Inert Gas) Decision->KeepSoln No (Short Term)

Caption: Decision matrix for handling 2-oxa-5-azabicyclo[4.1.0]heptane based on stability requirements.

Figure 2: Polymerization Risk Pathway Understanding the mechanism of failure.

Polymerization Monomer Monomer (Free Amine) High Ring Strain Trigger Trigger: Acid / Heat / Concentration Monomer->Trigger Opening Ring Opening (Formation of Iminium/Reactive Species) Trigger->Opening Strain Release Polymer Oligomers/Gel (Irreversible Loss) Opening->Polymer Chain Propagation

Caption: Mechanism of ring-opening polymerization driven by strain relief and acid catalysis.

References

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (Compound Summary).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wolan, A., Soueidan, M., Chiaroni, A., Retailleau, P., Py, S., & Six, Y. (2011).[6] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501–2504. (Discusses the sensitivity and handling of related azabicyclo[4.1.0] systems). Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on handling strained ether/amine heterocycles). Retrieved from [Link]

Sources

optimizing regioselectivity in aziridine ring opening reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aziridine Ring-Opening Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and master the regioselectivity of aziridine ring-opening reactions.

The high ring strain of aziridines (approx. 27 kcal/mol) makes them exceptional building blocks for synthesizing β-functionalized amines[1]. However, controlling whether a nucleophile attacks the more substituted carbon (C2) or the less substituted carbon (C3) requires a precise understanding of the underlying reaction causality.

Part 1: Mechanistic Workflows & Decision Logic

To achieve your desired regioselectivity, you must first classify your substrate and select the appropriate catalytic environment. The following decision tree and mechanistic pathway illustrate the causality behind experimental choices.

G Start Aziridine Substrate CheckActivation Is the Nitrogen Activated? (e.g., N-Ts, N-Boc, N-Ac) Start->CheckActivation Activated Activated Aziridine CheckActivation->Activated Yes NonActivated Non-Activated Aziridine (e.g., N-Alkyl, N-H) CheckActivation->NonActivated No RegioGoal Target Regioselectivity? Activated->RegioGoal ActivateIt Form Aziridinium Ion (Add Acid/Alkylator) NonActivated->ActivateIt LessHindered C3 Attack (Less Hindered) RegioGoal->LessHindered MoreHindered C2 Attack (More Hindered) RegioGoal->MoreHindered SN2 Basic/Neutral Conditions (SN2-like Mechanism) LessHindered->SN2 SN1 Strong Lewis Acid (SN1-like Mechanism) MoreHindered->SN1 ActivateIt->RegioGoal

Figure 1: Decision tree for optimizing aziridine ring-opening regioselectivity.

Pathway Aziridine 2-Substituted Activated Aziridine SN2_TS Concerted Transition State (Steric Control) Aziridine->SN2_TS Weak Catalyst + Strong Nucleophile SN1_TS Carbocationic Transition State (Electronic Control) Aziridine->SN1_TS Strong Lewis Acid (e.g., BF3·OEt2) Product_C3 C3-Regioisomer (Anti-Markovnikov) SN2_TS->Product_C3 Attack at less hindered carbon Product_C2 C2-Regioisomer (Markovnikov) SN1_TS->Product_C2 Attack at carbocation- stabilized carbon

Figure 2: Mechanistic divergence based on catalytic conditions (S_N1 vs S_N2).

Part 2: Troubleshooting Guides & FAQs

Q1: I am getting a 1:1 mixture of regioisomers when reacting my 2-alkyl-N-tosylaziridine with an alcohol. How do I force nucleophilic attack at the more substituted carbon (C2)? A1: Your reaction is currently trapped in a mechanistic gray area between S_N1 and S_N2. To force C2 attack, you must shift the mechanism entirely to an S_N1-like pathway. This is achieved by introducing a strong Lewis acid (LA) such as BF3·OEt2 or Sc(OTf)3. The LA coordinates tightly to the sulfonamide oxygen, significantly lowering the activation barrier for C2–N bond cleavage. This generates a transition state with strong carbocationic character at the C2 position, which is electronically stabilized by the adjacent substituents, thereby directing the nucleophile exclusively to C2[2].

Q2: My non-activated aziridine (N-alkyl) is completely unreactive toward my amine nucleophile, even at elevated temperatures. What is the mechanistic failure? A2: The failure lies in the poor leaving-group ability of the neutral nitrogen atom. Unlike N-tosyl or N-acyl groups, which withdraw electron density and stabilize the resulting anion, an N-alkyl group pushes electron density into the ring[3]. To resolve this, you must convert the substrate into an aziridinium ion in situ. You can achieve this by adding a Brønsted acid (to protonate the nitrogen) or an alkylating agent (e.g., methyl triflate). Once the aziridinium ion is formed, the ring becomes highly susceptible to nucleophilic attack, typically yielding the C3-attacked product under kinetic control[3].

Q3: When using a Lewis acid to force C2 attack on a chiral aziridine, my product is racemic. How do I maintain stereospecificity? A3: You are experiencing over-activation. While a strong Lewis acid promotes S_N1-like cleavage to dictate C2 regioselectivity, if the resulting carbocation is too long-lived, free rotation around the C2-C3 bond will occur, leading to racemization. To maintain stereospecificity (inversion of stereochemistry), you must maintain a "tight ion pair" during the transition state. Try lowering the reaction temperature to -78 °C, or switch to a milder Lewis acid (like Cu(OTf)2) that weakens the C-N bond just enough to direct regioselectivity without allowing full dissociation of the leaving group[2].

Q4: I am trying to perform a radiofluorination using [18F]fluoride on an aziridine-2-carboxylate, but I am getting poor yields. Why? A4: Non-activated aziridines do not undergo nucleophilic ring opening with fluoride in the absence of a Lewis acid. For direct [18F]fluoride labeling, you must use an activated aziridine (e.g., N-Boc or N-Cbz). The electron-withdrawing nature of the ester at C2 combined with the N-activating group allows for totally regioselective ring opening at the C3 position via an S_N2 mechanism, driven by the small ionic radius of fluoride and the electronic effects of the carboxylate[4].

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. The visual cues (TLC, temperature changes) confirm that the mechanistic pathway is proceeding as intended.

Protocol A: S_N1-Like Regioselective Ring Opening (C2 Attack)

Objective: Synthesize Markovnikov-type products via Lewis acid catalysis.

  • Preparation: Flame-dry a Schlenk flask under argon to prevent moisture from quenching the Lewis acid.

  • Substrate Loading: Dissolve the activated 2-substituted aziridine (1.0 equiv) in anhydrous CH2Cl2 to a concentration of 0.1 M.

  • Nucleophile Addition: Add the desired nucleophile (e.g., alcohol, thiol, or ketone; 1.2 equiv). Stir for 5 minutes at room temperature.

  • Catalyst Initiation: Cool the reaction mixture to -20 °C. Dropwise, add BF3·OEt2 (10 mol%). Self-Validation Check: A slight color change (often pale yellow) indicates successful Lewis acid-base complexation with the aziridine nitrogen.

  • Monitoring: Stir for 30–60 minutes. Monitor via TLC. The S_N1-like transition state is highly favored here; the C2-N bond breaks to form a stabilized partial carbocation, which is rapidly trapped by the nucleophile[2].

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with CH2Cl2, dry over MgSO4, and purify via flash chromatography.

Protocol B: S_N2-Like Regioselective Ring Opening (C3 Attack)

Objective: Synthesize Anti-Markovnikov-type products via steric control.

  • Preparation: Equip a round-bottom flask with a magnetic stir bar. Inert atmosphere is recommended but not strictly required if water is not the nucleophile.

  • Substrate Loading: Dissolve the activated aziridine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or CH3CN, 0.2 M).

  • Activation: Add K2CO3 (2.0 equiv) and the nucleophile (e.g., amine or azide, 1.5 equiv).

  • Reaction: Heat the mixture to 50 °C. Mechanistic Note: Without a Lewis acid to weaken the C-N bond, the nucleophile is forced to attack the least sterically hindered carbon (C3) in a concerted S_N2 fashion.

  • Monitoring: Monitor via TLC. Because S_N2 reactions are sensitive to steric bulk, highly substituted nucleophiles may require extended reaction times (up to 24 hours).

  • Workup: Dilute the mixture with water (to solubilize the DMF/salts) and extract thoroughly with EtOAc (3x). Wash the organic layer with brine, dry, and concentrate.

Part 4: Quantitative Regioselectivity Data

The following table summarizes the causal relationship between substrate activation, catalytic conditions, and the resulting regioselectivity. Use this matrix to select your reaction conditions.

Aziridine TypeN-SubstituentCatalyst / ConditionsNucleophileDominant MechanismMajor Regioisomer
Activated -Ts, -Boc, -CbzNone / Mild BaseAmines, Azides, AlcoholsS_N2-like (Steric Control)C3 (Less Hindered)
Activated -Ts, -AcStrong Lewis Acid (e.g., BF3)Alcohols, Arenes, KetonesS_N1-like (Electronic Control)C2 (More Hindered)
Activated -Boc, -Cbz[18F]FluorideFluoride ionS_N2-likeC3 (Less Hindered)
Non-Activated -Alkyl, -HNoneAmines, AlcoholsN/ANo Reaction
Non-Activated -AlkylBrønsted Acid / AlkylatorHalides, AlcoholsS_N2-like (via Aziridinium)C3 (Kinetic Control)

Part 5: References

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Mechanistic Insights into Lewis Acid-Catalyzed Formal[3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study Source: MDPI URL:[Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride Source: PMC (National Institutes of Health) URL:[Link]

  • Synthetic Applications of Aziridinium Ions Source: Encyclopedia.pub URL:[Link]

Sources

Technical Support Center: Navigating the Solubility of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane. This resource is designed to provide you with in-depth guidance and practical solutions for the solubility challenges you may encounter with this unique bicyclic amine in organic solvents. As Senior Application Scientists, we have compiled this information to not only guide your experimental protocols but also to provide a deeper understanding of the underlying chemical principles.

Understanding the Molecule: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a heterocyclic compound with the molecular formula C₅H₉NO and a molecular weight of approximately 99.13 g/mol .[1][2] Its structure, featuring a fused oxazolidine and cyclopropane ring system, presents a unique combination of polarity and rigidity that can influence its solubility. The presence of a secondary amine and an ether linkage introduces polar characteristics, including hydrogen bond accepting and donating capabilities, which are key to its interactions with various solvents.[2]

The predicted LogP value of approximately -0.25 to -0.3 suggests a relatively hydrophilic nature.[1][2] However, the compact and constrained bicyclic structure can limit its interaction with solvent molecules, sometimes leading to lower than expected solubility.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

1. Why is my compound showing poor solubility in non-polar solvents like hexane or toluene?

The principle of "like dissolves like" is fundamental to understanding solubility.[3] (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane possesses significant polarity due to the nitrogen and oxygen heteroatoms.[1][2] These atoms can participate in hydrogen bonding and dipole-dipole interactions.[4] Non-polar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces and cannot effectively solvate the polar regions of the molecule. This mismatch in intermolecular forces leads to low solubility.

2. I am observing limited solubility in some polar aprotic solvents like acetone or ethyl acetate. Why is this?

While polar aprotic solvents can engage in dipole-dipole interactions, their ability to solvate the amine proton via hydrogen bonding is limited compared to protic solvents. The energy required to break the crystal lattice of your compound might not be sufficiently compensated by the solute-solvent interactions, resulting in only moderate or low solubility.

3. Would forming a salt of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane improve its solubility in organic solvents?

Salt formation is a common strategy to enhance the aqueous solubility of ionizable compounds.[5][6] For organic solvents, the effect can be more complex. Creating a salt, such as the hydrochloride salt,[7][8] will increase the ionic character of the molecule. This will likely decrease its solubility in non-polar and moderately polar organic solvents but may improve solubility in highly polar protic solvents like methanol or ethanol, which can solvate the resulting ions.

4. How does temperature affect the solubility of this compound?

For most solid solutes, solubility in organic solvents increases with temperature.[4][9] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. By increasing the temperature, you provide the necessary energy to favor the dissolution process. However, it is crucial to assess the thermal stability of the compound before applying heat.

5. Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a highly effective strategy.[10] A mixture of solvents can modulate the overall polarity of the solvent system to better match that of the solute. For instance, if your compound has low solubility in a non-polar solvent, gradually adding a more polar, miscible co-solvent can significantly improve solubility.

Troubleshooting Guide

This section provides a systematic approach to addressing common solubility issues encountered during your experiments.

Issue 1: The compound has precipitated out of solution unexpectedly.
  • Immediate Action:

    • Check the Temperature: A decrease in ambient temperature can cause a previously saturated solution to become supersaturated, leading to precipitation. Gentle warming and agitation may redissolve the compound.

    • Solvent Evaporation: Ensure your container is properly sealed. Evaporation of the solvent will increase the concentration of the solute, potentially beyond its solubility limit.

  • Systematic Troubleshooting:

    • Determine the Saturation Point: Your solution may have been prepared at or near its saturation point. It is crucial to experimentally determine the solubility limit at your working temperature.

    • Purity of the Compound: Impurities can sometimes lower the solubility of the main compound or act as nucleation sites for precipitation. Consider re-purifying your material if you suspect contamination.

    • Moisture Contamination: For non-polar, aprotic solvents, the introduction of atmospheric moisture can alter the solvent properties and potentially cause a less soluble hydrate to form.

Issue 2: Inconsistent solubility results between batches.
  • Immediate Action:

    • Standardize Your Protocol: Ensure that the same procedure, including solvent volume, temperature, agitation rate, and time, is used for each solubility test.

    • Verify Solvent Quality: Use high-purity, dry solvents for all experiments. Variations in solvent grade or water content can significantly impact solubility.

  • Systematic Troubleshooting:

    • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[9] If you are using different batches of the compound, they may have different crystalline structures. Consider analytical techniques like X-ray powder diffraction (XRPD) to check for polymorphism.

    • Particle Size: The rate of dissolution is influenced by the particle size of the solid.[11][12] Smaller particles have a larger surface area, which can lead to faster dissolution and seemingly higher solubility over a short timeframe. Ensure consistent particle size between batches if possible.

Issue 3: Difficulty in preparing a stock solution of a desired concentration.
  • Immediate Action:

    • Solvent Screening: If the desired concentration is not achievable in your current solvent, a systematic solvent screening is necessary.

    • Use of Co-solvents: If a single solvent is not effective, try a co-solvent system. For example, a mixture of dichloromethane and methanol can often dissolve compounds that are not fully soluble in either individual solvent.

  • Systematic Troubleshooting Workflow:

    G start Define Target Concentration screen_polar_protic Test Polar Protic Solvents (e.g., Methanol, Ethanol) start->screen_polar_protic screen_polar_aprotic Test Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, THF) start->screen_polar_aprotic screen_nonpolar Test Non-Polar Solvents (e.g., Toluene, Hexane) start->screen_nonpolar evaluate Solubility Achieved? screen_polar_protic->evaluate screen_polar_aprotic->evaluate screen_nonpolar->evaluate success Stock Solution Prepared evaluate->success Yes troubleshoot Troubleshoot Further evaluate->troubleshoot No cosolvent Try Co-Solvent Systems troubleshoot->cosolvent heating Apply Gentle Heating cosolvent->heating salt Consider Salt Formation heating->salt

    Caption: A decision-making workflow for solvent selection.

Experimental Protocols

Protocol 1: Rapid Solubility Screening

This protocol allows for a quick assessment of solubility in a range of solvents.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane into separate small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a test solvent.

  • Observation: Vortex each vial for 30-60 seconds at room temperature.

  • Assessment: Visually inspect for undissolved solid. If the solid dissolves completely, the solubility is at least 10-20 mg/mL.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of solvent and repeat the vortexing and observation. Continue this process until the solid dissolves or a large volume of solvent has been added.[13]

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane
Polar Protic Methanol, Ethanol, WaterLikely to be soluble due to hydrogen bonding capabilities.
Polar Aprotic Acetonitrile, Acetone, THF, DMSO, DMFModerate to good solubility is expected.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low solubility is anticipated.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more accurate, quantitative measure of solubility.

  • Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for the solid to settle, or centrifuge to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear solution).

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as HPLC, GC, or UV-Vis spectroscopy.[14][15][16]

Visualization of Key Concepts

Solute-Solvent Interactions

The following diagram illustrates the potential interactions between (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane and different types of solvents.

G cluster_solute (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane cluster_solvents Organic Solvents solute Molecule (N-H donor, O/N acceptors) protic Polar Protic (e.g., Methanol) solute->protic Strong Interaction (H-Bonding, Dipole-Dipole) aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Moderate Interaction (Dipole-Dipole) nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Weak Interaction (van der Waals)

Sources

Technical Support Center: Purification of Unstable Bicyclic Aziridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of unstable bicyclic aziridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these strained and often labile heterocyclic compounds. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Bicyclic aziridines are valuable synthetic intermediates, but their inherent ring strain makes them susceptible to decomposition under various conditions. This guide offers practical solutions to common purification challenges, ensuring you can obtain your target compounds with the highest possible purity and yield.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of unstable bicyclic aziridines, providing step-by-step solutions and the rationale behind them.

Issue 1: Product Decomposition on Silica Gel Column

Symptoms:

  • Low or no recovery of the desired product from the column.

  • Appearance of multiple new spots on TLC analysis of the collected fractions, which were not present in the crude mixture.

  • Streaking of the product on the TLC plate.

Root Cause Analysis: The acidic nature of standard silica gel is a primary culprit in the decomposition of many sensitive compounds, including bicyclic aziridines. The Lewis acidic sites on the silica surface can catalyze ring-opening, rearrangement, or polymerization of the strained aziridine ring.[1][2][3][4]

Solutions:

  • Deactivation of Silica Gel:

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent system and add 1-3% triethylamine (Et₃N) or another suitable base like pyridine.[5][6] Allow the slurry to stand for a short period before packing the column.

    • Causality: The triethylamine neutralizes the acidic silanol groups on the silica surface, creating a more inert stationary phase that is less likely to induce decomposition of the acid-sensitive aziridine.

  • Switching to an Alternative Stationary Phase:

    • Recommendation: Consider using neutral or basic alumina, or Florisil as the stationary phase.[1][6][7][8]

    • Rationale: These materials have different surface properties compared to silica gel. Alumina is available in acidic, neutral, and basic forms, with the latter two being particularly suitable for purifying basic or acid-sensitive compounds.[6][8][9] Florisil, a magnesium silicate, can also be a gentler alternative.[1][8]

Issue 2: Co-elution with Byproducts

Symptoms:

  • Collected fractions contain the desired product along with impurities, as determined by NMR or LC-MS analysis.

  • Inability to achieve baseline separation of spots on TLC, even with various solvent systems.

Root Cause Analysis: Byproducts with similar polarities to the target bicyclic aziridine can be challenging to separate by chromatography. For instance, the formation of enamine byproducts is a common issue in some aziridination reactions.[7]

Solutions:

  • Solvent System Optimization:

    • Approach: Systematically screen a range of solvent systems with varying polarities and compositions. Sometimes, the addition of a small amount of a third solvent can significantly improve separation.

    • Expert Tip: For particularly challenging separations, consider using a gradient elution, starting with a non-polar eluent and gradually increasing the polarity.[2]

  • Alternative Purification Techniques:

    • Crystallization: If your bicyclic aziridine is a solid, recrystallization can be a highly effective method for achieving high purity.[10][11]

      • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow the solution to cool slowly. If the product does not crystallize upon cooling, the addition of an "anti-solvent" (a solvent in which the product is insoluble) can induce crystallization.[11]

    • Distillation: For thermally stable, low-boiling point bicyclic aziridines, distillation under reduced pressure can be an excellent purification method.[12] This technique is particularly useful for removing non-volatile impurities.

Issue 3: Thermal Instability During Purification

Symptoms:

  • Product decomposition during solvent removal (e.g., on a rotary evaporator).

  • Decreased product purity after purification, even when using an inert stationary phase.

Root Cause Analysis: The inherent ring strain of bicyclic aziridines can make them susceptible to thermal decomposition. Elevated temperatures can provide the activation energy needed for ring-opening or rearrangement reactions.

Solutions:

  • Low-Temperature Purification:

    • Recommendation: Perform all purification steps, including chromatography and solvent evaporation, at low temperatures.

    • Practical Steps:

      • Run column chromatography in a cold room or using a jacketed column with a cooling circulator.

      • Use a rotary evaporator with a chilled water bath.

      • Store the purified product at or below -20 °C.[1][7]

  • Minimize Exposure Time:

    • Strategy: Plan your purification to be as efficient as possible to minimize the time the bicyclic aziridine is exposed to potentially destabilizing conditions.

    • Expert Insight: Flash chromatography is often preferred over traditional gravity chromatography due to the shorter run times.[2]

Workflow for Selecting the Optimal Purification Method

The following diagram provides a decision-making workflow to guide you in selecting the most appropriate purification strategy for your unstable bicyclic aziridine.

Purification_Workflow start Crude Bicyclic Aziridine stability_test Assess Stability on Stationary Phases (TLC or Small Scale Slurry Test) start->stability_test silica_stable Stable on Silica Gel? stability_test->silica_stable flash_chrom Flash Chromatography on Silica Gel silica_stable->flash_chrom Yes deactivated_silica Flash Chromatography on Deactivated Silica Gel (e.g., with Et3N) silica_stable->deactivated_silica No end Pure Bicyclic Aziridine flash_chrom->end alternative_stationary_phase Test Alternative Stationary Phases (Alumina, Florisil) deactivated_silica->alternative_stationary_phase alumina_chrom Chromatography on Alumina/Florisil alternative_stationary_phase->alumina_chrom Stable non_chrom_methods Consider Non-Chromatographic Methods alternative_stationary_phase->non_chrom_methods Unstable alumina_chrom->end is_solid Is the Compound a Solid? non_chrom_methods->is_solid crystallization Crystallization is_solid->crystallization Yes is_volatile Is the Compound Volatile and Thermally Stable? is_solid->is_volatile No crystallization->end distillation Distillation Under Reduced Pressure is_volatile->distillation Yes is_volatile->end No distillation->end

Caption: Decision tree for selecting a suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect my bicyclic aziridine is decomposing during purification?

A: Before committing your entire batch of crude product to a purification method, it is highly recommended to perform a stability assessment on a small scale.[1]

  • Experimental Protocol for Stability Assessment:

    • Prepare several small vials, each containing a slurry of a different stationary phase (e.g., silica gel, silica gel with 1% Et₃N, neutral alumina, basic alumina) in a suitable solvent.[1]

    • Dissolve a small amount of your crude product in the same solvent and add an equal aliquot to each vial.

    • Stir the slurries for a period that mimics the time your compound would be on a column (e.g., 30 minutes).[1]

    • Filter the slurries and analyze the filtrate from each by TLC or LC-MS to determine which stationary phase results in the least decomposition.

Q2: My bicyclic aziridine is an oil and cannot be crystallized. What are my options if it is also unstable on all tested stationary phases?

A: This is a challenging situation, but there are still strategies to consider:

  • Salt Formation: If your bicyclic aziridine has a basic nitrogen, you could attempt to form a salt (e.g., a hydrochloride or tartrate salt). Salts are often crystalline solids and can be purified by recrystallization. The free base can then be regenerated after purification.

  • Derivative Formation: Consider forming a more stable derivative for the purpose of purification. For example, if you have an N-H aziridine, protecting the nitrogen with a suitable group (e.g., Boc, Cbz) can significantly increase its stability.[7] The protecting group can then be removed in a subsequent step.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) can offer superior separation and may be successful where flash chromatography fails. Both normal-phase and reversed-phase HPLC can be explored.

Q3: Are there any general handling and storage recommendations for purified unstable bicyclic aziridines?

A: Yes, proper handling and storage are critical to prevent degradation of your purified compound.

  • Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Store the purified bicyclic aziridine at low temperatures, typically -20 °C or colder, in a well-sealed container.[1][7]

  • Light: Some bicyclic aziridines are light-sensitive.[1] It is good practice to store them in amber vials or wrapped in aluminum foil to protect them from light.

Comparative Summary of Purification Techniques

Purification MethodAdvantagesDisadvantagesBest Suited For
Flash Chromatography (Silica Gel) Fast, widely applicable, good for a range of polarities.[2]Acidic nature can cause decomposition of sensitive compounds.[1][4]Moderately stable compounds.
Flash Chromatography (Alumina/Florisil) Suitable for acid-sensitive and basic compounds.[6][8]Can have different selectivity than silica, may require more optimization.Acid-sensitive or basic bicyclic aziridines.
Crystallization Can yield very high purity material, scalable.[10][11]Only applicable to solids, yield can be variable.Crystalline bicyclic aziridines.
Distillation (Reduced Pressure) Excellent for removing non-volatile impurities.[12]Requires the compound to be thermally stable and volatile.Low-boiling, thermally stable liquid bicyclic aziridines.

References

  • Dyakonenko, V. V., et al. (2010). Layered crystal structure of bicyclic aziridines as revealed by analysis of intermolecular interactions energy. CrystEngComm, 12(5), 1533-1541. [Link]

  • Dyakonenko, V. V., et al. (2010). Layered crystal structure of bicyclic aziridines as revealed by analysis of intermolecular interactions energy. RSC Publishing. [Link]

  • Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography?. Biotage. [Link]

  • Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51633. [Link]

  • Hawach. (2025). Guide to Flash Chromatography Column. Hawach. [Link]

  • Gonzalez-Vera, J. A., et al. (2025). Stereofacial Assembly of Engineered Multichiral Aziridines via B/Si Ylide Insertion. ACS Omega. [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry. [Link]

  • Douglas, C. J., et al. (2021). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 86(17), 11645–11655. [Link]

  • ResearchGate. (n.d.). Synthesis and inline purification of a bicyclic aziridine. ResearchGate. [Link]

  • Ivanova, J., & Zalubovskis, R. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3424. [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. OpenOChem Learn. [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification?. r/chemistry. [Link]

  • Bull, J. A., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6543–6558. [Link]

  • Powers, D. C., et al. (2024). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au. [Link]

  • Google Patents. (n.d.). EP0305543B1 - Process for producing aziridines.
  • ResearchGate. (2025). Silica Gel Induced Cleavage of Aziridines by Aromatic Amines under Solvent Free Conditions. ResearchGate. [Link]

  • Diva-Portal.org. (n.d.). Synthesis of N-H vinylaziridines: a comparative study. Diva-Portal.org. [Link]

  • Reddy, M. V. R., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), 57973. [Link]

  • Organic Syntheses. (n.d.). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses Procedure. [Link]

  • Reddy, M. V. R., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PubMed. [Link]

  • Jalon. (2025). Activated Alumina vs. Silica Gel: All you need to know. Jalon. [Link]

  • Google Patents. (n.d.). US5929252A - Aziridination of olefins.
  • ResearchGate. (2025). Are there alternatives for silica for column chromatography?. ResearchGate. [Link]

  • ResearchGate. (2025). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. [Link]

  • Bambu Lab Community Forum. (2026). Dessicant Silica Alternative try Salt Granules. Bambu Lab Community Forum. [Link]

  • YouTube. (2024). Reduced pressure distillation. YouTube. [Link]

  • Illinois Chemistry. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. [Link]

  • ResearchGate. (n.d.). Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts. ResearchGate. [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the sterically demanding (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold. This bicyclic system, while a valuable building block, presents significant challenges in standard C-N coupling reactions due to profound steric hindrance around the secondary amine.

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you successfully navigate these challenges.

Part 1: Understanding the Challenge: Steric Hindrance

The core issue with (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is the steric congestion surrounding the nitrogen atom. The rigid, fused-ring structure shields the nitrogen's lone pair, making it a poor nucleophile and hindering its approach to a metal catalyst's coordination sphere. This often leads to low or no product yield in conventional coupling reactions.

Overcoming this requires a tailored approach, focusing on the careful selection of catalysts, ligands, bases, and reaction conditions that are specifically designed for sterically encumbered substrates.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my standard Buchwald-Hartwig amination failing with this substrate?

A1: Standard Buchwald-Hartwig conditions, often employing ligands like PPh₃ or even some bidentate phosphines, are typically ineffective for this substrate. The failure can be attributed to several factors:

  • Inefficient Oxidative Addition: The steric bulk of the amine can hinder the initial oxidative addition of the aryl halide to the Pd(0) center.[1]

  • Poor Amine Coordination: The sterically shielded nitrogen may not effectively coordinate to the palladium center to form the required palladium-amide complex.

  • Difficult Reductive Elimination: The final, product-forming step can be slowed or prevented by the steric clash between the bulky bicyclic amine and the aryl group on the metal center.

Success hinges on using catalyst systems specifically developed for hindered amines, which typically involve bulky, electron-rich monophosphine ligands.[2][3][4]

Q2: What are the key parameters to consider when optimizing a coupling reaction for this substrate?

A2: The four most critical parameters to screen are the ligand , palladium precatalyst , base , and solvent . These components work in concert, and a suboptimal choice in one area can prevent an otherwise effective reaction.[5] A systematic screening approach is highly recommended.

Q3: Can I use a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction?

A3: Yes, Ullmann-type C-N couplings can be an effective alternative.[6][7] Modern Ullmann reactions often proceed under milder conditions than their historical counterparts, thanks to the development of new ligands.[6] For sterically hindered substrates, this can sometimes be a more cost-effective approach. However, palladium catalysis, with its vast array of specialized ligands, often provides a more versatile and tunable platform for overcoming severe steric challenges.[8]

Q4: My reaction is sluggish and gives low conversion. What should I try first?

A4: For sluggish reactions with sterically demanding substrates, consider the following adjustments in order:

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier for the key steps in the catalytic cycle.[2]

  • Switch to a More Active Ligand: If you are not already using a ligand designed for hindered substrates (e.g., a biaryl phosphine ligand), this should be your top priority.[9]

  • Use a Stronger, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to efficiently deprotonate the amine or the palladium-amine complex.[10][11]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be necessary for particularly challenging couplings.[12]

Part 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Trace Product 1. Ineffective Ligand: The chosen ligand cannot accommodate the steric bulk of the substrate. 2. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. 3. Incorrect Base: The base is not strong enough to facilitate deprotonation.[2][13]1. Screen Bulky Ligands: Employ a panel of bulky, electron-rich biaryl phosphine ligands. Good starting points are RuPhos , BrettPhos , or XPhos .[12] 2. Use a Pre-catalyst: Use a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) to ensure reliable generation of the active Pd(0) species.[10] 3. Switch to a Stronger Base: Use NaOtBu or LHMDS. Ensure the base is of high purity and handled under inert conditions.[10]
Low Yield (<50%) 1. Suboptimal Solvent/Temperature: The reaction has not reached thermodynamic equilibrium or the catalyst is not sufficiently soluble. 2. Competitive Side Reactions: β-hydride elimination or base-promoted decomposition of starting materials may be occurring.[9] 3. Poor Reagent Quality: Impure amine, aryl halide, or wet solvent can inhibit the reaction.1. Solvent Screen: Test aprotic polar solvents like dioxane , toluene , or t-amyl alcohol.[10] Increase the temperature in 10-20 °C increments. 2. Change the Base: If substrate decomposition is suspected, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature.[2][10] 3. Purify Reagents: Ensure the amine is pure, the aryl halide is free of contaminants, and use anhydrous solvents. Degassing the solvent is critical to prevent catalyst oxidation.[14]
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is being reduced instead of coupled. 2. Homocoupling: The aryl halide is coupling with itself. 3. Alkoxide Coupling: The alkoxide base (e.g., NaOtBu) is coupling with the aryl halide.1. Lower Temperature/Time: Reduce the reaction temperature or time once sufficient product has formed. Ensure a strictly inert atmosphere. 2. Degas Thoroughly: Oxygen is a common culprit for homocoupling. Purge the reaction vessel and sparge the solvent with an inert gas (Argon or Nitrogen).[14] 3. Use a Hindered Base/Ligand: The use of bulky ligands helps prevent the smaller alkoxide from accessing the palladium center.[9]

Part 4: Recommended Starting Protocol

This protocol is a robust starting point for the Buchwald-Hartwig amination of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane with a generic aryl bromide.

Reaction Scheme:

A generic coupling reaction scheme.

Materials:

  • (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (1.2 mmol), RuPhos Pd G3 Precatalyst (0.02 mmol), and Sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) (0.1-0.2 M concentration) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours to reach completion.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 5: Visualizing the Mechanism and Troubleshooting

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates a simplified Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_info Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X (Slowed by bulky L) AmideComplex Pd(II) Amide Complex OxAdd->AmideComplex + Amine (R2NH) + Base (Hindered by bulky Amine) ProductComplex Product Complex AmideComplex->ProductComplex Reductive Elimination (Difficult Step) ProductComplex->Pd0 Product Release (Ar-NR2) info1 Bulky, electron-rich ligands (L) accelerate reductive elimination and stabilize the Pd(0) state.

Key steps in the catalytic cycle.

A logical workflow can streamline the troubleshooting process when a reaction fails.

Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_conditions Are you using a bulky biaryl phosphine ligand (e.g., RuPhos) and a strong base (e.g., NaOtBu)? start->check_conditions implement_std_protocol Adopt Recommended Protocol: - RuPhos/BrettPhos - NaOtBu or LHMDS - Toluene/Dioxane, 100-110 °C check_conditions->implement_std_protocol No increase_temp Increase Temperature (e.g., to 120 °C) check_conditions->increase_temp Yes implement_std_protocol->start Re-run screen_ligands Screen a different class of bulky ligand (e.g., XPhos) or consider an NHC ligand. increase_temp->screen_ligands Still Fails consult Consult Advanced Literature for highly specialized catalyst systems. increase_temp->consult Success check_reagents Check Reagent Purity: - Use anhydrous/degassed solvent - Purify amine and aryl halide - Use fresh, high-purity base screen_ligands->check_reagents Still Fails screen_ligands->consult Success check_reagents->consult Still Fails

A decision tree for troubleshooting.

References

  • BenchChem. (n.d.). Effect of base and solvent on Aphos-catalyzed amination.
  • Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Cross-Coupling of an Amine and an Aryl Halide: A Mechanistic Study. Journal of the American Chemical Society, 131(36), 12898–12907.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Wikipedia. (2023, December 14). Buchwald–Hartwig amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159–12168.
  • Li, J. H., et al. (2006). Amines as the ligands for palladium-catalyzed coupling reactions. Current Organic Chemistry, 10(7), 813-828.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1172-1176.
  • Vasilevsky, S. F., et al. (2020). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Molecules, 25(24), 5946.
  • ResearchGate. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Retrieved from [Link]

  • Cole, K. P., et al. (2017).
  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(10), 1737–1748.
  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. Retrieved from [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • ACS Publications. (2019, May 22). Olefin Amine (OLA) Reagents for the Synthesis of Bridged Bicyclic and Spirocyclic Saturated N-Heterocycles by Catalytic Hydrogen Atom Transfer (HAT) Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Kumar, P., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 44(40), 17656-17665.
  • ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Retrieved from [Link]

  • Ahn, S., et al. (2023). Predicting success in Cu-catalyzed C–N coupling reactions using data science. Proceedings of the National Academy of Sciences, 120(18), e2218988120.
  • MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane. Retrieved from [Link]

  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution NMR Profiling of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This guide details the structural validation of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane , a critical strained bicyclic scaffold used in fragment-based drug discovery (FBDD). Due to the fused cyclopropane-morpholine architecture, this molecule presents unique spectral challenges, including overlapping methylene signals and non-first-order coupling in standard solvents.

This document compares the analytical performance of Chloroform-d (


)  versus Benzene-d6 (

)
. While

is the industry standard, our comparative analysis demonstrates that

provides superior resolution of the bridgehead and methylene protons via Aromatic Solvent-Induced Shifts (ASIS), essential for unambiguous stereochemical assignment.

Structural Context & Spin System Analysis

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane molecule consists of a six-membered morpholine-like ring fused to a cyclopropane ring. The "cis-fused" geometry (implied by 1R,6S relative stereochemistry) forces the six-membered ring into a distorted half-chair conformation.

The Challenge: Spectral Congestion

In a standard 1H NMR spectrum, the molecule presents three distinct zones, but Zone 2 is often unresolved:

  • Zone 1 (High Field, 0.5–1.0 ppm): Cyclopropane methylene protons (

    
    ).
    
  • Zone 2 (Mid Field, 2.0–3.2 ppm): Overlap between the amine-adjacent bridgehead (

    
    ) and the ethylene bridge protons (
    
    
    
    ).
  • Zone 3 (Low Field, 3.5–4.0 ppm): Oxygen-adjacent bridgehead (

    
    ) and ether-adjacent methylenes.
    
Mechanistic Logic: The Karplus Relationship

The coupling constants (


) in this fused system are governed by the dihedral angles fixed by the bridge.
  • 
     (Bridgehead coupling):  In cis-norcarane derivatives, the dihedral angle is approx. 60°, leading to a small coupling constant (typically 2–5 Hz).
    
  • 
     and 
    
    
    
    :
    These vicinal couplings distinguish the endo vs. exo orientation of the protons relative to the cyclopropane ring.

Comparative Analysis: Solvent Performance

This section compares the resolution power of Chloroform-d against Benzene-d6.

Method A: Standard Analysis ( )
  • Performance: Moderate.

  • Observation: The protons adjacent to Nitrogen (

    
     and 
    
    
    
    ) often overlap due to similar electronegativity effects and lack of magnetic anisotropy differentiation.
  • Risk: Misinterpretation of the

    
     multiplets as a simple triplet, masking the ring puckering information.
    
Method B: ASIS Enhanced Analysis ( )
  • Performance: Superior (Recommended).

  • Mechanism: Benzene molecules preferentially solvate the electron-deficient faces of the molecule (away from the lone pairs of Oxygen and Nitrogen). This creates a local magnetic field that shifts protons upfield or downfield depending on their geometry relative to the benzene ring current.

  • Result: The signals for

    
     and 
    
    
    
    (ethylene bridge) separate significantly, revealing the complex
    
    
    or
    
    
    spin system required for full conformational analysis.
Data Comparison Table
FeatureMethod A:

Method B:

(Recommended)
Solubility ExcellentGood

(O-Bridgehead)
~3.80 ppm (Often overlaps with

)
~3.45 ppm (Distinct)

(N-Bridgehead)
~2.40 ppm (Overlaps with

)
~1.95 ppm (Resolved)
Cyclopropane (

)
Compressed multipletExpanded multiplet (allows

measurement)
Stereo-Validation Difficult (requires 2D NOESY)Possible via 1D coupling analysis
Water Peak Interference ~1.56 ppm (Usually non-interfering)~0.4 ppm (Can obscure cyclopropane region)

Experimental Protocol

To replicate the high-resolution profiling, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

  • Solvent: Dissolve in 0.6 mL of Benzene-d6 (99.6% D) .

    • Note: If using

      
      , neutralize with basic alumina to prevent acid-catalyzed ring opening of the strained cyclopropane/aminal system.
      
  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Cyclopropane protons have long

      
       relaxation times. Short D1 results in integration errors, artificially suppressing the H7 signals.
      
  • Scans (NS): 64 scans for adequate S/N ratio.

  • Spectral Width: -1 to 10 ppm.

Assignment Logic Flow

The following diagram illustrates the logical pathway to assign the stereochemistry using the recommended solvent system.

NMR_Assignment_Workflow Start Start: 1H NMR in C6D6 Step1 Identify H7a/H7b (0.2 - 1.0 ppm) High field, complex coupling Start->Step1 Step2 Identify Bridgeheads H1 (Deshielded by O) H6 (Shielded by N) Step1->Step2 Decision Are H3/H4 resolved? Step2->Decision Resolve Use 1D TOCSY Select H1 to reveal H3 Decision->Resolve No (Overlap) Assign Assign Coupling Constants (J) Validate Cis-Fusion Decision->Assign Yes Resolve->Assign NOE NOESY Experiment Confirm (1R,6S) vs (1R,6R) Assign->NOE

Figure 1: Step-by-step logic for assigning the spin system of fused bicyclic heterocycles.

Stereochemical Validation (NOE Analysis)

Distinguishing the (1R,6S) cis-fused isomer from the theoretical trans-fused isomer is critical.

Key NOE Correlations

In the (1R,6S) configuration (cis-fusion), the bridgehead protons


 and 

are on the same face of the ring system.
  • Strong NOE: Between

    
     and 
    
    
    
    .
  • Strong NOE: Between

    
     and the axial protons of the morpholine ring (
    
    
    
    ).
  • Absence of NOE: If the system were trans-fused,

    
     and 
    
    
    
    would be anti-periplanar, showing minimal NOE enhancement.

NOE_Pathway H1 H1 (Bridgehead) H6 H6 (Bridgehead) H1->H6 Strong NOE (Cis-Fusion) H7_endo H7 (Endo) H6->H7_endo Vicinal H3_ax H3 (Axial) H7_endo->H3_ax Spatial Proximity

Figure 2: Critical NOE correlations required to confirm the (1R,6S) cis-fused stereochemistry.

Reference Spectral Profile (Predicted)

Based on the additive substituent increments for norcarane systems [1][2], the expected chemical shifts in Benzene-d6 are:

ProtonTypeShift (

ppm)
MultiplicityCoupling (

Hz)
H-7a Cyclopropyl (endo)0.45q (pseudo)

H-7b Cyclopropyl (exo)0.85td

H-4a/b Methylene (

)
2.10 - 2.30mComplex
H-6 Bridgehead (

)
1.95d

H-3a/b Methylene (

)
3.10 - 3.30mComplex
H-1 Bridgehead (

)
3.45d

Note: The coupling constant


 Hz is diagnostic of the cis-fused [4.1.0] system. A trans-fused system would exhibit a near-zero coupling due to the ~90° dihedral angle, though trans-fusion is geometrically prohibited in this small ring size.

References

  • PubChem. (2025).[1] 2-Oxa-5-azabicyclo[4.1.0]heptane | C5H9NO.[1][2][3] National Library of Medicine. [Link]

  • Abraham, R. J., et al. (1998). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation.[4] Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). The Proton Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]

  • Enamine. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres.[5] ChemRxiv. [Link]

Sources

A Comparative Guide to the Reactivity of Bicyclic Epoxides and Aziridines: 7-Oxabicyclo[4.1.0]heptane vs. 7-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of heterocyclic chemistry, three-membered rings—epoxides and aziridines—stand out for their unique combination of stability and reactivity, driven by significant ring strain.[1][2] Their bicyclic analogues, where the three-membered ring is fused to a larger carbocycle, present a conformationally restricted and stereochemically defined platform for complex molecule synthesis. This guide provides an in-depth, objective comparison of the reactivity of two such analogues: 7-oxabicyclo[4.1.0]heptane (commonly known as cyclohexene oxide) and its nitrogenous counterpart, 7-azabicyclo[4.1.0]heptane (cyclohexenimine).

This analysis is tailored for researchers, scientists, and drug development professionals who leverage these scaffolds to build intricate molecular architectures. We will dissect the fundamental principles governing their reactivity, compare their behavior under various reaction conditions with supporting experimental insights, and provide actionable protocols. Our focus will be on the causality behind their divergent chemical behavior, moving beyond mere observation to a mechanistic understanding that can guide synthetic strategy.

Caption: Core structures of 7-oxabicyclo[4.1.0]heptane and 7-azabicyclo[4.1.0]heptane.

Pillar 1: Fundamental Principles of Electrophilicity and Ring Strain

The reactivity of both heterocycles is fundamentally dictated by a trio of factors: ring strain, the electronegativity of the heteroatom, and the nature of the substituent on the nitrogen atom in the case of the aziridine.

  • Ring Strain: Both molecules possess considerable ring strain (approximately 13 kcal/mol for epoxides), which provides a strong thermodynamic driving force for ring-opening reactions.[2][3] This strain forces the bond angles within the three-membered ring to deviate significantly from the ideal tetrahedral angle, making the C-X (X=O, N) bonds weaker and more susceptible to cleavage.

  • Heteroatom Electronegativity: Oxygen is more electronegative than nitrogen. This has a profound impact on the electrophilicity of the ring carbons. The C-O bonds in 7-oxabicyclo[4.1.0]heptane are more polarized than the C-N bonds in 7-azabicyclo[4.1.0]heptane. Consequently, the carbon atoms of the epoxide are inherently more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

  • The Aziridine Nitrogen: A Modulatable Center: Unlike the static oxygen atom in an epoxide, the nitrogen in an aziridine can be "non-activated" (substituted with an electron-donating group like H or alkyl) or "activated" (substituted with an electron-withdrawing group like sulfonyl or acyl).[1][4]

    • Non-activated aziridines are relatively unreactive. The nitrogen atom is basic and nucleophilic, but the ring carbons are not strongly electrophilic.[5]

    • Activated aziridines exhibit greatly enhanced reactivity. The electron-withdrawing group reduces the basicity of the nitrogen and significantly increases the electrophilicity of the ring carbons, making them potent electrophiles.[1][4] This ability to tune reactivity gives aziridines a synthetic versatility not available to epoxides.[6]

Quantum chemical studies have corroborated these trends, showing that the activation energy for nucleophilic ring-opening of a parent aziridine is significantly higher (by ~15.5 kcal/mol) than for the corresponding epoxide.[6] However, the introduction of an electron-withdrawing group on the nitrogen can lower the aziridine's activation energy to well below that of the epoxide.[6]

Pillar 2: Comparative Reactivity Under Key Reaction Conditions

The structural and electronic differences outlined above manifest in distinct reactivity patterns under common synthetic conditions.

A. Base-Catalyzed / Nucleophilic Ring-Opening

Under basic or neutral conditions, the reaction proceeds via a direct SN2 attack of the nucleophile on one of the electrophilic ring carbons.

  • Relative Reactivity: 7-Oxabicyclo[4.1.0]heptane is significantly more reactive than non-activated 7-azabicyclo[4.1.0]heptane. The higher polarity of the C-O bond makes the epoxide carbons more susceptible to nucleophilic attack, even with poor leaving groups like alkoxides.[7][8] The ring-opening of non-activated aziridines with potent nucleophiles often requires harsher conditions or fails altogether.[5]

  • Mechanism & Stereochemistry: The reaction follows a classic SN2 trajectory. The nucleophile attacks from the face opposite the C-X bond, leading to an inversion of stereochemistry at the site of attack. For these fused systems, this results in a trans-diaxial orientation of the nucleophile and the heteroatom-containing group in the resulting cyclohexane chair conformation.[9]

sn2_mechanism General S_N2 Ring-Opening Mechanism reactant Bicyclic Epoxide / Aziridine transition_state Transition State (Backside Attack) reactant->transition_state S_N2 Attack nucleophile Nu⁻ nucleophile->transition_state product trans-Ring-Opened Product transition_state->product

Caption: S_N2 mechanism for nucleophilic ring-opening.

B. Acid-Catalyzed Ring-Opening

In the presence of an acid, the heteroatom is first protonated, converting it into a much better leaving group and activating the ring for nucleophilic attack.

  • Relative Reactivity & Basicity: The nitrogen of 7-azabicyclo[4.1.0]heptane is more basic than the oxygen of its counterpart and is protonated more readily. However, the overall ring-opening reaction is generally faster for the epoxide. Protonated epoxides are exceptionally reactive electrophiles.

  • Mechanism & Stereochemistry: Following protonation, a nucleophile attacks the ring. The mechanism is SN2-like, involving backside attack on the protonated heterocycle.[7] This again leads to the formation of a trans-diaxial product. For example, acid-catalyzed hydrolysis of cyclohexene oxide yields trans-cyclohexane-1,2-diol.[8] Similarly, ring-opening of cyclohexenimine with dry HCl yields trans-2-chlorocyclohexylamine.[9]

acid_mechanism General Acid-Catalyzed Ring-Opening reactant Bicyclic Epoxide / Aziridine (X = O, NH) protonated Protonated Intermediate [X-H]⁺ reactant->protonated Protonation proton H⁺ proton->reactant product trans-Ring-Opened Product protonated->product Nucleophilic Attack nucleophile Nu-H nucleophile->protonated

Caption: Acid-catalyzed mechanism for ring-opening.

Data Summary: A Head-to-Head Comparison
Feature7-Oxabicyclo[4.1.0]heptane (Epoxide)7-Azabicyclo[4.1.0]heptane (Non-Activated Aziridine)N-Activated 7-Azabicyclo[4.1.0]heptane
Heteroatom OxygenNitrogen (with H or alkyl)Nitrogen (with e.g., -SO₂R, -COR)
C-X Bond Polarity HighLowHigh
Reactivity (Basic/Nu) High. Reacts with a wide range of nucleophiles.[8][10]Low. Generally inert to all but the strongest nucleophiles.[5]Very High. Often more reactive than epoxides.[1][6]
Reactivity (Acidic) High. Readily opened under mild acidic conditions.[7]Moderate. Requires protonation; subsequent attack can be sluggish.High. Ring is highly activated.
Key Intermediate Protonated Oxonium IonProtonated Aziridinium Ion-
Stereochemistry trans-diaxial openingtrans-diaxial opening[9]trans-diaxial opening

Pillar 3: Field-Proven Methodologies & Protocols

To provide a practical context for the principles discussed, we present validated protocols for the ring-opening of these bicyclic systems. The causality behind key steps is explained to ensure reproducibility and adaptability.

Experimental Protocol 1: Base-Catalyzed Opening of 7-Oxabicyclo[4.1.0]heptane

Objective: To synthesize trans-2-azidocyclohexan-1-ol, a key intermediate for amino alcohols.

Methodology: Ring-opening with sodium azide under basic/neutral conditions. Hot water can serve as an effective, environmentally benign solvent and promoter for this transformation.[11]

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-oxabicyclo[4.1.0]heptane (1.0 g, 10.2 mmol) and deionized water (20 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 1.33 g, 20.4 mmol, 2.0 equiv.). Causality: A stoichiometric excess of the nucleophile is used to drive the reaction to completion.

  • Reaction: Heat the suspension to 100 °C and stir vigorously for 12 hours. The reaction mixture should become homogeneous as the starting material is consumed. Causality: Thermal energy is required to overcome the activation barrier for the SN2 attack on the epoxide. Hot water can act as a modest acid catalyst to facilitate the opening.[11]

  • Workup: Cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL). Causality: The organic solvent extracts the less polar product from the aqueous phase containing the inorganic salts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure trans-2-azidocyclohexan-1-ol.

Experimental Protocol 2: Activation and Opening of 7-Azabicyclo[4.1.0]heptane

Objective: To synthesize a trans-2,7-disubstituted piperidine derivative, showcasing the activation strategy.

Methodology: This is a two-part process involving first the "activation" of the aziridine nitrogen with an electron-withdrawing group, followed by nucleophilic ring-opening.

Part A: N-Tosylation (Activation)

  • Setup: In a flask, dissolve 7-azabicyclo[4.1.0]heptane (1.0 g, 10.3 mmol) in dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath. Add triethylamine (Et₃N, 2.15 mL, 15.5 mmol, 1.5 equiv.). Causality: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 2.16 g, 11.3 mmol, 1.1 equiv.) in DCM (10 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting aziridine is consumed.

  • Workup: Quench the reaction with water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield N-tosyl-7-azabicyclo[4.1.0]heptane, which can be used in the next step after purification.

Part B: Ring-Opening with a Thiol Nucleophile

  • Setup: Dissolve the N-tosylated aziridine (1.0 g, 3.9 mmol) in tetrahydrofuran (THF, 15 mL).

  • Reagent Addition: Add thiophenol (0.44 mL, 4.3 mmol, 1.1 equiv.) followed by a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA). Causality: The Brønsted acid can catalyze the ring opening of the activated aziridine.

  • Reaction: Stir at room temperature for 6 hours. The activated aziridine is highly susceptible to nucleophilic attack.

  • Workup & Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the trans-ring-opened product.

workflow Experimental Workflow: Aziridine Activation & Opening cluster_activation Part A: Activation cluster_opening Part B: Ring-Opening start_A Dissolve Aziridine in DCM add_base Add Et₃N (0 °C) start_A->add_base add_TsCl Add TsCl Solution add_base->add_TsCl react_A Stir at RT (4h) add_TsCl->react_A workup_A Aqueous Workup & Extraction react_A->workup_A product_A N-Tosyl Aziridine workup_A->product_A start_B Dissolve Activated Aziridine in THF product_A->start_B Use in Part B add_nu Add Thiophenol & PTSA (cat.) start_B->add_nu react_B Stir at RT (6h) add_nu->react_B purify_B Purify via Chromatography react_B->purify_B product_B Final Product purify_B->product_B

Caption: Workflow for N-activation and subsequent ring-opening of 7-azabicyclo[4.1.0]heptane.

Conclusion and Synthetic Outlook

The comparison between 7-oxabicyclo[4.1.0]heptane and 7-azabicyclo[4.1.0]heptane is a study in the nuanced effects of heteroatom identity on chemical reactivity.

  • 7-Oxabicyclo[4.1.0]heptane is a reliable and highly reactive electrophile, undergoing ring-opening with a broad spectrum of nucleophiles under both acidic and basic conditions. Its reactivity is predictable and robust, making it a workhorse for the stereospecific synthesis of trans-1,2-difunctionalized cyclohexanes.

  • 7-Azabicyclo[4.1.0]heptane offers a more versatile, tunable platform. In its non-activated state, it is relatively inert, allowing for selective functionalization elsewhere in a molecule. Upon N-activation, its reactivity is dramatically enhanced, often surpassing that of the corresponding epoxide. This on/off switch provides a layer of strategic control in a synthetic sequence.

For the drug development professional, understanding these differences is critical. The choice between an epoxide and an aziridine scaffold will fundamentally dictate the reaction conditions required for elaboration and the types of functional groups that can be introduced, ultimately influencing the efficiency and feasibility of a synthetic route. The aziridine, with its capacity for activation, offers a pathway to more complex nitrogen-containing targets that may be inaccessible through epoxide chemistry alone.

References

  • Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. ChemPhysChem. [Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Molecules. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments. [Link]

  • Preparation method for 7-methyl-aza-bicyclo[6][12]heptane. Google Patents.

  • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI. [Link]

  • Cyclohexenimine (7-Azabicyclo [4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening. Journal of the American Chemical Society. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry. [Link]

  • Reactions of Epoxides: Ring-Opening. PennState. [Link]

  • BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC. [Link]

  • An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. ResearchGate. [Link]

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry. [Link]

  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols. Organic & Biomolecular Chemistry. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. Journal of the American Chemical Society. [Link]

Sources

A Comparative Guide to the Structural Landscape of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives and Related Strained Bicyclic Systems: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comparative analysis of X-ray crystallography data for derivatives of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold and its close structural analogs. Due to the limited public availability of crystallographic data for the parent compound, this guide leverages data from structurally related bicyclic aziridines and oxabicycloheptanes to infer and understand the key structural parameters governing this important heterocyclic system.

The 2-oxa-5-azabicyclo[4.1.0]heptane core represents a fascinating and synthetically challenging motif. Its inherent ring strain, a consequence of the fused aziridine and morpholine rings, imparts unique chemical reactivity, making it a valuable building block in the synthesis of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and for predicting their interaction with biological targets. X-ray crystallography remains the gold standard for unambiguously determining such atomic-level structures.

This guide will delve into the crystallographic data of closely related compounds, offering a framework for researchers to anticipate the structural features of their own (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane derivatives. We will explore how substitutions on the bicyclic core influence bond lengths, bond angles, and overall conformation.

The Bicyclic Aziridine Core: A Study in Strain and Conformation

The fusion of a three-membered aziridine ring to a six-membered ring, as seen in the 2-oxa-5-azabicyclo[4.1.0]heptane system, results in significant ring strain. This strain dictates the molecule's geometry and its reactivity. X-ray crystallographic studies on related fused bicyclic N-aryl aziridines provide critical insights into the structural consequences of this fusion.[1]

One of the key features revealed by these studies is the pyramidalization at the aziridine nitrogen atom. The degree of this pyramidalization and the orientation of the nitrogen lone pair are crucial for understanding the regioselectivity of ring-opening reactions, a common synthetic transformation for this class of compounds.

Comparative Analysis of Crystallographic Data

To provide a quantitative comparison, the following table summarizes key crystallographic parameters from published structures of related bicyclic aziridine and oxabicycloheptane derivatives. These analogs have been selected based on the similarity of their core scaffold to the topic compound.

Compound/Derivative ClassBicyclic CoreKey SubstituentsC-N Bond Lengths (Å) (Aziridine)C-C Bond Length (Å) (Aziridine)Noteworthy FeaturesReference
Fused Bicyclic N-Aryl Aziridines2-Azabicyclo[4.1.0]heptane analogN-Aryl~1.47-1.49~1.48Correlation between N-C bond lengths and lone pair conjugation.[1]
1,3-Diazabicyclo[3.1.0]hex-3-enes1,3-Diazabicyclo[3.1.0]hexane2,2-dimethyl, 4,6-diarylN/A~1.50Layered crystal structure with weak intermolecular interactions.[2]
2-Sulfonyl-1,3-diazabicyclo[3.1.0]hexanes1,3-Diazabicyclo[3.1.0]hexane2-Sulfonyl~1.47~1.49Highly strained heterobicyclic structure.
2-Oxabicyclo[4.1.0]heptane Nucleosides2-Oxabicyclo[4.1.0]heptaneNucleoside at C3N/A~1.49-1.51Provides geometry of the oxabicyclo[4.1.0]heptane core.[3]

Note: The data presented are approximate ranges derived from the cited literature and are intended for comparative purposes. For precise values, please refer to the original publications.

The crystallographic analysis of fused bicyclic N-aryl aziridines reveals that the aziridine N-C bond lengths can be influenced by the degree of conjugation of the nitrogen lone pair with the aryl substituent.[1] This electronic effect can, in turn, impact the regioselectivity of nucleophilic ring-opening reactions.

In contrast, the study of 2,2-dimethyl-4,6-diaryl-1,3-diazabicyclo-[3.1.0]hex-3-enes highlights the importance of intermolecular interactions in the crystal packing.[2] The analysis indicates a layered structure, suggesting that even in the absence of strong hydrogen bonds, subtle forces dictate the solid-state arrangement.

Experimental Methodologies: A Guide to Crystallization and Structure Determination

The successful acquisition of X-ray quality crystals is often the most challenging step in structural analysis. Based on the available literature for related compounds, the following provides a general workflow and key considerations for obtaining crystallographic data for 2-oxa-5-azabicyclo[4.1.0]heptane derivatives.

Synthesis and Purification

The synthesis of the bicyclic aziridine core is a critical first step. Various synthetic strategies have been reported for related structures, often involving intramolecular cyclization reactions.[1]

Synthesis_Workflow Start Starting Materials Intermediate1 Functionalized Precursor Start->Intermediate1 Multi-step synthesis Cyclization Intramolecular Cyclization Intermediate1->Cyclization Bicyclic_Core Bicyclic Aziridine Product Cyclization->Bicyclic_Core Purification Chromatography/Recrystallization Bicyclic_Core->Purification Characterization NMR, MS, etc. Purification->Characterization Crystals Single Crystals for X-ray Purification->Crystals

Figure 1: Generalized workflow for the synthesis and preparation of bicyclic aziridine derivatives for crystallographic analysis.
Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction often requires screening a variety of conditions. Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, leading to gradual saturation and crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution via the vapor phase.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

The choice of solvents is critical. For bicyclic aziridines, solvents such as ethyl acetate, hexanes, and their mixtures have been used successfully.[1]

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to yield the final atomic coordinates and other crystallographic parameters.

Xray_Workflow Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., direct methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Model Final Crystallographic Model (CIF) Validation->Final_Model

Figure 2: A typical workflow for X-ray crystal structure determination.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for characterizing these molecules in solution and confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the bicyclic framework in solution. NOE (Nuclear Overhauser Effect) experiments can provide information about through-space proximity of protons, aiding in conformational analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Computational Modeling: In the absence of experimental crystal structures, quantum-chemical calculations (e.g., Density Functional Theory - DFT) can provide valuable insights into the likely geometries, bond lengths, and electronic properties of these molecules. These computational models can be benchmarked against the crystallographic data of closely related structures to improve their predictive accuracy.

Conclusion and Future Outlook

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold holds significant promise for the development of novel chemical entities with potential therapeutic applications. While direct crystallographic data for this specific parent system is not yet widely available in the public domain, a comparative analysis of structurally related bicyclic aziridines and oxabicycloheptanes provides a robust framework for understanding its key structural features.

The data from N-aryl bicyclic aziridines, diazabicyclo[3.1.0]hexenes, and oxabicyclo[4.1.0]heptane nucleosides collectively suggest a strained yet conformationally defined system. The geometry of the aziridine ring, particularly the C-N bond lengths and the pyramidalization at the nitrogen atom, is expected to be a critical determinant of chemical reactivity.

Researchers working with this class of compounds are encouraged to pursue single-crystal X-ray diffraction studies to contribute to the public body of knowledge and to enable more precise structure-activity relationship studies. The experimental protocols and comparative data presented in this guide are intended to facilitate these efforts and to provide a solid foundation for the rational design of novel molecules based on the 2-oxa-5-azabicyclo[4.1.0]heptane core.

References

  • Layered crystal structure of bicyclic aziridines as revealed by analysis of intermolecular interactions energy. CrystEngComm. [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Absolute Configuration of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise; it is a fundamental requirement. The three-dimensional arrangement of atoms dictates molecular interactions, meaning that enantiomers of the same compound can have drastically different pharmacological and toxicological profiles.[1][2]

This guide provides an in-depth comparison of modern analytical techniques for validating the absolute configuration of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, a bicyclic scaffold of interest in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to select and execute the most appropriate validation strategy for this and similar chiral molecules.

Choosing Your Analytical Strategy: A Comparative Overview

The selection of a method to determine absolute configuration hinges on several factors: the physical properties of the molecule, the sample quantity available, the required level of certainty, and the instrumentation at hand. For a molecule like (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, which contains a key secondary amine but lacks a strong UV-Vis chromophore, three primary techniques stand out.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Amide Analysis)Vibrational Circular Dichroism (VCD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[3]Covalent derivatization of the secondary amine with a chiral agent ((R)- and (S)-MTPA) to form diastereomers with distinct NMR spectra.[4][5]Measures the differential absorption of left and right circularly polarized infrared light by the chiral molecule in solution.[2][6]
Sample Requirement A high-quality single crystal (~0.1 mm).[7]1-5 mg.[7]1-10 mg.[7]
Typical Time 6-24 hours for data collection, plus crystallization time (days to weeks).[7]4-6 hours, including derivatization reactions.[5]1-4 hours for data acquisition, plus computational time (hours to days).[8]
Certainty Level Unambiguous and definitive ("gold standard").[7][9]High, but is a model-based interpretation that can be complex for flexible molecules.[7]High, but relies on the accuracy of DFT computational modeling.[1][10]
Key Limitation for this Molecule Success is entirely dependent on the ability to grow a suitable single crystal, which is often a major bottleneck.[8][11]Requires successful chemical derivatization and purification of two separate diastereomers.Requires access to a VCD spectrometer and computational chemistry resources.[12]

Method 1: Single-Crystal X-ray Crystallography (The Gold Standard)

X-ray crystallography provides the most definitive and unambiguous determination of absolute configuration.[7] By analyzing the diffraction of X-rays by a crystalline lattice, it generates a three-dimensional electron density map of the molecule. The key to determining absolute configuration lies in anomalous dispersion, a phenomenon where heavy atoms scatter X-rays with a phase shift.[3] By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true handedness of the molecule can be established, often quantified by the Flack parameter, which should refine to a value near 0 for the correct configuration.[3][13]

Causality in Experimental Choice: You choose this method when absolute, irrefutable proof of stereochemistry is required and you are confident in your ability to produce high-quality crystals. For regulatory filings or foundational publications, this is the preferred method. The primary challenge is not the analysis but the sample preparation; crystallization of small, somewhat polar molecules can be difficult.

Experimental Protocol: X-ray Diffraction
  • Crystallization: The critical first step is to grow a single crystal of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (or a suitable salt, e.g., hydrochloride) of at least 0.1 mm in each dimension. This is typically achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Data Collection: Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize thermal motion. Collect diffraction data using a modern diffractometer, ensuring sufficient redundancy and coverage.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build the molecular model and refine atomic positions.

  • Absolute Configuration Assignment: Analyze the anomalous scattering data to determine the Flack parameter. A value close to 0 with a small error margin confirms the assigned (1R,6S) configuration.[3] A value near 1 indicates the opposite (1S,6R) configuration.

Method 2: NMR-Based Derivatization (Mosher's Amide Analysis)

For molecules that resist crystallization, NMR-based methods provide a powerful alternative. The Mosher's ester method is a classic technique for alcohols, and its logic is directly applicable to amines via the formation of amides.[4][5][] The strategy involves converting the enantiomeric analyte into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent. These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H NMR spectra.[15]

For (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, the secondary amine is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). By systematically analyzing the differences in the proton chemical shifts (Δδ = δS - δR) for the two resulting diastereomeric amides, the absolute configuration can be deduced based on the established conformational model of the MTPA amides.[7][16]

Causality in Experimental Choice: This method is chosen when crystallography fails or is not feasible. It leverages standard laboratory equipment (NMR) and provides a high degree of confidence. The causality lies in creating diastereomers whose differing 3D structures cause predictable shielding/deshielding effects on nearby protons, which can be directly observed in the NMR spectrum.

Experimental Workflow: Mosher's Amide Analysis

cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Assignment Analyte (1R,6S)-2-Oxa-5-azabicyclo [4.1.0]heptane ReactionA React with (R)-MTPA-Cl (Pyridine, DMAP) Analyte->ReactionA ReactionB React with (S)-MTPA-Cl (Pyridine, DMAP) Analyte->ReactionB AmideR Diastereomer 1 ((1R,6S)-Amide-(R)-MTPA) ReactionA->AmideR AmideS Diastereomer 2 ((1R,6S)-Amide-(S)-MTPA) ReactionB->AmideS NMR_R ¹H NMR of Diastereomer 1 AmideR->NMR_R NMR_S ¹H NMR of Diastereomer 2 AmideS->NMR_S Calc Calculate Δδ = δS - δR for all protons NMR_R->Calc NMR_S->Calc Model Apply Mosher's Model: Correlate sign of Δδ with spatial position Calc->Model Assign Assign Absolute Configuration Model->Assign

Caption: Workflow for Mosher's Amide Analysis.

Detailed Protocol: Mosher's Amide Analysis
  • Derivatization (Two separate reactions):

    • Reaction A: To a solution of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (1.0 eq) in dry pyridine, add (R)-(-)-MTPA-Cl (1.2 eq) at 0 °C. Stir until the reaction is complete (monitor by TLC or LC-MS).

    • Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA-Cl.

  • Work-up and Purification: Quench each reaction with saturated aq. NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify each diastereomeric amide separately via flash chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both purified diastereomers. Ensure identical acquisition parameters and solvent for both samples. Use 2D NMR (COSY, HSQC) if necessary for unambiguous proton assignments.[7]

  • Data Analysis:

    • Assign all proton signals for both diastereomers, paying close attention to the protons on the bicyclic ring.

    • Calculate the chemical shift difference for each proton: Δδ = δS - δR .

    • Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA moiety in the extended conformation will be shielded (negative Δδ), while those on the opposite side will be deshielded (positive Δδ). By mapping the signs of Δδ onto the structure, the absolute configuration can be confirmed.[3]

Hypothetical Data for Mosher's Analysis
Proton Positionδ for (R)-MTPA Amide (ppm)δ for (S)-MTPA Amide (ppm)Δδ (δS - δR)Inferred Position relative to MTPA Phenyl
H-13.153.25+0.10Deshielded
H-3α3.803.72-0.08Shielded
H-3β4.104.21+0.11Deshielded
H-4α2.101.99-0.11Shielded
H-4β1.952.04+0.09Deshielded
H-63.403.30-0.10Shielded
H-7α0.850.95+0.10Deshielded
H-7β0.600.51-0.09Shielded

Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that provides stereochemical information for molecules in solution, making it an excellent alternative when crystallization is not possible.[8] It measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[6] While enantiomers have identical standard IR absorption spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[2]

The validation is achieved by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (1R,6S) form).[1] A good match between the experimental and calculated spectra confirms the absolute configuration.[10][12]

Causality in Experimental Choice: This is the method of choice for challenging molecules that are difficult to crystallize or derivatize. Its power lies in the synergy between experimental measurement and theoretical calculation. The molecule's relatively rigid bicyclic structure makes it an ideal candidate for accurate DFT modeling, increasing the confidence of the VCD assignment.

Experimental Workflow: VCD Analysis

cluster_exp Experimental Measurement cluster_comp Computational Modeling (DFT) cluster_assign Assignment Sample Dissolve sample in suitable IR solvent (e.g., CDCl₃) VCD_Spec Acquire VCD and IR spectra on VCD Spectrometer Sample->VCD_Spec Exp_Data Experimental VCD Spectrum VCD_Spec->Exp_Data Compare Compare Experimental vs. Theoretical Spectra Exp_Data->Compare Model_Build Build 3D model of (1R,6S)-enantiomer Conf_Search Perform conformational search Model_Build->Conf_Search DFT_Calc Calculate VCD and IR spectra for low-energy conformers Conf_Search->DFT_Calc Boltzmann Generate Boltzmann-averaged theoretical VCD spectrum DFT_Calc->Boltzmann Boltzmann->Compare Match Good Match: Assign (1R,6S) Compare->Match Mismatch Mirror Image Match: Assign (1S,6R) Compare->Mismatch

Caption: Workflow for VCD-based absolute configuration assignment.

Detailed Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the analyte (typically 5-10 mg/mL) in a suitable infrared-transparent solvent, such as deuterated chloroform (CDCl₃).

  • Spectral Acquisition: Measure the VCD and IR spectra using a VCD spectrometer. Data acquisition typically takes 1-4 hours to achieve a good signal-to-noise ratio.[8]

  • Computational Modeling:

    • Using a computational chemistry software package, build a 3D model of the (1R,6S) enantiomer.

    • Perform a thorough conformational search to identify all stable low-energy conformers.

    • For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d) level of theory). This calculates the theoretical IR and VCD spectra.

    • Generate a final theoretical spectrum by taking a Boltzmann average of the spectra of all significant conformers at the experimental temperature.

  • Comparison and Assignment:

    • Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (1R,6S) enantiomer.

    • If the signs and relative intensities of the major bands match, the absolute configuration is confidently assigned as (1R,6S).[1]

    • If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (1S,6R).

Conclusion and Recommendation

Validating the absolute configuration of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane requires a methodical approach. Each technique offers a distinct balance of certainty, speed, and experimental feasibility.

  • Single-Crystal X-ray Crystallography remains the ultimate arbiter of stereochemistry. If high-quality crystals can be obtained, this method should be pursued for an indisputable assignment.

  • Vibrational Circular Dichroism is arguably the most powerful and practical alternative. Its ability to analyze the molecule directly in solution, combined with the high predictive accuracy of modern DFT for semi-rigid structures, makes it a highly reliable method that avoids the challenges of crystallization and chemical derivatization.

  • Mosher's Amide Analysis is a robust and accessible NMR-based technique that provides a strong chemical proof of configuration. It is an excellent choice when a VCD spectrometer is unavailable, provided the derivatization and subsequent spectral analysis are performed with care.

For the highest level of confidence, a dual-method approach is recommended. A primary assignment using the solution-state VCD method, corroborated by either Mosher's amide analysis or, ideally, single-crystal X-ray diffraction, constitutes a self-validating system that provides an exceptionally trustworthy and authoritative assignment of the absolute configuration.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Available at: [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • Pescitelli, G., & Di Bari, L. (2014). Chiral NMR solvating additives for differentiation of enantiomers. Chirality. Available at: [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available at: [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • PubMed. (n.d.). Chiral NMR solvating additives for differentiation of enantiomers. PubMed. Available at: [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. Available at: [Link]

  • CD ComputaBio. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. CD ComputaBio. Available at: [Link]

  • Pure Chemistry. (2024). Determining absolute configuration. Pure Chemistry. Available at: [Link]

  • Wang, Y., et al. (2012). Determination of the absolute configuration of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Polavarapu, P. L., et al. (2004). Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry. Available at: [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. Available at: [Link]

  • Sheldrick, G. M. (1990). Phase annealing in SHELX-90: direct methods for larger structures. Acta Crystallographica Section A. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to handle complex chemical reagents not just effectively, but safely. The compound (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, a strained bicyclic structure containing a reactive aziridine ring, requires meticulous handling and disposal protocols. This guide moves beyond mere compliance, offering a framework for understanding the why behind each procedural step, ensuring a self-validating system of safety and environmental stewardship in your laboratory.

Hazard Profile: Understanding the Inherent Risks

The disposal procedure for any chemical is dictated by its hazard profile. The structure of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane contains a three-membered aziridine ring. Aziridines are known to be reactive and are often classified as hazardous for several reasons:

  • Alkylation Activity: The strained ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity allows aziridines to alkylate biological macromolecules like DNA, making them potential mutagens, carcinogens, and cytotoxins.[1][2]

  • Toxicity: Due to their reactivity, aziridine-containing compounds are generally considered acutely toxic and may cause severe skin and eye irritation.[3]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound would be considered a hazardous waste. The responsibility for this determination lies with the waste generator—your laboratory.[4][5][6]

Given these properties, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be managed as hazardous waste.

Pre-Disposal Operations: Safe Handling and Segregation

Proper disposal begins with safe handling during use. The following measures are critical to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A robust PPE protocol is your first line of defense. The following should be considered mandatory when handling (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane and its associated waste:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact. Aziridines can be absorbed dermally. Inspect gloves before use and change them immediately if contaminated.[3]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Body Protection Flame-retardant lab coat and closed-toe shoes.Minimizes skin exposure from spills.
Respiratory All handling must occur inside a certified chemical fume hood.Prevents inhalation of potentially toxic vapors.
Waste Segregation and Containerization

Proper segregation is fundamental to safe chemical waste management. Incompatible wastes, if mixed, can result in violent reactions, heat generation, or the release of toxic gases.

  • Dedicated Waste Container: Collect all waste containing (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane in a dedicated, compatible, and clearly labeled hazardous waste container.[7][8]

  • Compatibility: Use a container made of materials compatible with the waste stream (e.g., borosilicate glass or polyethylene). The waste must be compatible with the container itself.[7]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE ," the full chemical name "(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane," and a list of all other components and their approximate percentages.[7]

  • Storage: Keep the waste container closed at all times except when adding waste.[5][7] Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like strong acids and oxidizing agents.[8]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound. The choice depends on laboratory capabilities, institutional policies, and the volume of waste generated. The recommended path for the vast majority of research settings is direct disposal via a certified vendor.

Disposal_Workflow start Identify Waste: (1R,6S)-2-Oxa-5-azabicyclo [4.1.0]heptane consult Consult Institutional EH&S and Compound SDS start->consult classify Classify as Hazardous Waste per RCRA Guidelines path_decision Select Disposal Pathway classify->path_decision consult->classify direct_disposal Pathway A: Direct Disposal (Recommended) path_decision->direct_disposal Standard Lab neutralization Pathway B: Chemical Neutralization (EH&S Approval Required) path_decision->neutralization Advanced Lab with Approval containerize 1. Containerize & Label Correctly direct_disposal->containerize store 2. Store in Satellite Accumulation Area (SAA) containerize->store pickup 3. Arrange Pickup by EH&S for TSDF Disposal store->pickup protocol 1. Execute Validated Neutralization Protocol neutralization->protocol test 2. Verify Inactivation (If possible) protocol->test dispose_neutral 3. Dispose of Neutralized Waste as Hazardous Material via EH&S test->dispose_neutral

Caption: Disposal decision workflow for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.

Pathway A: Direct Disposal via EH&S (Recommended)

This is the safest and most compliant method for research laboratories.

Step-by-Step Protocol:

  • Accumulate Waste: Collect all waste containing (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane in your pre-labeled hazardous waste container. This includes unused material, reaction byproducts, and contaminated items like gloves, pipette tips, and absorbent pads.

  • Ensure Proper Labeling: Double-check that the label is complete and accurate, listing all constituents.

  • Monitor Volume: Do not fill the container beyond 90% capacity to allow for expansion.

  • Schedule Pickup: Once the container is full or waste is no longer being generated, contact your institution's EH&S department to schedule a waste pickup. They are trained professionals who will manage the transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Pathway B: Chemical Neutralization (Advanced Users with EH&S Approval)

This pathway involves chemically treating the waste to reduce its reactivity. This is not a method to render the waste non-hazardous ; the resulting mixture must still be disposed of as hazardous waste. This should only be attempted after a thorough risk assessment and with explicit, written approval from your EH&S department.

Principle of Neutralization: The reactivity of the aziridine ring can be harnessed for its destruction. Nucleophilic ring-opening with an agent like sodium thiosulfate can convert the aziridine into a less reactive, more stable compound.[1]

Illustrative Protocol (DO NOT PERFORM WITHOUT EH&S VALIDATION):

  • Preparation: In a certified chemical fume hood, prepare a stirred solution of excess sodium thiosulfate in water or a suitable solvent in a reaction vessel equipped with a thermometer.

  • Addition: Slowly and carefully add the waste containing (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane to the thiosulfate solution. The reaction may be exothermic; maintain temperature control with an ice bath if necessary.

  • Reaction: Allow the mixture to stir at a controlled temperature for a sufficient period to ensure complete reaction.

  • Disposal: The entire resulting mixture, including the solvent and the ring-opened product, is still considered hazardous waste. It must be collected, labeled, and disposed of through your EH&S department as described in Pathway A.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by containing it with an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels on a concentrated spill.

  • Contact Authorities: Contact your institution's EH&S or emergency response team. Provide them with the chemical name and an estimate of the quantity spilled.

  • Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. All materials used for cleanup (absorbent, PPE, etc.) must be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.[9][10]

By adhering to this comprehensive guide, you build a foundation of safety and compliance, ensuring that your critical research in drug development and other scientific fields is conducted with the utmost responsibility.

References

  • Heptane - SAFETY DATA SHEET. (2014, April 7).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, December 23).
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Safety Data Sheet HEPTANE Revision 5. (2022, October 14). Redox.
  • SAFETY DATA SHEET - Bicyclo[4.1.0]heptane. (2026, January 26). CymitQuimica.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • n-Heptane - SAFETY DATA SHEET. (2025, June 9). PENTA.
  • Inactivation of viruses by aziridines. (2001). Vaccine.
  • SAFETY DATA SHEET - n-Heptane. (2019, October 8). Airgas.
  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research.
  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.
  • Heptane - SAFETY DATA SHEET. (2024, June 2). MilliporeSigma.
  • Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • HEPTANE - Safety Data Sheet. (2018, August 8). Greenfield.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Synthesis of aziridines. Organic Chemistry Portal.
  • Inactivation of viruses by aziridines. ResearchGate.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.

Sources

Navigating the Risks: A Comprehensive Safety and Handling Guide for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical operational, safety, and disposal protocols for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (CAS No. 2351211-01-1). As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the causality behind these procedures, ensuring a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure contains a strained aziridine ring fused to a morpholine backbone. The aziridine moiety is a well-documented structural alert for toxicity. Therefore, all handling procedures must be based on the significant hazards associated with the aziridine class of compounds, which are known to be highly toxic, mutagenic, and potentially carcinogenic.[1] This guide is constructed on this principle of proactive risk mitigation.

Hazard Analysis: The Aziridine Moiety

The high reactivity of the three-membered aziridine ring is the primary source of its biological activity and associated hazards. This strained ring can undergo nucleophilic ring-opening, allowing it to act as a potent alkylating agent.[1] This reactivity can lead to:

  • High Acute Toxicity: Aziridines are classified as very toxic if swallowed or inhaled.[2] Acute exposure can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[3]

  • Organ Damage: Systemic effects, including kidney and liver damage, have been observed with related compounds.[2]

  • Mutagenicity and Carcinogenicity: As alkylating agents, aziridines can form adducts with DNA, leading to genetic damage.[1] The International Agency for Research on Cancer (IARC) classifies the parent compound, aziridine, as "possibly carcinogenic to humans (Group 2B)".[1]

  • Sensitization: Related compounds are known skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.

Given these risks, (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane must be handled as a hazardous substance at all times, with strict adherence to the protocols outlined below.

Personal Protective Equipment (PPE): An Essential Barrier

Engineering controls, such as a chemical fume hood, are the primary line of defense. PPE is the critical final barrier between the researcher and the chemical. Do not handle this compound on an open bench.

Task / OperationMinimum Required PPERationale
Pre-weighing & Aliquoting (Solid) - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Full Face Shield - Flame-Resistant Lab Coat - Particulate Respirator (e.g., N95)Protects against inhalation of fine particulates and guards against splashes during transfers. The face shield offers a secondary barrier for the entire face.
Solution Preparation & Transfers - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Full Face Shield - Flame-Resistant Lab CoatFocuses on preventing skin/eye contact from splashes. All work must be conducted within a certified chemical fume hood to control vapor exposure.
Reaction Work-up & Purification - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Full Face Shield - Flame-Resistant Lab CoatSimilar to solution preparation, with heightened awareness for potential for aerosol generation during extraction or purification steps.
Waste Handling & Disposal - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Full Face Shield - Flame-Resistant Lab CoatProtects against contact with contaminated waste materials.

Causality of PPE Choices:

  • Double Gloving: Provides a critical safety margin. If the outer glove is compromised, the inner glove offers temporary protection while the outer is removed and replaced. Always inspect gloves for tears or degradation before and during use.

  • Face Shield over Goggles: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A full face shield is mandatory to protect against splashes to the entire face, a known risk with reactive chemicals.[4]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[5] It should be laundered separately from personal clothing.[6]

  • Respiratory Protection: All operations that could generate dust or aerosols must be performed in a chemical fume hood.[7] If there is a risk of exceeding exposure limits even within a hood (e.g., during a spill), a respirator is necessary.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk.

Storage

Upon receipt, inspect the container for damage. Store the compound in its original, tightly sealed container in a designated, well-ventilated, and locked hazardous materials cabinet.[6][8] The recommended storage condition is sealed in a dry environment at 2-8°C.[9] Store away from incompatible materials such as strong oxidizing agents and acids.

Handling and Use
  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed. Prepare all necessary equipment and reagents in advance to minimize time spent handling the open container.

  • Work Area: Designate a specific area within a certified chemical fume hood for all work with this compound.

  • Transfers: Use spatulas or powder funnels for solid transfers to prevent generating dust. For solutions, use a syringe or cannula. Avoid pouring whenever possible.

  • Heating: Avoid open flames. Use controlled heating sources like heating mantles or oil baths.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of the outer gloves. Wash hands and forearms thoroughly with soap and water, even after wearing gloves.[6]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the consequences of an incident.

Exposure Protocol

cluster_exposure Emergency Response: Personal Exposure start Exposure Occurs skin_contact Skin Contact start->skin_contact Skin eye_contact Eye Contact start->eye_contact Eye inhalation Inhalation start->inhalation Inhaled ingestion Ingestion start->ingestion Swallowed skin_wash Immediately flush skin with soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->skin_wash eye_wash Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. eye_contact->eye_wash fresh_air Move to fresh air immediately. inhalation->fresh_air do_not_induce Do NOT induce vomiting. Rinse mouth with water. ingestion->do_not_induce seek_medical Seek Immediate Medical Attention. Provide SDS/Safety Information. skin_wash->seek_medical eye_wash->seek_medical fresh_air->seek_medical do_not_induce->seek_medical

Caption: Workflow for immediate first aid after personal exposure.

Spill Cleanup
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading or entering drains.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Cradle-to-Grave Responsibility

Do not dispose of this compound or its waste down the drain or in regular trash.[9] All waste containing (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane must be treated as hazardous.

  • Waste Segregation: Collect all waste (unreacted material, contaminated consumables, cleanup debris) in a dedicated, compatible, and clearly labeled hazardous waste container.[6] The label must include the full chemical name and associated hazard warnings.

  • Container Management: Keep the waste container tightly sealed when not in use. Store it in a designated hazardous waste accumulation area, which should be a well-ventilated, secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Incineration is the preferred method for the ultimate disposal of aziridine-containing compounds.

By understanding the inherent reactivity of the aziridine ring and adhering to these multi-layered safety protocols, you can effectively manage the risks associated with (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • Redox. (2022, October 14). Safety Data Sheet HEPTANE. [Link]

  • Cohen, G. M., & d'Arcy Doherty, M. (1987). Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides. Biochemical Pharmacology, 36(9), 1481-1486. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). Aziridines: Human health tier II assessment. [Link]

  • International Agency for Research on Cancer. (1999). Aziridine. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: heptane. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. [Link]

  • U.S. Environmental Protection Agency. (2000, January). Ethyleneimine (Aziridine). [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Chemspace. (n.d.). Rac-(1R,6S)-2-oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Retrieved February 24, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.